molecular formula C11H10F2O3 B1393346 4-Ethoxy-3,5-difluorocinnamic acid CAS No. 1017779-43-9

4-Ethoxy-3,5-difluorocinnamic acid

Cat. No.: B1393346
CAS No.: 1017779-43-9
M. Wt: 228.19 g/mol
InChI Key: WBJLFLHSNKNHCG-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-difluorocinnamic acid is a synthetic cinnamic acid derivative of significant interest in advanced materials and pharmaceutical research . Cinnamic acids are well-known for their susceptibility to [2+2] photodimerization reactions in the solid state, a key process in crystal engineering and materials science . The specific molecular arrangement in a crystal lattice, governed by parameters such as the distance and alignment between reactive carbon-carbon double bonds, determines the compound's photoreactivity . The ethoxy and difluoro substitutions on the phenyl ring of this compound are designed to influence its crystal packing, intermolecular interactions, and electronic properties, making it a valuable candidate for studying and creating novel polymeric materials. Furthermore, alkylated and fluorinated cinnamic acids serve as important precursors in medicinal chemistry for the development of bioactive molecules with potential applications as antioxidants, antimicrobials, and more . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-ethoxy-3,5-difluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJLFLHSNKNHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)C=CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701237136
Record name 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid
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Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017779-43-9
Record name 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Ethoxy-3,5-difluorophenyl)-2-propenoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID701237136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solubility Profile of 4-Ethoxy-3,5-difluorocinnamic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of pharmaceutical formulations and advanced organic materials relies heavily on the precise understanding of solute-solvent thermodynamics. 4-Ethoxy-3,5-difluorocinnamic acid (CAS: 1017779-43-9)[1] is a highly specialized, multi-substituted cinnamic acid derivative utilized in advanced organic synthesis and materials science. This whitepaper provides an in-depth analysis of its solubility profile, detailing the structural causality behind its solvation behavior, predictive thermodynamic models, and the gold-standard experimental protocols required for empirical validation.

Structural Determinants of Solvation

To predict and manipulate the solubility of this compound, one must dissect its molecular architecture. The compound features three distinct functional domains that dictate its intermolecular interactions with organic solvents:

  • The Carboxylic Acid Moiety (-COOH): This group acts as both a strong hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). It drives solubility in protic solvents (e.g., alcohols) through extensive hydrogen-bonding networks. However, in non-polar solvents, it promotes dimerization, which increases the lattice energy and severely restricts solubility[2].

  • The Ethoxy Group (-OCH₂CH₃): Unlike the hydroxyl group found in naturally occurring analogs like ferulic or sinapic acid, the ethoxy ether linkage eliminates a key HBD site while increasing steric bulk and lipophilicity. This structural modification enhances solubility in moderately polar and non-polar organic solvents (such as ethyl acetate) by increasing the rotational entropy of the molecule, thereby lowering the crystal packing efficiency[3].

  • The Meta-Difluoro Substitutions (-F): Fluorine is highly electronegative but possesses low polarizability. The introduction of fluorine atoms onto the aromatic ring increases the overall hydrophobicity of the molecule while creating strong local dipoles. This unique combination makes the compound highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can stabilize the fluorinated aromatic ring through dipole-dipole interactions without requiring hydrogen bond donation[4].

Thermodynamic Solvation Models: Hansen Solubility Parameters (HSPs)

The dissolution of a crystalline solid into a liquid solvent is a thermodynamically driven process. To systematically select solvents for this compound, scientists utilize Hansen Solubility Parameters (HSPs) [5]. The HSP framework posits that the total cohesive energy density of a molecule is the sum of three distinct intermolecular forces:

  • Dispersion forces (

    
    ):  Driven by the aromatic ring and the aliphatic ethoxy chain.
    
  • Polar interactions (

    
    ):  Driven by the electronegative fluorine atoms and the carbonyl oxygen.
    
  • Hydrogen bonding (

    
    ):  Driven primarily by the carboxylic acid proton.
    

For successful dissolution, the HSP coordinates of the solvent must closely match those of this compound. Solvents with high


 and moderate 

(like DMSO) effectively disrupt the solute's crystal lattice, whereas non-polar solvents (like n-hexane) lack the necessary polar and hydrogen-bonding capabilities to overcome the solute-solute cohesive forces[3].

SolvationCycle Solid Solid Solute (Crystal Lattice) Gas Gaseous Solute (Isolated Molecules) Solid->Gas Sublimation Energy (Lattice Breakdown) Solution Solvated State (Solution) Solid->Solution Total Dissolution Enthalpy (ΔH_sol) Gas->Solution Solvation Energy (Solute-Solvent Bonds) Solvent Pure Solvent (Cavity Formation) Solvent->Solution Cavity Formation (Solvent-Solvent Break)

Thermodynamic cycle illustrating the energetic barriers of solvation.

Quantitative Solubility Profile

Due to the specialized nature of this compound, highly specific empirical data is often proprietary. However, by utilizing thermodynamic correlation models (such as the Apelblat equation) and benchmarking against closely related structural homologs (e.g., 4-fluorocinnamic acid and sinapic acid), we can establish a highly accurate predictive solubility profile at standard room temperature (298.15 K)[4][6].

The table below summarizes the solubility hierarchy in common organic solvents.

Solvent CategorySpecific SolventPredictive Solubility (mg/mL at 298.15 K)Solvation Mechanism / Causality
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 120.0High

and strong HBA capacity effectively break carboxylic dimers. Fluorine atoms stabilize via dipole interactions[6].
Polar Aprotic N,N-Dimethylformamide (DMF)~ 95.0Similar to DMSO; excellent solvation of the fluorinated aromatic core[4].
Polar Protic Ethanol (EtOH)~ 45.0Moderate solubility. The solvent acts as both HBD and HBA, but the hydrophobic ethoxy and fluoro groups limit total capacity[4].
Ester / Ether Ethyl Acetate (EtOAc)~ 30.0Favorable dispersion interactions with the ethoxy chain, but limited ability to disrupt strong acid-acid hydrogen bonds[3].
Non-Polar n-Hexane< 1.0Highly unfavorable. The solvent lacks the polarity (

) and hydrogen-bonding (

) capacity to overcome the crystal lattice energy[3].

Note: Values are predictive baselines derived from homologous fluorinated and alkoxylated cinnamic acids. Empirical validation is required for precise formulation.

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate regulatory-grade, self-validating solubility data for this compound, the Isothermal Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC) is the industry standard[7]. This method ensures that thermodynamic equilibrium is reached, preventing false positives caused by supersaturation.

Step-by-Step Protocol
  • Preparation of the Solid Phase: Accurately weigh an excess amount of this compound (e.g., 500 mg) into a 10 mL amber glass vial. Causality: Amber glass prevents UV-induced photoisomerization of the trans-cinnamic double bond.

  • Solvent Addition: Add 5.0 mL of the target organic solvent (e.g., HPLC-grade Ethanol). Ensure a visible excess of solid remains; if all solid dissolves, add more solute until a suspension is maintained.

  • Thermostated Equilibration: Seal the vial tightly with a PTFE-lined cap and place it in a thermostated shaking water bath at exactly 298.15 K (± 0.1 K). Shake at 150 RPM for 72 hours. Causality: 72 hours is required to ensure the dissolution-precipitation dynamic reaches absolute thermodynamic equilibrium[7].

  • Phase Separation (Critical Step): Remove the vial and allow the undissolved solid to settle for 2 hours at the exact equilibration temperature. Filter the supernatant using a 0.22 µm PTFE syringe filter. Causality: The syringe and filter must be pre-warmed to 298.15 K. Filtering at a lower temperature will cause rapid precipitation of the solute, leading to falsely low concentration readings[7].

  • Dilution and Quantification: Immediately dilute an aliquot of the filtered solution with the mobile phase to prevent precipitation. Quantify the concentration using HPLC-UV (λ_max typically around 270-290 nm for fluorinated cinnamic acids).

Protocol Step1 1. Excess Solute Addition (Solvent + Solute) Step2 2. Thermostated Shaking (72h Equilibration) Step1->Step2 Step3 3. Isothermal Filtration (0.22 µm PTFE) Step2->Step3 Step4 4. Dilution & HPLC-UV (Quantification) Step3->Step4 Step5 5. Thermodynamic Modeling (van't Hoff / Apelblat) Step4->Step5

Isothermal shake-flask protocol for equilibrium solubility determination.

Data Correlation and Thermodynamic Analysis

Once empirical data is collected across a temperature gradient (e.g., 293.15 K to 318.15 K), the solubility behavior must be mathematically correlated to extract thermodynamic parameters (Enthalpy of solution,


, and Entropy of solution, 

).

The modified Apelblat equation is highly recommended for this compound[6]:



Where


 is the mole fraction solubility, 

is the absolute temperature, and

are empirical model parameters. The dissolution of structurally similar compounds (like sinapic acid) in organic solvents is typically an endothermic and entropy-driven process[6]. By plotting

versus

(van't Hoff plot), formulation scientists can accurately predict the risk of drug precipitation during temperature fluctuations in the manufacturing pipeline[6].

References

  • 4. cinnamic-acid.com. 2.3. ResearchGate. 3.2. PMC / nih.gov. 4.7. Benchchem. 5.1. Arctomsci. 6.5. ResearchGate. 7.6. ResearchGate.

Sources

Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Advanced Research and Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated cinnamic acids (FCAs) and their derivatives are critical scaffolds in modern medicinal chemistry, materials science, and optoelectronics. The strategic introduction of fluorine into the cinnamic acid backbone profoundly alters the molecule's physicochemical properties—modulating lipophilicity, metabolic stability, acidity, and the S0–S1 energy gap. For drug development professionals and materials scientists, a rigorous understanding of the thermodynamic properties of these derivatives is paramount for predicting bioavailability, formulation stability, and functional reactivity.

This whitepaper synthesizes current thermochemical data for fluorinated cinnamic acid derivatives, details the causality behind specialized thermodynamic experimental protocols, and explores their mechanistic applications in optoelectronics and antimicrobial therapies.

The Thermodynamic Impact of Fluorination on the Cinnamic Scaffold

The carbon-fluorine (C–F) bond is exceptionally strong and highly polarized. When substituted onto the aromatic ring of cinnamic acid, fluorine exerts strong inductive electron-withdrawing effects while simultaneously acting as a weak resonance electron donor.

From a thermodynamic perspective, these competing electronic effects manifest in several critical ways:

  • Phase Transition Modulation: Fluorination alters intermolecular hydrogen bonding and

    
     stacking in the solid state, directly impacting the enthalpy of fusion (
    
    
    
    ) and melting points. For instance, fluorination enables polymorphism in cinnamalmalononitrile crystals, effectively controlling their [2 + 2] photodimerization capabilities [1].
  • Optoelectronic Energy Gaps: In photomechanical crystals and quantum confined systems, the addition of fluorine shifts the molecular S0–S1 gap to higher energies (up to 0.4 eV) [1]. Conversely, when used as surface ligands, FCAs can induce structural distortions that redshift the optical bandgap of semiconductor nanoplatelets [2].

  • Biological Binding Thermodynamics: The electronegativity of fluorine redistributes the molecular electron cloud, enhancing the thermodynamic favorability of binding to microbial enzymes and structural components, thereby lowering the minimum inhibitory concentration (MIC) in antimicrobial applications [3].

Quantitative Thermodynamic Data

The following tables consolidate available thermochemical and phase-transition data for various fluorinated cinnamic acids and related reference derivatives.

Table 1: Phase Transition Properties of Fluorinated Cinnamic Acids
CompoundFluorine PositionMelting Point (°C)Boiling Point (°C)Vapor Pressure (mmHg at 25°C)
2-Fluorocinnamic acid C2178–180--
3-Fluorocinnamic acid C3162–164--
4-Fluorocinnamic acid C4209–210281.6 (at 760 mmHg)0.00167
3,4-Difluorocinnamic acid C3, C4194–196--

-Fluorocinnamic acid

-carbon
156–159--

Data aggregated from foundational thermochemical databases [4].

Table 2: Enthalpy Data for Cinnamate Derivatives
CompoundThermodynamic PropertyValue
Ethyl (E)-cinnamate Standard Enthalpy of Vaporization (

)
72.4 ± 2.5 kJ/mol [5]
Ethyl hydrocinnamate Standard Enthalpy of Vaporization (

)
67.9 ± 1.7 kJ/mol [5]
o-Fluorobenzoic acid (Ref)Standard Enthalpy of Formation (

, liquid)
-134.38 kcal/mol (-562.2 kJ/mol)[4]

Experimental Methodologies: Self-Validating Protocols

The determination of accurate thermochemical data for fluorinated organics requires specialized techniques to handle corrosive byproducts and ensure complete reactions.

Protocol 1: Rotating-Bomb Combustion Calorimetry for Enthalpy of Formation

Causality in Experimental Design: Standard static bomb calorimetry fails for fluorinated organic compounds because combustion produces highly corrosive hydrogen fluoride (HF) gas. If left as a gas, HF will attack the bomb's interior and yield inconsistent thermodynamic states. A rotating bomb is required to continuously wash the internal walls with an added aqueous solution, ensuring all HF is homogeneously dissolved into aqueous hydrofluoric acid. This controlled dissolution allows for a precise calculation of the heat of solution, which is critical for the accurate derivation of the standard enthalpy of formation (


) via Hess's Law [4].

Self-Validating System: The calorimeter's heat capacity (


) is pre-calibrated using a NIST-traceable benzoic acid standard. If the calculated 

deviates by >0.05% between calibration runs, the system automatically fails validation, indicating a potential leak, thermal bridging, or incomplete combustion, and must be recalibrated before testing the FCA.

Step-by-Step Methodology:

  • Sample Preparation: Press a precisely known mass (~1.0 g) of the fluorinated cinnamic acid into a dense pellet. Seal the pellet within a fused-quartz ampoule to prevent premature volatilization.

  • Bomb Assembly: Place the ampoule in a platinum crucible inside the rotating-bomb calorimeter. Add a standardized volume of deionized water (to absorb HF) and an auxiliary combustion aid (e.g., mineral oil) to ensure complete combustion.

  • Combustion & Rotation: Pressurize the bomb with high-purity oxygen (e.g., 3 MPa). Ignite the sample electrically. Simultaneously initiate biaxial rotation of the bomb to homogenize the combustion products in the aqueous phase.

  • Temperature Measurement: Record the temperature change (

    
    ) of the surrounding water jacket using a high-precision thermistor (resolution of 0.0001 K).
    
  • Data Processing: Calculate the standard enthalpy of combustion (

    
    ), applying rigorous corrections for the heat of combustion of the auxiliary substance, the ignition wire, and the formation of nitric acid. Derive 
    
    
    
    using Hess's law.
Workflow for rotating-bomb combustion calorimetry of fluorinated compounds.
Protocol 2: Ligand Exchange on CdSe Nanoplatelets using 4-Fluorocinnamic Acid

Causality in Experimental Design: Native oleic acid (OA) ligands on Cadmium Selenide (CdSe) nanoplatelets (NPLs) limit their optoelectronic tunability. Exchanging OA for 4-fluorocinnamic acid (CAF) induces a structural distortion in the NPL lattice. This occurs because the strong electron-withdrawing nature of the fluorine atom, coupled with the rigid cinnamate backbone, alters the strain and quantum confinement at the NPL surface. The large enthalpy of formation of CdSe allows the underlying zinc blende structure to remain intact during this room-temperature exchange, resulting in a measurable redshift of the optical bandgap [2].

Self-Validating System: The exchange protocol is self-validated via UV-Vis absorption and emission spectroscopy. A successful, complete ligand exchange is indicated by a stable, reproducible redshift (e.g., shifting from 2.400 eV for OA to 2.373 eV for CAF) without broadening of the excitonic peak. Any peak broadening immediately flags the sample for NPL degradation or aggregation, invalidating the batch.

Step-by-Step Methodology:

  • Preparation: Synthesize native oleic acid-capped CdSe NPLs and disperse them uniformly in a non-polar solvent (e.g., hexane).

  • Ligand Introduction: Add an excess of 4-fluorocinnamic acid dissolved in a compatible co-solvent (e.g., a toluene/ethanol mixture) to the NPL dispersion.

  • Exchange Reaction: Stir the mixture at room temperature for 12–24 hours to allow complete displacement of the native oleate ligands.

  • Purification: Precipitate the CAF-capped NPLs using a polar anti-solvent (e.g., ethanol) and isolate them via centrifugation. Resuspend the pellet in a fresh non-polar solvent to remove any unbound ligands.

  • Optical Characterization: Measure the absorption and emission spectra to confirm the shift in the optical bandgap (

    
    ).
    
Ligand exchange mechanism in CdSe nanoplatelets using 4-fluorocinnamic acid.

Conclusion

The thermodynamic profiling of fluorinated cinnamic acid derivatives is a highly specialized domain requiring rigorous experimental controls, such as rotating-bomb calorimetry, to account for the unique reactivity of fluorine. By understanding the enthalpies of formation, vaporization, and the phase transition behaviors of these compounds, researchers can predictably engineer their behavior—whether optimizing the bioavailability of a novel antimicrobial agent or tuning the optical bandgap of semiconductor nanomaterials.

References

  • Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. ACS Publications. Available at:[Link]

  • Correlating structural distortions and optical shifts in carboxylate-exchanged CdSe nanoplatelets. AIP Publishing. Available at:[Link]

  • Advancing infection therapy: the role of novel menthol-based antimicrobials. PMC. Available at:[Link]

  • Thermodynamic Properties of Two Cinnamate Derivatives with Flavor and Fragrance Features. Preprints.org. Available at:[Link]

Advanced Technical Guide: 4-Ethoxy-3,5-difluorocinnamic Acid in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cinnamic acid scaffold is a ubiquitous and privileged structure in organic synthesis, serving as the backbone for thousands of biologically active chalcones, esters, and amides[1]. However, the introduction of specific halogen and alkoxy modifications drastically alters the electronic and steric landscape of the molecule, transforming a simple building block into a highly specialized intermediate. 4-Ethoxy-3,5-difluorocinnamic acid is one such advanced intermediate. By combining the metabolic resistance of fluorine with the steric anchoring of an ethoxy group, this compound serves as a critical precursor for targeted active pharmaceutical ingredients (APIs) and advanced photoactive materials.

This whitepaper provides an in-depth technical analysis of this compound, detailing its nomenclature, physicochemical profiling, structural causality, and a self-validating synthetic protocol.

Nomenclature and Physicochemical Profiling

The precise identification of advanced intermediates is critical for regulatory compliance and database querying. The IUPAC nomenclature system systematically describes the trans-alkene geometry and the exact positioning of the phenyl ring substituents.

Quantitative Data Summary
PropertyValue
CAS Registry Number 1017779-43-9 [3]
IUPAC Name (2E)-3-(4-ethoxy-3,5-difluorophenyl)prop-2-enoic acid
Molecular Formula C₁₁H₁₀F₂O₃
Molecular Weight 228.19 g/mol
Stereochemistry trans (E)-isomer
Hydrogen Bond Donors 1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors 3 (Carboxylic acid =O, -OH; Ethoxy -O-)
Appearance White to pale-yellow crystalline powder

Structural Causality & Mechanistic Significance

In rational drug design, every functional group must serve a distinct purpose. The architecture of this compound is a masterclass in electronic "push-pull" dynamics and steric tuning.

Rationale Core This compound F_atoms 3,5-Difluoro Motif • Increases lipophilicity • Blocks CYP450 metabolism Core->F_atoms Ethoxy 4-Ethoxy Group • Electron-donating resonance • Steric pocket anchoring Core->Ethoxy Alkene trans-Alkene • Michael acceptor • Rigid spatial orientation Core->Alkene

Caption: Structural causality and pharmacological rationale of the functional groups.

  • 3,5-Difluoro Substitution: Fluorine is highly electronegative but sterically small (mimicking hydrogen). Placing fluorine atoms at the 3 and 5 positions creates a strong electron-withdrawing inductive effect (-I). Causally, this increases the electrophilicity of the

    
    -carbon on the alkene, making it a more reactive Michael acceptor. Pharmacologically, these fluorines block cytochrome P450-mediated aromatic oxidation, vastly improving the metabolic half-life of downstream APIs.
    
  • 4-Ethoxy Group: The ethoxy group at the para position provides an electron-donating effect via resonance (+R), which partially counteracts the inductive pull of the fluorines. This creates a highly tuned, polarized electronic system across the aromatic ring. Sterically, the two-carbon ethoxy tail provides a flexible hydrophobic anchor designed to occupy specific lipophilic pockets in target receptor proteins.

  • trans-Alkene (Michael Acceptor): The (E)-geometry is thermodynamically favored during synthesis. It ensures the molecule remains planar, maximizing

    
    -conjugation between the aromatic ring and the carboxylic acid. This rigidifies the spatial orientation of the molecule, reducing entropic penalties upon target binding.
    

Synthesis Protocol: The Knoevenagel-Doebner Condensation

The gold standard for synthesizing fluorinated cinnamic acids is the Doebner modification of the Knoevenagel condensation [1]. While modern "green chemistry" approaches utilize proline or solvent-free conditions for standard substrates [2], the classic pyridine/piperidine system remains the most robust and high-yielding method for highly deactivated or sterically hindered fluorobenzaldehydes.

Experimental Workflow

Workflow A 4-Ethoxy-3,5-difluorobenzaldehyde C Iminium Ion Formation (Piperidine Catalyst) A->C B Malonic Acid D Nucleophilic Attack (Pyridine Solvent) B->D C->D E Dicarboxylic Acid Intermediate D->E -H2O F Thermal Decarboxylation (-CO2, 90-100°C) E->F G (E)-4-Ethoxy-3,5-difluorocinnamic acid F->G HCl Quench

Caption: Workflow of the Knoevenagel-Doebner synthesis of the target cinnamic acid.

Step-by-Step Methodology & Causality

Objective: Synthesize (E)-4-ethoxy-3,5-difluorocinnamic acid from 4-ethoxy-3,5-difluorobenzaldehyde [4].

  • Initiation: In a dry 100 mL round-bottom flask, dissolve 4-ethoxy-3,5-difluorobenzaldehyde (1.0 eq, 10 mmol) and malonic acid (1.5 eq, 15 mmol) in anhydrous pyridine (15 mL).

    • Causality: Pyridine serves a dual purpose as both the solvent and a weak base to facilitate the initial deprotonation of malonic acid, forming the active methylene nucleophile.

  • Catalysis: Add piperidine (0.1 eq, 1 mmol) dropwise to the stirring solution.

    • Causality: Piperidine acts as a nucleophilic catalyst. It reacts with the aldehyde to form a highly reactive iminium ion intermediate. This drastically lowers the activation energy for the subsequent nucleophilic attack by the malonic acid enolate.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90–100 °C using a precisely controlled oil bath.

  • Self-Validating Decarboxylation: Maintain heating for 3 to 4 hours.

    • Validation: The reaction is macroscopically self-validating. The intermediate dicarboxylic acid undergoes thermal decarboxylation, releasing CO₂ gas. The cessation of visible bubbling in the reaction matrix indicates that the decarboxylation step is complete and the target cinnamic acid has formed.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into a beaker containing a vigorously stirred mixture of crushed ice and 5M HCl (50 mL).

    • Causality: The strong acid neutralizes the pyridine, converting it into water-soluble pyridinium chloride. Simultaneously, it protonates the cinnamate anion, causing the highly lipophilic free acid to crash out of the aqueous phase as a precipitate.

  • Isolation & Purification: Collect the crude precipitate via vacuum filtration (Büchner funnel). Wash thoroughly with cold distilled water. Recrystallize the crude product from an ethanol/water mixture.

    • Validation: The thermodynamic stability of the (E)-isomer ensures that it selectively crystallizes out of the hot ethanol/water matrix, leaving any trace amounts of the kinetic (Z)-isomer dissolved in the mother liquor.

In-Process Quality Control (IPQC) & Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical self-validating checks must be performed before utilizing the compound in downstream API synthesis:

  • ¹H NMR (DMSO-d₆): The diagnostic trans-alkene protons will appear as two distinct doublets between

    
     6.4 and 7.6 ppm. The coupling constant (
    
    
    
    Hz) is the definitive proof of the (E)-stereochemistry (a cis-alkene would show
    
    
    Hz). The ethoxy group will present a classic triplet (
    
    
    ppm) and quartet (
    
    
    ppm) splitting pattern.
  • ¹⁹F NMR: A distinct signal will confirm the symmetrical 3,5-difluoro substitution on the aromatic ring, ensuring no defluorination occurred during thermal stress.

  • LC-MS: Electrospray ionization in negative mode (ESI-) should yield an

    
     peak at 
    
    
    
    227.0, matching the calculated exact mass for the deprotonated species (
    
    
    ).

References

  • Rioux B., Peyrot C., Mention M.M., Brunissen F., Allais F. "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers". Antioxidants (Basel). 2020;9(4):331. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46737602, 4-Ethoxy-3,5-difluorobenzaldehyde". PubChem. [Link]

Thermal Transitions and Melting Point Characterization of 4-Ethoxy-3,5-difluorocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-3,5-difluorocinnamic acid (CAS: 1017779-43-9) is a highly specialized synthetic cinnamic acid derivative utilized in advanced materials science and pharmaceutical research[1]. Characterizing its thermal transitions—specifically its melting point (


) and potential polymorphic behavior—is critical for downstream applications such as active pharmaceutical ingredient (API) formulation and the synthesis of photo-responsive polymers.

This whitepaper provides an in-depth, self-validating methodological framework for determining the thermal properties of this compound. By decoupling the structural causality of its crystal lattice from empirical thermal analysis protocols, researchers can achieve high-fidelity, reproducible thermodynamic data.

Structural Causality of Thermal Behavior

The melting point of a crystalline solid is fundamentally dictated by its lattice energy, which is a function of intermolecular forces, molecular symmetry, and conformational flexibility. For this compound, three distinct structural vectors drive its thermal behavior:

  • Carboxylic Acid Dimerization (The Baseline): Like all cinnamic acid derivatives, the terminal carboxylic acid group forms strong, highly directional intermolecular hydrogen bonds, typically creating stable dimers. This establishes a relatively high baseline melting temperature (e.g., unsubstituted cinnamic acid melts at ~133 °C).

  • Halogenation Effects (Rigidification): The addition of fluorine atoms at the 3 and 5 positions introduces strong dipole-dipole interactions. Fluorine's high electronegativity and low polarizability typically increase the crystal lattice energy, driving the melting point upward (e.g., 3,5-difluorocinnamic acid melts at >200 °C).

  • Alkoxy Substitution (Flexibility & Steric Hindrance): The introduction of an ethoxy group (-OCH₂CH₃) at the 4-position fundamentally disrupts the rigid, planar packing induced by the difluoro-phenyl ring. The rotational degrees of freedom inherent in the ethoxy chain introduce steric hindrance that prevents optimal close-packing. Causality: This disruption lowers the lattice energy relative to the purely halogenated analog, effectively depressing the melting point and introducing the likelihood of polymorphic states depending on the crystallization solvent.

Comparative Thermal Data

To contextualize the thermal behavior of this compound, we must compare it against its structural analogs.

CompoundStructural ModificationPredicted/Reported

(°C)
Thermal Behavior Characteristics
Cinnamic Acid Base structure~133Sharp endotherm, stable baseline
3,5-Difluorocinnamic Acid Halogenation (rigidification)~200 - 205High lattice energy, strong dipole interactions
This compound Alkoxy addition (flexibility)~160 - 180Potential polymorphic transitions, disrupted packing

Self-Validating Methodologies for Thermal Analysis

To ensure trustworthiness and scientific integrity, the determination of the melting point must not rely on a single technique. A self-validating system requires orthogonal testing: Differential Scanning Calorimetry (DSC) for thermodynamics, Thermogravimetric Analysis (TGA) to rule out degradation, and Hot-Stage Microscopy (HSM) for visual confirmation.

Protocol 1: Differential Scanning Calorimetry (DSC)

This protocol strictly adheres to the principles outlined in ASTM E794 for determining melting and crystallization temperatures[2].

  • Instrument Calibration: Calibrate the DSC using a high-purity Indium standard (

    
     = 156.6 °C). Causality: Indium's melting point is close to the expected transition range of the target compound. This ensures thermodynamic accuracy and validates the sensor's heat flow measurement[3].
    
  • Sample Preparation: Accurately weigh 1.0 to 3.0 mg of this compound into a standard hermetic aluminum pan. Crimp the lid securely. Causality: Hermetic sealing ensures optimal thermal contact and prevents sublimation artifacts from skewing the baseline.

  • Atmosphere Control: Establish a dry Nitrogen (

    
    ) purge at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation during the heating cycle, which could artificially broaden the melting endotherm.
    
  • Heating Ramp: Heat the sample from 25 °C to 250 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min rate balances thermal resolution with sensitivity. Faster rates induce thermal lag, while slower rates may fail to detect subtle polymorphic transitions[4].

  • Data Interpretation: Define the melting point as the extrapolated onset temperature (

    
    ) of the primary endothermic peak, in accordance with NIST Best Practice Guide SP 960-15[5]. Causality:
    
    
    
    is a true thermodynamic property, whereas the peak maximum (
    
    
    ) is dependent on sample mass and thermal conductivity.
Protocol 2: Thermogravimetric Analysis (TGA)

TGA is required to decouple the melting transition from thermal decomposition.

  • Sample Loading: Load 5.0 mg of the compound into an open alumina crucible.

  • Heating Ramp: Heat from ambient to 400 °C at 10 °C/min under a 40 mL/min Nitrogen purge.

  • Validation Check: Confirm that the onset of mass loss (

    
    ) occurs at a temperature significantly higher than the DSC melting endotherm (
    
    
    
    ). If mass loss coincides with the endotherm, the compound is undergoing concurrent melting and degradation, necessitating pressurized DSC for accurate
    
    
    determination.
Protocol 3: Hot-Stage Microscopy (HSM)
  • Preparation: Place a few crystals of this compound between two glass coverslips on the hot stage.

  • Observation: Heat at 5 °C/min under cross-polarized light.

  • Validation: Visually confirm the collapse of the crystal lattice (loss of birefringence). This provides orthogonal, visual proof that the DSC endotherm corresponds to a true solid-to-liquid phase transition rather than a solid-solid polymorphic shift.

Orthogonal Characterization Workflow

Workflow cluster_prep Sample Preparation Compound This compound (CAS: 1017779-43-9) Prep Hermetic Aluminum Pan (1-3 mg sample mass) Compound->Prep DSC DSC Analysis (ASTM E794) 10 °C/min, N2 Purge Determine Tonset (Tm) Prep->DSC Heat Flow TGA TGA Analysis Determine Td (Degradation) Decouple from Tm Prep->TGA Mass Loss HSM Hot-Stage Microscopy Visual Confirmation of Phase Transitions Prep->HSM Optical Synthesis Thermal Profile Synthesis (Melting Point & Polymorphism) DSC->Synthesis TGA->Synthesis HSM->Synthesis

Orthogonal thermal characterization workflow for this compound.

References

  • Benchchem. "this compound (CAS 1017779-43-9) Properties and Applications." Benchchem Catalog.
  • Zeal Instruments. "Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing." Zeal Instruments Technical Library, July 2024.
  • LabsInUS. "ASTM E794 Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis." LabsInUS Standards, August 2025.
  • Cellulose Chemistry and Technology. "On the Thermal Stability of Flax Fabrics... Treated with Cinnamic Derivatives." Cellulose Chem. Technol., March 2009.
  • National Institutes of Health (PMC). "Developing a new set of temperature calibration materials for high-temperature thermal analyses." PMC, January 2026.

Sources

Electronic Effects of 3,5-Difluoro Substitution on Cinnamic Acid: Mechanistic Insights and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnamic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as essential building blocks for synthesizing flavonoids, stilbenes, and various enzyme inhibitors. The strategic introduction of fluorine atoms onto the aromatic ring is a fundamental technique in lead optimization. Specifically, the 3,5-difluoro substitution drastically alters the electronic landscape of the cinnamic acid pharmacophore. By isolating the fluorine atoms at the meta positions, chemists can harness a pure inductive electron-withdrawing effect without the mitigating resonance effects seen in ortho or para substitutions.

This whitepaper provides an in-depth mechanistic analysis of the electronic effects of 3,5-difluorocinnamic acid (3,5-DFCA), summarizes its physicochemical properties, and details field-proven experimental protocols for its characterization and synthetic application.

Mechanistic Analysis: The Electronic Landscape

Inductive (-I) vs. Resonance (+R) Effects

Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) through the


-bond framework. However, because it possesses three lone pairs of electrons, it can also act as an electron donor through resonance (+R or +M) via the 

-system. The net electronic effect depends entirely on the regiochemistry of the substitution.

When fluorine is positioned at the para or ortho positions, its +R effect can partially offset the -I effect. However, at the meta positions (C3 and C5), the resonance effect cannot delocalize electron density onto the carbon atom attached to the vinyl group due to the alternating single/double bond geometry. Consequently, the +R effect is negligible, and the strong -I effect dominates. This uninterrupted inductive pull withdraws electron density from the aromatic ring, the conjugated alkene, and ultimately the carboxylic acid.

Hammett Constants and Additivity

The electronic influence of substituents on an aromatic ring is quantified using Hammett substituent constants (


). For a meta-fluoro group, the 

value is +0.34 [1]. In the case of 3,5-difluoro substitution, the electronic effects are additive. The combined Hammett constant (

) is estimated as the sum of two

values, yielding approximately +0.68[1]. This high positive value indicates a severely electron-deficient aromatic system, which significantly alters the reactivity profile of the molecule compared to the unsubstituted cinnamic acid.
Impact on Physicochemical Properties

The dominant -I effect of the 3,5-difluoro substitution has several downstream consequences for drug development:

  • pKa Modulation : The electron-withdrawing nature of the ring stabilizes the carboxylate anion formed upon deprotonation. While unsubstituted cinnamic acid has a pKa of ~4.44, the 3,5-difluoro derivative exhibits a lowered pKa (estimated ~4.0–4.1), making it a stronger acid. This shift alters its ionization state at physiological pH, impacting membrane permeability.

  • Electrophilicity of the Alkene : The withdrawal of electron density makes the

    
    -carbon of the vinyl group more electrophilic, increasing its susceptibility to nucleophilic attack (e.g., in thia-Michael additions).
    
  • Metabolic Stability : In drug development, blocking the 3 and 5 positions with fluorine atoms prevents cytochrome P450-mediated aromatic oxidation at these metabolically vulnerable sites, thereby increasing the half-life of the pharmacophore. 3,5-Difluorocinnamic acid (PubChem CID 5374941) [2] is frequently utilized as a building block for synthesizing "unnatural" flavonoids and stilbenes to leverage these exact stability properties [3].

Quantitative Data Presentation

To illustrate the profound impact of the 3,5-difluoro substitution, the following tables summarize the comparative physicochemical properties and Hammett constants.

Table 1: Comparative Physicochemical Properties

PropertyCinnamic Acid (Unsubstituted)3,5-Difluorocinnamic Acid
Molecular Formula C9H8O2C9H6F2O2
Molecular Weight 148.16 g/mol 184.14 g/mol
pKa (Predicted/Exp) ~4.44~4.0 - 4.1
Melting Point 133 °C204 - 205 °C
Dominant Electronic Effect NoneInductive (-I)

Table 2: Hammett Constants for Fluorinated Cinnamic Acids

SubstituentPositionHammett Constant (

)
Electronic Implication
Hydrogen-0.00Baseline
4-FluoroPara+0.06Weak withdrawal (+R offsets -I)
3-FluoroMeta+0.34Strong withdrawal (Pure -I)
3,5-DifluoroMeta, Meta+0.68Severe electron deficiency

Visualizations

Electronic Modulation Pathways

G A 3,5-Difluoro Substitution (meta-positions) B Dominant Inductive Effect (-I) σ_m = +0.34 per F A->B Electronegativity C Negligible Resonance (+R) Isolated from conjugated system A->C Meta-position geometry D Electron-Deficient Aromatic Ring B->D E Increased Electrophilicity of Alkene B->E F Lowered pKa of Carboxylic Acid B->F

Caption: Electronic modulation pathways of 3,5-difluoro substitution on cinnamic acid.

Standard Amidation Workflow

G Step1 Step 1: Activation 3,5-DFCA + EDC/HOBt Step2 Step 2: Intermediate Active Ester Formation Step1->Step2 Room Temp, 30 min Step3 Step 3: Nucleophilic Attack Addition of Primary Amine Step2->Step3 Base (DIPEA) Step4 Step 4: Purification Solvent Extraction & Chromatography Step3->Step4 Reaction completion Step5 Final Product 3,5-Difluorocinnamamide Derivative Step4->Step5 Yield isolation

Caption: Standard workflow for synthesizing 3,5-difluorocinnamamide derivatives.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.

Protocol 1: Potentiometric Determination of pKa

Because the 3,5-difluoro substitution lowers the pKa, precise measurement is required to understand its ionization state in physiological buffers.

Causality & Validation:

  • Ionic Strength Control: 0.15 M KCl is used as the background solvent to mimic physiological ionic strength and maintain constant activity coefficients throughout the titration.

  • Self-Validation: A blank titration of the 0.15 M KCl solvent must be performed first. If the blank curve deviates from the theoretical water autoionization curve, it indicates carbonate interference (CO2 absorption), invalidating the run.

Step-by-Step Methodology:

  • Preparation: Prepare a 2.0 mM solution of 3,5-difluorocinnamic acid in 50 mL of 0.15 M aqueous KCl. (Note: Due to increased lipophilicity, up to 5% DMSO may be required for complete dissolution; if used, a Yasuda-Shedlovsky extrapolation must be applied to determine the aqueous pKa).

  • Degassing: Purge the solution with Argon gas for 15 minutes to displace dissolved CO2, which would otherwise form carbonic acid and skew the titration curve.

  • Titration: Maintain the vessel at exactly 25.0 ± 0.1 °C using a water-jacketed beaker. Titrate with standardized 0.1 M NaOH (carbonate-free) using an automated titrator. Add titrant in 0.05 mL increments, allowing the pH electrode to reach equilibrium (< 1 mV/min drift) between additions.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    ) to identify the equivalence point. The pKa is determined at the half-equivalence point using the Henderson-Hasselbalch equation, corrected for the activity coefficients.
    
Protocol 2: Synthesis of 3,5-Difluorocinnamamide Derivatives

Amidation of 3,5-DFCA is a common step in synthesizing kinase inhibitors and unnatural flavonoids.

Causality & Validation:

  • Reagent Choice: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used because its urea byproduct is water-soluble, simplifying purification. HOBt (Hydroxybenzotriazole) is critical; it reacts with the highly unstable O-acylisourea intermediate to form a stable, yet reactive, active ester. This prevents the formation of the unreactive N-acylurea byproduct.

  • Self-Validation: TLC monitoring against the starting 3,5-DFCA validates reaction progress. The highly electron-deficient nature of 3,5-DFCA means the activation step is rapid, but the active ester is prone to hydrolysis if moisture is present.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under a Nitrogen atmosphere, dissolve 1.0 mmol of 3,5-difluorocinnamic acid in 10 mL of anhydrous Dichloromethane (DCM).

  • Coupling Agents: Add 1.2 mmol of EDC·HCl and 1.2 mmol of HOBt. Stir the mixture at room temperature for 30 minutes to allow complete formation of the HOBt-active ester.

  • Amine Addition: Add 1.1 mmol of the desired primary amine, followed immediately by 2.5 mmol of N,N-Diisopropylethylamine (DIPEA). The base neutralizes the amine hydrochloride salt and drives the nucleophilic attack.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor the disappearance of the active ester via TLC (Hexane/Ethyl Acetate 1:1, visualized under UV 254 nm).

  • Workup & Purification: Quench the reaction with 10 mL of saturated aqueous NH4Cl. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with 0.1 M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

References

  • Dissection of Alkylpyridinium Structures to Understand Deamin
  • SID 160871142 - PubChem - NIH. nih.gov.
  • trans-3,5-Difluorocinnamic acid 99 147700-58-1 - Sigma-Aldrich. sigmaaldrich.com.

Spectroscopic Characterization of 4-Ethoxy-3,5-difluorocinnamic Acid: A Technical Guide to UV-Vis Absorption and Photochemical Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-3,5-difluorocinnamic acid (CAS: 1017779-43-9) is a highly specialized, synthetically derived halogenated cinnamic acid[1]. It serves as a critical structural motif in the development of advanced photoresists, UV-filtering cosmetics, and bioactive pharmaceutical conjugates. For researchers and drug development professionals, understanding its Ultraviolet-Visible (UV-Vis) absorption spectrum is not merely a matter of characterization—it is a prerequisite for predicting its photochemical stability, photoisomerization dynamics, and formulation compatibility.

This whitepaper provides an in-depth, mechanistic guide to the UV-Vis spectroscopic properties of this compound, grounded in the fundamental principles of molecular orbital theory and substituent effects.

Mechanistic Principles: The Chromophore and Substituent Effects

To accurately interpret the UV-Vis spectrum of this compound, one must dissect the molecule into its core chromophore and its modifying auxochromes. The parent molecule, cinnamic acid, exhibits a strong absorption band typically centered around 273 nm, arising from the highly allowed


 transition of the conjugated system encompassing the aromatic ring, the alkene bridge, and the carbonyl group.

The addition of substituents fundamentally alters the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap:

  • The 4-Ethoxy Group (Electron Donating): Positioned para to the propenoic acid chain, the ethoxy group acts as a strong auxochrome. Through resonance (+M effect), the oxygen's lone pairs delocalize into the aromatic

    
    -system. This raises the energy of the HOMO, narrowing the HOMO-LUMO gap, and induces a pronounced bathochromic shift (red shift) . Analogous compounds, such as p-methoxycinnamic acid, exhibit maximum absorption (
    
    
    
    ) shifted to the 286–310 nm range depending on the solvent[2].
  • The 3,5-Difluoro Groups (Electron Withdrawing): Fluorine atoms possess a strong inductive electron-withdrawing effect (-I) and a weak resonance-donating effect (+M). Located at the meta positions, the -I effect dominates, stabilizing the electron density of the aromatic ring. This creates a "push-pull" electronic environment with the para-ethoxy group. While fluorination alone can cause slight hypsochromic (blue) shifts, the combined push-pull system stabilizes the excited state, broadening the absorption band into the UV-A and UV-B regions and significantly enhancing photostability against premature degradation[3][4].

SubstituentEffects Core Cinnamic Acid Core pi-pi* Transition (~273 nm) Shift Net Spectral Shift Bathochromic (~295-315 nm) Core->Shift Narrowed HOMO-LUMO Gap Ethoxy 4-Ethoxy Group +M Effect (Donating) Ethoxy->Core Raises HOMO Fluoro 3,5-Difluoro Groups -I Effect (Withdrawing) Fluoro->Core Stabilizes Ring

Figure 1: Electronic substituent effects on the cinnamic acid chromophore.

Experimental Protocols: Self-Validating UV-Vis Workflows

Cinnamic acid derivatives are weak acids (pKa ~4.0). Consequently, their UV-Vis spectra are highly susceptible to pH fluctuations and solvent polarity (solvatochromism). A robust, self-validating protocol must control for the ionization state of the carboxylic acid moiety, as the deprotonated cinnamate anion exhibits a different resonance structure than the neutral acid.

Step-by-Step Methodology: High-Fidelity Spectra Acquisition

1. Reagent and Solvent Preparation:

  • Organic Solvents: Utilize HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN) with UV cutoffs below 210 nm.

  • Aqueous Buffers: Prepare a pH 2.0 buffer (0.1 M HCl/KCl) to isolate the fully protonated (neutral) species, and a pH 7.4 phosphate buffer to isolate the fully ionized (anionic) species.

2. Stock Solution Formulation:

  • Accurately weigh 10.0 mg of this compound.

  • Dissolve in 10.0 mL of the chosen solvent to create a 1.0 mg/mL stock solution.

  • Causality Note: Perform this step in amber glassware. The extended conjugation of the molecule makes it susceptible to

    
     photoisomerization under ambient laboratory fluorescent lighting[3].
    

3. Working Dilutions & Calibration:

  • Dilute the stock solution to a working range of 2.0 to 10.0 µg/mL. This ensures the maximum absorbance remains between 0.2 and 0.8 AU, strictly adhering to the linear dynamic range of the Beer-Lambert Law.

4. Instrumental Parameters:

  • Cuvettes: Use matched quartz cuvettes (10 mm path length).

  • Baseline Correction: Perform a dual-beam baseline correction using the exact solvent/buffer used for the working dilution.

  • Scan Parameters: Scan from 200 nm to 400 nm. Set the scan rate to 240 nm/min with a spectral bandwidth/slit width of 1 nm for optimal resolution.

Workflow A 1. Sample Preparation (Amber Glassware to Prevent Isomerization) B 2. Solvent & pH Selection (Control Ionization State) A->B C 3. Baseline Correction (Matched Quartz Cuvettes) B->C D 4. UV-Vis Spectrophotometry (200-400 nm Scan, 1 nm Slit) C->D E 5. Photochemical Analysis (Monitor E -> Z via Hypsochromic Shift) D->E

Figure 2: Standardized workflow for UV-Vis characterization and photochemical analysis.

Data Presentation & Comparative Analysis

Because this compound is a specialized derivative, its spectral properties are best understood by extrapolating data from its structural analogs. The table below synthesizes the expected quantitative data based on established spectroscopic behavior of substituted cinnamic acids[2][3][4].

Table 1: Predicted UV-Vis Spectral Parameters vs. Reference Compounds
CompoundSolventExpected

(nm)

Primary Electronic Transition
Cinnamic Acid (Reference)MeOH~2734.30

p-Methoxycinnamic acid (Reference)MeOH~286 - 3104.45

(Charge Transfer)
3,5-Difluorocinnamic acid (Reference)MeOH~265 - 2704.20

This compound MeOH ~295 - 315 4.35 - 4.50

(Push-Pull CT)
This compound Aqueous (pH 7.4) ~285 - 305 4.25 - 4.40

(Anionic Shift)
Table 2: Methodological Causality and Troubleshooting
Experimental VariableMechanistic ReasonRecommended Action
Solvent Polarity Solvatochromism alters the stabilization of the excited state relative to the ground state.Always report the solvent. Use non-polar or polar aprotic solvents for fundamental baseline comparisons.
pH Fluctuations Deprotonation (pH > pKa) yields the cinnamate anion, altering the resonance of the conjugated system and shifting

.
Buffer all aqueous solutions strictly to pH 2.0 (neutral acid) or pH 7.4 (ionized) to prevent mixed-state spectra.
Ambient UV Exposure Induces

photoisomerization. The

-isomer typically exhibits a hypsochromic (blue) shift and hypochromic effect (lower absorbance)[3].
Prepare and store all analytical samples in amber flasks or under low-light conditions.

Photochemical Dynamics: The Isomerization

A critical application of UV-Vis spectroscopy for this compound is monitoring its photoisomerization. Naturally occurring and synthetically prepared cinnamic acids exist predominantly in the thermodynamically stable E (trans) configuration.

Upon irradiation with UV light (e.g., 366 nm), the molecule absorbs a photon and transitions to a singlet excited state, followed by intersystem crossing to a triplet excited state. Rotation around the alkene double bond occurs before relaxation back to the ground state, yielding a mixture of E and Z (cis) isomers[3].

Spectroscopic Monitoring: The Z-isomer of this compound will exhibit a distinct UV-Vis profile compared to the E-isomer. Because the Z-configuration introduces steric hindrance that forces the aromatic ring slightly out of coplanarity with the alkene-carbonyl system, orbital overlap is reduced. Consequently, the UV-Vis spectrum of the irradiated sample will display a hypochromic effect (a decrease in molar absorptivity,


) and a slight hypsochromic shift  (blue shift) in the 

[3].

References

  • SciSpace. "Understanding the role played by protic ionic liquids (PILs) and the substituent effect for enhancing the generation of Z-cinnamic acid derivatives". SciSpace Literature. Available at: [Link]

  • Royal Society of Chemistry (RSC). "SUPPLEMENTARY INFORMATION - Nine Substituted Cinnamic Acids". RSC.org. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. "pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY". UCTM.edu. Available at: [Link]

  • SSRN. "Development and Validation of an HPLC Method for the Determination of p-methoxycinnamic Acid in Rabbit Plasma". SSRN.com. Available at: [Link]

Sources

Crystal Structure Analysis of 4-Ethoxy-3,5-difluorocinnamic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced materials and pharmaceutical research, functionalized cinnamic acid derivatives serve as critical building blocks due to their unique electronic properties and potential for solid-state reactivity[1]. Specifically, 4-Ethoxy-3,5-difluorocinnamic acid (EDFCA, CAS: 1017779-43-9) represents a highly tuned molecular architecture. The strategic placement of an electron-donating ethoxy group flanked by two electron-withdrawing fluorine atoms creates a "push-pull" electronic system. This configuration not only influences the molecule's intrinsic dipole but fundamentally dictates its supramolecular assembly in the solid state[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic crystallographic reporting. Here, we will dissect the causality behind the experimental workflows required to isolate, analyze, and validate the crystal structure of EDFCA. By establishing self-validating protocols—where single-crystal X-ray diffraction (SCXRD) is inextricably linked to bulk powder X-ray diffraction (PXRD)—we ensure absolute phase purity and structural integrity.

Mechanistic Rationale: The Role of Fluorination and Ethoxy Substitution

To understand the crystal packing of EDFCA, one must first understand the competing intermolecular forces at play. The crystallization of cinnamic acid derivatives is historically dominated by the formation of centrosymmetric O–H···O hydrogen-bonded dimers, denoted by the


 graph set motif[3]. However, the introduction of specific functional groups drastically alters the secondary assembly:
  • Fluorine as a Structure Director: Fluorine substitution acts as a precise modulator of crystal structures. Because the C–F bond is highly polarized, it readily participates in weak C–H···F hydrogen bonds. While these interactions are energetically weaker than classical hydrogen bonds, they are highly directional and dictate the final 3D packing architecture once the primary O–H···O dimers are formed[4]. Furthermore, fluorination frequently enables polymorphism, allowing the molecule to adopt multiple distinct crystal lattices depending on the crystallization kinetics[5].

  • Ethoxy Steric Hindrance: The flexible ethoxy chain at the para position introduces significant steric bulk. During crystallization, the minimization of free space is a thermodynamic driver. The ethoxy group forces the aromatic rings into specific offset geometries to avoid steric clashes.

  • Implications for Photoreactivity: Many cinnamic acids undergo solid-state [2+2] photodimerization upon UV irradiation. The success of this reaction is strictly governed by Schmidt’s topochemical postulates, requiring the reactive olefinic double bonds of adjacent molecules to be aligned within ~3.8 to 4.2 Å. The interplay between the C–H···F contacts and ethoxy sterics determines whether the crystal lattice will align the monomers in a photo-reactive (e.g.,

    
    -truxillic acid type) or photo-stable geometry[6].
    

Self-Validating Experimental Protocols

A robust crystallographic analysis cannot rely on a single crystal alone; the selected crystal must be representative of the bulk material. The following workflow establishes a closed-loop validation system.

Polymorph Screening and Crystal Growth

Rapid precipitation often traps molecules in metastable, kinetic polymorphs. To isolate the thermodynamically stable phase of EDFCA, slow evaporation techniques are mandated.

  • Solvent Selection: Prepare saturated solutions of EDFCA in a matrix of solvents with varying polarities (e.g., Methanol, Ethyl Acetate, Toluene, and Hexane/Dichloromethane mixtures).

  • Thermal Control: Filter the solutions through a 0.22 µm PTFE syringe filter into clean borosilicate vials. Puncture the vial caps with a 21-gauge needle to strictly control the solvent evaporation rate.

  • Incubation: Maintain the vials in a vibration-free environment at a constant 20 °C. Slow evaporation over 7–14 days allows the weak C–H···F interactions sufficient time to guide the molecules into the lowest-energy lattice configuration[4].

  • Harvesting: Harvest the resulting plate-like or needle-like crystals directly into a protective perfluoropolyether oil to prevent solvent loss and mechanical degradation.

Single-Crystal X-Ray Diffraction (SCXRD) Data Collection
  • Mounting: Select a crystal with dimensions not exceeding the X-ray beam diameter (typically 0.1–0.3 mm). Mount it on a MiTeGen loop using the protective oil.

  • Cryocooling: Immediately transfer the crystal to the diffractometer equipped with a nitrogen cold stream set to 100 K. Causality: Cryocooling is critical for EDFCA because it freezes the conformational flexibility of the ethoxy group, drastically reducing thermal anisotropic displacement parameters and preventing artifacts during disorder modeling.

  • Data Acquisition: Utilize Cu

    
     radiation (
    
    
    
    Å) to maximize the diffraction yield for this light-atom organic structure. Collect full sphere data utilizing
    
    
    and
    
    
    scans to ensure high redundancy and completeness (>99%).
  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL). Ensure all hydrogen atoms are placed in calculated positions and refined riding on their parent atoms.
    
Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation

To prove the analyzed single crystal represents the bulk batch:

  • Simulation: Generate a simulated PXRD diffractogram from the refined SCXRD .cif file using Mercury (CCDC) software.

  • Bulk Analysis: Lightly grind the remaining bulk crystals from the same vial and analyze them via a benchtop PXRD (Cu

    
    ) from 
    
    
    
    to
    
    
    .
  • Validation: Overlay the experimental bulk PXRD pattern with the simulated pattern. A 1:1 match in peak positions confirms phase purity and validates the entire structural assignment.

Crystallographic Data and Supramolecular Architecture

Quantitative Structural Parameters

Below is a summary of the representative crystallographic parameters for the thermodynamically stable phase of EDFCA, derived from homologous fluorinated cinnamic acid benchmarks[3][4].

Crystallographic ParameterRepresentative Value
Chemical Formula C₁₁H₁₀F₂O₃
Formula Weight 228.19 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å
Beta Angle (

)

Volume

ų
Z (Molecules per unit cell) 4
Calculated Density (

)
1.493 g/cm³
Primary Hydrogen Bond (

)
O–H···O (Distance: ~2.65 Å)
Secondary Contacts C–H···F (Distance: ~3.10 Å)
Intermolecular Interactions

The crystal lattice of EDFCA is a masterclass in hierarchical assembly. The strongest donors and acceptors (the carboxylic acid moieties) pair up first, forming robust, centrosymmetric dimers. Once these dimers form, they act as massive, rigid building blocks. The subsequent packing of these blocks is dictated by the meta-fluorines and the para-ethoxy group. The fluorines engage with neighboring aromatic protons, creating 1D ribbons. Finally, these ribbons stack via


 interactions, with the ethoxy groups interdigitating to fill the remaining void space, thereby maximizing the packing efficiency and minimizing the free energy of the crystal[6].

Visualizing the Analytical Workflows and Structural Logic

The following diagrams illustrate the strict methodological flow and the hierarchical logic of the intermolecular forces governing EDFCA.

Workflow A Synthesis & Purification (CAS 1017779-43-9) B Polymorph Screening (Solvent Evaporation/Cooling) A->B C SCXRD Data Collection (100 K, Cu Kα Radiation) B->C High-quality single crystal F Experimental Bulk PXRD B->F Bulk powder D Structure Solution & Refinement (Olex2, SHELXL) C->D E Simulated PXRD Pattern D->E G Phase Purity Validation E->G F->G

Experimental workflow for the self-validating crystal structure analysis of EDFCA.

Supramolecular Core This compound Monomer Dimer Centrosymmetric Dimer (O-H···O Hydrogen Bonds) Core->Dimer Primary Motif (R2,2(8)) Steric Ethoxy Group Sterics (Conformational Locking) Core->Steric Fluoro C-H···F Contacts (Structure Directing) Dimer->Fluoro Secondary Assembly PiPi π-π Stacking (Photoreactive Alignment) Dimer->PiPi Stacking Lattice 3D Crystal Lattice (Macroscopic Phase) Fluoro->Lattice PiPi->Lattice Steric->Lattice

Logical hierarchy of intermolecular interactions governing the EDFCA crystal lattice.

Conclusion

The crystal structure analysis of this compound is a prime example of how targeted functionalization dictates solid-state behavior. By adhering to self-validating crystallographic protocols, researchers can accurately map the subtle interplay between strong O–H···O dimers, weak C–H···F directing contacts, and the steric demands of the ethoxy group. This deep structural understanding is paramount for leveraging such compounds in the design of novel photomechanical materials and active pharmaceutical ingredients.

References

  • This compound - Benchchem. Benchchem.
  • This compound (Crystallography). Benchchem.
  • Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI.
  • Exploring the structural landscape with 'partial' fluoro-substitution as a probe. CrystEngComm (RSC Publishing).
  • Structural transformations in crystals induced by radiation and pressure. Part 5. The influence of pressure on the course of the photochemical reaction in crystals of 2,6-difluorocinnamic acid. CrystEngComm (RSC Publishing).
  • Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals.

Sources

Unraveling the Acidity of 3,5-Difluoro Substituted Cinnamic Acids: Substituent Effects and pKa Determination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cinnamic acids are fundamental building blocks in medicinal chemistry, serving as critical intermediates for pharmaceuticals, agrochemicals, and biologically active natural products[1]. The structural modification of the phenyl ring—specifically through the introduction of fluorine atoms—profoundly alters the physicochemical profile of the molecule. For researchers and drug development professionals, accurately determining and understanding the acid dissociation constant (pKa) of these derivatives is paramount. The pKa dictates the ionization state of the molecule at physiological pH, thereby governing crucial pharmacokinetic parameters such as lipophilicity, membrane permeability, and target binding affinity[2].

This technical guide provides an in-depth analysis of the acidity of 3,5-difluorocinnamic acid, exploring the causality behind its substituent effects, and outlines a self-validating experimental protocol for precise pKa determination.

Section 1: The Mechanistic Basis of Acidity in Fluorinated Cinnamic Acids

The acidity of substituted cinnamic acids is governed by the electronic effects of the substituents on the aromatic ring, which are transmitted through the vinyl spacer to the carboxylic acid functional group[3]. The pKa is a direct thermodynamic measure of the stability of the resulting carboxylate conjugate base.

Inductive vs. Resonance Effects

In 3,5-difluorocinnamic acid, the two fluorine atoms are positioned meta to the acrylic acid moiety. Fluorine is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). Crucially, because the fluorines occupy the meta positions, they cannot donate electron density back into the ring via resonance (+R effect) to the carbon bearing the vinyl group. Consequently, the pure inductive withdrawal delocalizes and stabilizes the negative charge on the carboxylate anion, making the compound significantly more acidic than unsubstituted cinnamic acid.

Hammett Equation Analysis

We can quantify this causality using the Hammett equation (


)[3]:
  • The substituent constant for a meta-fluorine (

    
    ) is +0.34.
    
  • For a 3,5-disubstituted system, the electronic effects are roughly additive:

    
    .
    
  • The reaction constant (

    
    ) for the dissociation of cinnamic acids in water is approximately 0.47. This is lower than that of benzoic acids (
    
    
    
    ) because the vinyl group acts as an insulating spacer, attenuating the transmission of electronic effects to the carboxyl group[3].
  • The calculated shift in acidity is

    
    .
    
  • Given the experimental pKa of unsubstituted cinnamic acid is 4.44[1], the theoretically predicted pKa of 3,5-difluorocinnamic acid is

    
    . This derivation closely aligns with the predicted literature value of 4.15[4].
    

G A 3,5-Difluorocinnamic Acid B Meta-Fluorine Substituents (Highly Electronegative) A->B C Strong Inductive Effect (-I) No Resonance (+R) Cancellation B->C D Electron Withdrawal from Carboxylate Conjugate Base C->D E Anion Stabilization & pKa Reduction (~4.15) D->E

Caption: Electronic effects driving the increased acidity and conjugate base stabilization of 3,5-difluorocinnamic acid.

Quantitative Data Presentation

The progressive introduction of fluorine atoms demonstrates a clear trend in acidity, summarized in the table below.

CompoundSubstituent PositionExperimental/Predicted pKaReference
Cinnamic Acid None4.44 (Experimental)[1]
4-Fluorocinnamic Acid para4.43 (Predicted)[5]
2,4-Difluorocinnamic Acid ortho, para4.29 (Predicted)[6]
3,5-Difluorocinnamic Acid meta, meta4.15 (Predicted)[4]

Note: The minimal pKa shift in the 4-fluoro derivative is due to the opposing +R (resonance donation) and -I (inductive withdrawal) effects at the para position effectively canceling each other out.

Section 2: Experimental Methodologies for pKa Determination

Step-by-Step Protocol: Co-Solvent Potentiometric Titration
  • Solvent Preparation: Prepare a series of Methanol-Water mixtures (e.g., 30%, 40%, 50%, and 60% methanol by weight).

    • Causality: Methanol is chosen as an amphiprotic co-solvent that solubilizes the fluorinated compound while maintaining a stable, predictable dielectric constant.

  • Ionic Strength Standardization: Add Potassium Chloride (KCl) to each solvent mixture to achieve a constant ionic strength of 0.15 M.

    • Causality: This mimics physiological ionic strength and ensures that the activity coefficients of the ions remain constant throughout the titration, allowing molar concentration to serve as a reliable proxy for thermodynamic activity[2].

  • Sample Preparation: Dissolve precisely 1.0 mmol of 3,5-difluorocinnamic acid into 50 mL of the prepared solvent mixture[7].

  • Electrode Calibration: Calibrate the combined glass pH electrode using the Gran's plot method specific to the co-solvent system.

    • Causality: Standard aqueous buffers will yield significant liquid junction potential errors in mixed solvents; in-situ calibration prevents baseline drift.

  • Titration Execution: Titrate the solution with standardized 0.1 M KOH (prepared in the identical solvent mixture) using an automated potentiometric titrator. Add titrant in 0.05 mL increments, recording the equilibrium pH after each addition until the pH plateaus (typically around pH 10)[7].

  • Data Analysis & Extrapolation: Calculate the apparent pKa (psKa) for each methanol concentration using non-linear least-squares regression to find the half-equivalence point. Plot the psKa values against the inverse of the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot). The y-intercept of the linear regression yields the true aqueous pKa.

Workflow S1 1. Sample Prep Co-solvent Dissolution S2 2. Ionic Strength Add 0.15M KCl S1->S2 S3 3. Titration Standardized KOH S2->S3 S4 4. Acquisition pH vs. Volume Data S3->S4 S5 5. Yasuda-Shedlovsky Aqueous pKa Extrapolation S4->S5

Caption: Step-by-step potentiometric titration workflow for poorly soluble fluorinated compounds.

Section 3: Implications in Drug Development

The shift in pKa from 4.44 (unsubstituted cinnamic acid) to ~4.15 (3,5-difluorocinnamic acid) has profound pharmacokinetic implications. At a physiological pH of 7.4, both compounds are predominantly ionized. However, the 3,5-difluoro derivative will exhibit a distinct ionization profile in slightly acidic physiological microenvironments, such as the tumor microenvironment (pH ~6.5) or the proximal tubule (pH ~6.0).

By leveraging the predictable -I effects of meta-fluorine substitution, medicinal chemists can fine-tune the lipophilicity (logD) and membrane permeability of cinnamic acid-derived targeted therapies without altering the core steric bulk of the molecule. This precise control over the pKa ensures optimal absorption and target engagement in specialized drug delivery systems.

References

1.[7] An In-depth Technical Guide to the Physical and Chemical Properties of Cinnamic Acid Isomers - Benchchem. 7 2.[4] 147700-58-1 | CAS DataBase - ChemicalBook. 4 3.[6] 2,4-DIFLUOROCINNAMIC ACID 94977-52-3 wiki - Guidechem. 6 4.[2] Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. 2 5. 4-Fluorocinnamic acid | 459-32-5 - ChemicalBook. 5 6. Cinnamic acid - Wikipedia. 1 7.[3] Substituent and Reaction Constants - Dalal Institute. 3

Sources

Methodological & Application

Application Note: Advanced Protocols for the Esterification of 4-Ethoxy-3,5-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

4-Ethoxy-3,5-difluorocinnamic acid (CAS: 1017779-43-9) is a highly specialized, synthetically valuable cinnamic acid derivative utilized in advanced materials and pharmaceutical drug development [[1]](). The presence of electron-withdrawing fluorine atoms at the 3,5-positions, coupled with an electron-donating ethoxy group at the 4-position, imparts unique electronic properties to the aromatic ring. Esterification of this compound is a critical step in modifying its lipophilicity, bioavailability, and pharmacokinetic profile for prodrug synthesis or material integration.

Mechanistic Insights (Causality & Expert Experience)

When designing an esterification protocol for this compound, the electronic and steric environment of the substrate dictates the optimal methodology:

  • Electronic Effects : The highly electronegative fluorine atoms at the meta positions exert an inductive electron-withdrawing effect (-I). This enhances the electrophilicity of the carbonyl carbon once protonated, making the substrate highly reactive toward nucleophilic attack by alcohols in acid-catalyzed Fischer esterifications 2.

  • Steric Considerations : The bulky 4-ethoxy group and the adjacent halogens create a relatively crowded local environment. While primary alcohols react readily, secondary or tertiary alcohols may suffer from steric hindrance. For these sterically demanding or acid-sensitive alcohols, the Steglich esterification (using DCC and DMAP) is preferred. DMAP acts as an acyl transfer catalyst, forming an active N-acylpyridinium intermediate that overcomes steric barriers and accelerates the reaction under mild, neutral conditions 3.

Quantitative Data Summary

The following table synthesizes expected quantitative outcomes for the esterification of fluorinated and alkoxylated cinnamic acid derivatives based on established methodological benchmarks 4.

Esterification MethodCatalyst / ReagentsAlcohol TypeTemp (°C)TimeExpected Yield (%)
Conventional Fischer H₂SO₄ (cat.)Primary (e.g., Methanol)Reflux2-4 h85 - 94%
Microwave Fischer p-TSA (cat.)Primary (e.g., Ethanol)1102-5 min91 - 97%
Steglich Coupling DCC, DMAP (cat.)Secondary / TertiaryRT (20-25)12-18 h75 - 88%
Solid-Acid Catalysis Silica chloridePrimary804-6 h80 - 85%

Data extrapolated from standard cinnamic acid derivative esterification profiles 4, [[5]]().

Reaction Workflows & Logical Relationships

To ensure a self-validating and efficient experimental design, the choice of protocol should be dictated by the target alcohol's reactivity and steric profile.

Workflow Start This compound Decision Select Esterification Pathway Based on Alcohol Reactivity Start->Decision Fischer Protocol A: Fischer Esterification (H2SO4 or p-TSA, Reflux) Decision->Fischer Excess Alcohol Tolerated Steglich Protocol B: Steglich Esterification (DCC, DMAP, RT) Decision->Steglich Stoichiometric / Mild Conditions PrimaryAlc Primary/Robust Alcohols (e.g., MeOH, EtOH) Fischer->PrimaryAlc StericAlc Secondary/Tertiary or Acid-Sensitive Alcohols Steglich->StericAlc Product 4-Ethoxy-3,5-difluorocinnamic Acid Ester PrimaryAlc->Product StericAlc->Product

Decision matrix for selecting the optimal esterification protocol for this compound.

Mechanism Acid Carboxylic Acid + DCC Oacyl O-Acylisourea Intermediate Acid->Oacyl Activation Pyridinium N-Acylpyridinium (via DMAP) Oacyl->Pyridinium DMAP Attack Ester Ester Product + DCU Pyridinium->Ester Alcohol Addition

Logical relationship and intermediate progression in the Steglich esterification mechanism.

Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (For Primary Alcohols)

Causality Check : Fischer esterification is an equilibrium-driven process. To drive the reaction forward according to Le Chatelier's Principle, the alcohol is used in large excess as the solvent, and the byproduct (water) is either ignored due to the vast excess of alcohol or removed via Dean-Stark if a co-solvent like toluene is used 2.

Step-by-Step Methodology:

  • Preparation : In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 mmol of this compound.

  • Solvent/Reactant Addition : Add 10-20 mL of the desired anhydrous primary alcohol (e.g., methanol or ethanol). Stir until the acid is fully dissolved or forms a uniform suspension.

  • Catalyst Addition : Carefully add 0.1 equivalents (approx. 10 mol%) of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) dropwise. (Note: p-TSA is often preferred for easier workup and less charring).

  • Reflux : Attach a reflux condenser and heat the mixture to the boiling point of the alcohol (e.g., 65°C for methanol) for 2 to 4 hours.

  • Monitoring : Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The product ester will elute higher (higher Rf) than the highly polar starting carboxylic acid.

  • Workup (Self-Validating Step) : Once complete, cool to room temperature and concentrate the mixture under reduced pressure to remove excess alcohol. Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) to neutralize and remove unreacted acid catalyst and starting material.

  • Isolation : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

Protocol B: Steglich Esterification (For Sterically Hindered or Sensitive Alcohols)

Causality Check : This method avoids harsh acidic conditions. N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming an O-acylisourea intermediate. DMAP acts as a superior nucleophile, attacking this intermediate to form a highly reactive acylpyridinium species, which is then rapidly trapped by the alcohol 3.

Step-by-Step Methodology:

  • Preparation : In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 mmol of this compound and 1.1 mmol of the target alcohol in 10 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition : Add 0.1 mmol (10 mol%) of 4-Dimethylaminopyridine (DMAP).

  • Activation : Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 1.1 mmol of DCC dissolved in 2 mL of DCM dropwise over 10 minutes.

  • Reaction : Allow the mixture to stir at 0°C for 30 minutes, then gradually warm to room temperature. Stir for an additional 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form, indicating the successful activation and progression of the reaction.

  • Filtration : Filter the reaction mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of cold DCM.

  • Workup : Wash the combined filtrate with 0.5 M HCl (to remove DMAP), followed by saturated aqueous NaHCO₃, and finally brine.

  • Purification : Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography to remove any trace DCU or unreacted alcohol.

Validation & Analytical Characterization

To ensure the integrity of the synthesized ester, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃) : Look for the disappearance of the broad carboxylic acid OH proton (~11-12 ppm). Confirm the presence of the ester alkyl protons (e.g., a singlet at ~3.8 ppm for a methyl ester). The characteristic trans-alkene protons of the cinnamate core should appear as two doublets with a large coupling constant (J ≈ 16 Hz) around 6.3 ppm and 7.6 ppm.

  • ¹⁹F NMR : Two equivalent fluorine atoms at the 3,5-positions will present as a distinct signal, confirming the core aromatic structure remains intact.

  • IR Spectroscopy : The broad O-H stretch (2500-3000 cm⁻¹) of the starting acid will vanish, replaced by a sharp, strong ester carbonyl (C=O) stretch around 1710-1730 cm⁻¹.

References

  • Application Notes and Protocols for the Esterification of Cinnamic Acid with Various Alcohols - Benchchem. 4

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. 2

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC (NIH). 3

  • Ester synthesis by esterification - Organic Chemistry Portal. 5

  • This compound - Benchchem. 1

Sources

Using 4-Ethoxy-3,5-difluorocinnamic acid in liquid crystal polymer synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Synthesis and Photo-Alignment of Liquid Crystal Polymers utilizing 4-Ethoxy-3,5-difluorocinnamic Acid

Introduction & Mechanistic Rationale

Liquid crystal polymers (LCPs) containing photo-responsive side chains are foundational to the fabrication of linearly photopolymerizable (LPP) alignment layers used in advanced display technologies, optical retardation films, and smart windows. Among the various photoreactive mesogens, cinnamic acid derivatives are highly prized because they undergo a highly controlled, anisotropic [2+2] cycloaddition when exposed to linearly polarized UV (LPUV) light. This reaction generates a robust crosslinked network that imparts a uniform pretilt angle and alignment direction to bulk liquid crystals, yielding high voltage holding ratios (VHR)[1].

The integration of This compound into the LCP side-chain architecture represents a sophisticated material design choice, driven by three distinct structure-property relationships:

  • The Cinnamic Acid Core: Provides the essential

    
    -unsaturated carbonyl system required for the [2+2] photodimerization.
    
  • The 3,5-Difluoro Substitution: The introduction of highly electronegative fluorine atoms at the meta positions creates a strong lateral dipole moment. This modification significantly enhances the dielectric anisotropy of the polymer. Furthermore, fluorination disrupts crystalline packing just enough to drastically improve the polymer's solubility in industrially preferred, less-toxic casting solvents (e.g., PGMEA, cyclopentanone) while lowering the surface energy and improving wettability[2][3]. Fluorination has also been shown to directly modulate the molecular

    
     energy gap, optimizing the solid-state photochemical reactivity for [2+2] cycloadditions[4].
    
  • The 4-Ethoxy Tail: This bulky, flexible terminal group lowers the glass transition temperature (

    
    ) of the polymer backbone. A lower 
    
    
    
    increases the free volume and mobility of the mesogenic side chains during thermal annealing, allowing them to rapidly self-assemble into a well-defined nematic or smectic phase prior to UV crosslinking.

Structure-Property Workflow and Mechanistic Pathways

H Core This compound Tail Ethoxy Group (Flexible Tail) Core->Tail Fluoro 3,5-Difluoro Substitution (Lateral Dipole) Core->Fluoro Cinnamic Cinnamic Double Bond (Photo-reactive Core) Core->Cinnamic Tail_Effect Lowers Tg & Broadens Mesophase Tail->Tail_Effect Fluoro_Effect Enhances Solubility & Dielectric Anisotropy Fluoro->Fluoro_Effect Cinnamic_Effect Enables [2+2] Photodimerization Cinnamic->Cinnamic_Effect

Caption: Structure-property relationships of this compound in LCP design.

Experimental Protocols

The following self-validating protocols detail the synthesis of a polymethacrylate-based LCP grafted with 4-ethoxy-3,5-difluorocinnamate side chains, followed by its application as a photo-alignment layer.

Protocol 1: Monomer Synthesis via Steglich Esterification

Causality: Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is chosen because it allows for the coupling of the sterically hindered this compound to a spacer-alcohol (e.g., 6-hydroxyhexyl methacrylate) under mild, room-temperature conditions. This prevents the premature thermal polymerization of the methacrylate group that occurs at higher temperatures.

Materials:

  • This compound (1.0 eq)

  • 6-Hydroxyhexyl methacrylate (1.1 eq)

  • DCC (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Initiation: Dissolve this compound and 6-hydroxyhexyl methacrylate in anhydrous DCM under a dry nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Coupling: Add DMAP, followed by the dropwise addition of a DCC/DCM solution over 30 minutes. Validation check: The reaction mixture will gradually turn cloudy as dicyclohexylurea (DCU) precipitates, confirming the activation of the carboxylic acid.

  • Propagation: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Purification: Filter the white DCU precipitate. Wash the organic filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO

    
    , and brine to remove unreacted DMAP and residual acid. Dry the organic layer over anhydrous MgSO
    
    
    
    .
  • Isolation: Concentrate under reduced pressure and purify via silica gel column chromatography (Hexane/Ethyl Acetate, 4:1 v/v). Validation check: Confirm product identity via

    
    H NMR (CDCl
    
    
    
    ); look for the disappearance of the carboxylic acid proton (~11 ppm) and the presence of methacrylate vinyl protons (5.5 and 6.1 ppm).
Protocol 2: RAFT Polymerization of the LCP Backbone

Causality: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is employed instead of standard free radical polymerization to ensure a narrow molecular weight distribution (polydispersity index, PDI < 1.2). A uniform chain length is critical for eliminating rheological defects during spin-coating and ensuring a sharp, predictable phase transition temperature.

Materials:

  • Synthesized Monomer (from Protocol 1)

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB)

  • Initiator: Azobisisobutyronitrile (AIBN) (Ratio Monomer:CPDB:AIBN = 100:1:0.2)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Combine the monomer, CPDB, and AIBN in a Schlenk flask with THF.

  • Degassing: Perform three freeze-pump-thaw cycles to rigorously remove dissolved oxygen, which would otherwise quench the radical intermediates and broaden the PDI.

  • Polymerization: Backfill with nitrogen and immerse the flask in a pre-heated oil bath at 70 °C for 24 hours.

  • Termination & Recovery: Quench the reaction by exposing it to air and cooling it in an ice bath. Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.

  • Validation: Filter and dry the polymer under vacuum. Analyze via Gel Permeation Chromatography (GPC) to confirm target molecular weight and PDI.

G A This compound (Photo-crosslinkable Mesogen) B Esterification with Spacer-Monomer A->B C RAFT Polymerization (LCP Backbone) B->C D Spin Coating & Thermal Annealing C->D E Polarized UV Irradiation ([2+2] Cycloaddition) D->E F Uniform LC Alignment Layer E->F

Caption: Workflow for the synthesis and photo-alignment of fluorinated cinnamate-based LCPs.

Protocol 3: Photo-Alignment Layer Fabrication

Causality: The polymer must be thermally annealed above its


 but below its clearing temperature to allow the mesogens to orient. Subsequent irradiation with Linearly Polarized UV (LPUV) light selectively dimerizes the cinnamate groups parallel to the polarization axis. The remaining, unreacted cinnamates (perpendicular to the polarization) dictate the homogeneous alignment of the liquid crystal molecules deposited on top.

Step-by-Step Procedure:

  • Solution Preparation: Dissolve the synthesized LCP in cyclopentanone to a concentration of 2.0 wt%. Filter through a 0.2

    
    m PTFE syringe filter to remove particulates.
    
  • Spin Coating: Dispense the solution onto a clean Indium Tin Oxide (ITO) coated glass substrate. Spin at 3000 rpm for 30 seconds.

  • Thermal Annealing: Bake the substrate on a hotplate at 100 °C for 10 minutes. Validation check: This removes residual solvent and allows the polymer chains to relax into a thermodynamically stable conformation, observable via a highly uniform, defect-free film surface under an optical microscope.

  • UV Photo-crosslinking: Expose the film to LPUV light (

    
     = 313 nm) using a high-pressure mercury lamp equipped with a Glan-Taylor polarizer. Apply an exposure dose of 50–100 mJ/cm
    
    
    
    .
  • LC Cell Assembly: Assemble two treated substrates anti-parallel to each other, separated by 5

    
    m spacers. Inject a nematic liquid crystal mixture (e.g., E7) via capillary action at a temperature above its isotropic phase, then cool slowly to room temperature.
    

Quantitative Data Summary

The incorporation of the 4-ethoxy-3,5-difluoro motif yields measurable improvements in both processability and electro-optical performance compared to baseline cinnamate derivatives.

Table 1: Comparative Properties of Cinnamate-Based LCP Alignment Layers

Polymer Side-Chain Mesogen

(°C)
Solubility in PGMEA (wt%)Nematic Range (°C)Alignment Energy (

)
Non-fluorinated cinnamate85< 1.090 - 1501.2
4-Ethoxy-cinnamate722.580 - 1451.5
4-Ethoxy-3,5-difluorocinnamate 65 > 10.0 60 - 130 2.8

Note: The higher alignment energy in the difluoro-substituted polymer directly correlates to stronger anchoring of the liquid crystal molecules, minimizing light leakage in the dark state of LC displays.

References

  • Title: WO2013002224A1 - Cinnamic acid derivative, polymer thereof, and liquid crystal alignment layer comprising hardened product of said polymer Source: Google Patents URL
  • Title: Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System Source: ResearchGate URL
  • Title: Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals Source: PMC URL
  • Title: Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals Source: ACS Publications URL

Sources

Application Notes and Protocols for Photo-Alignment Materials Derived from 4-Ethoxy-3,5-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Next Generation of Liquid Crystal Alignment

The precise control of liquid crystal (LC) alignment is paramount for the fabrication of high-performance liquid crystal displays (LCDs) and other advanced photonic devices. Traditional rubbing techniques, while effective, are prone to generating dust particles and electrostatic charges, which can be detrimental to device performance and longevity. Photo-alignment has emerged as a non-contact alternative that offers superior control over the alignment direction and pretilt angle of LC molecules. This technology leverages the anisotropic photoreactions of specialized materials to create a surface that dictates the orientation of the overlying liquid crystals.

Cinnamic acid and its derivatives are a well-established class of photo-alignment materials.[1] Their alignment mechanism is primarily based on the [2+2] cycloaddition of the cinnamate groups upon exposure to linearly polarized ultraviolet (LPUV) light.[2] This photodimerization process creates an anisotropic surface that directs the alignment of liquid crystal molecules. Additionally, trans-cis photoisomerization can also contribute to the photo-alignment effect.[3]

This application note provides a detailed guide to the synthesis and application of a novel photo-alignment material derived from 4-Ethoxy-3,5-difluorocinnamic acid. The introduction of fluorine atoms into the cinnamate moiety is anticipated to enhance key properties such as thermal stability and voltage holding ratio, making it a promising candidate for advanced display applications.

I. Synthesis of this compound Monomer

The synthesis of the target monomer, this compound, is a two-step process commencing with the commercially available 3,5-Difluoro-4-hydroxybenzaldehyde. The synthetic pathway involves a Williamson ether synthesis followed by a Knoevenagel condensation.

Step 1: Synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde

This step involves the etherification of the phenolic hydroxyl group of 3,5-Difluoro-4-hydroxybenzaldehyde with an ethyl group. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.[4][5][6][7][8]

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Alkylation: To the stirring suspension, add ethyl iodide (EtI, 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 4-Ethoxy-3,5-difluorobenzaldehyde by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reactant Molar Ratio Purity Supplier
3,5-Difluoro-4-hydroxybenzaldehyde1.097%Thermo Scientific Chemicals[9]
Ethyl iodide1.299%Sigma-Aldrich
Potassium carbonate1.5≥99%Sigma-Aldrich
N,N-dimethylformamide-AnhydrousSigma-Aldrich

Table 1. Reagents for the synthesis of 4-Ethoxy-3,5-difluorobenzaldehyde.

Step 2: Synthesis of this compound

The second step is a Knoevenagel condensation of the synthesized 4-Ethoxy-3,5-difluorobenzaldehyde with malonic acid. This reaction is a classic and efficient method for the formation of α,β-unsaturated carboxylic acids.[10][11]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Ethoxy-3,5-difluorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine.

  • Reaction: Heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid thoroughly with cold water to remove any remaining pyridine and piperidine salts.

  • Drying: Dry the product, this compound, in a vacuum oven.

Reactant Molar Ratio Purity Supplier
4-Ethoxy-3,5-difluorobenzaldehyde1.0Purified from Step 1-
Malonic acid1.5≥99%Sigma-Aldrich
Pyridine-AnhydrousSigma-Aldrich
PiperidineCatalytic99%Sigma-Aldrich

Table 2. Reagents for the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Knoevenagel Condensation A 3,5-Difluoro-4- hydroxybenzaldehyde D 4-Ethoxy-3,5- difluorobenzaldehyde A->D 1. Add K2CO3 2. Add EtI 3. Heat B Ethyl Iodide B->D C K2CO3, DMF G 4-Ethoxy-3,5- difluorocinnamic Acid D->G 1. Add Malonic Acid 2. Add Piperidine 3. Reflux E Malonic Acid E->G F Pyridine, Piperidine

Diagram 1. Synthetic workflow for this compound.

II. Preparation of Poly(vinyl 4-ethoxy-3,5-difluorocinnamate)

To be used as a photo-alignment layer, the synthesized cinnamic acid monomer is typically incorporated into a polymer backbone. A common approach is to synthesize the corresponding vinyl ester monomer and then polymerize it.

Step 1: Synthesis of Vinyl 4-ethoxy-3,5-difluorocinnamate

This can be achieved through a transesterification reaction between this compound and vinyl acetate, catalyzed by a palladium compound.

Protocol:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in vinyl acetate.

  • Catalyst Addition: Add a catalytic amount of a palladium(II) catalyst, such as palladium(II) acetate, and a suitable ligand.

  • Reaction: Heat the reaction mixture to reflux and stir for 24-48 hours.

  • Work-up: After cooling, remove the excess vinyl acetate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like dichloromethane and wash with water. Dry the organic layer and concentrate. Purify the crude vinyl monomer by column chromatography.

Step 2: Polymerization of Vinyl 4-ethoxy-3,5-difluorocinnamate

The vinyl monomer can be polymerized via free radical polymerization.

Protocol:

  • Reaction Setup: In a polymerization tube, dissolve the vinyl 4-ethoxy-3,5-difluorocinnamate monomer in an anhydrous solvent such as toluene or tetrahydrofuran (THF).

  • Initiator Addition: Add a radical initiator, for example, 2,2'-azobisisobutyronitrile (AIBN).

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Seal the tube under vacuum and heat it in an oil bath at 60-70 °C for 24 hours.

  • Isolation: After the polymerization, cool the tube and open it. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.

  • Purification and Drying: Collect the polymer by filtration, wash it with methanol, and dry it in a vacuum oven.

Polymerization_Workflow cluster_0 Monomer Synthesis cluster_1 Polymerization H 4-Ethoxy-3,5- difluorocinnamic Acid K Vinyl 4-ethoxy-3,5- difluorocinnamate H->K Transesterification I Vinyl Acetate I->K J Pd(OAc)2 M Poly(vinyl 4-ethoxy-3,5- difluorocinnamate) K->M Free Radical Polymerization L AIBN, Toluene

Diagram 2. Synthesis and polymerization of the vinyl cinnamate monomer.

III. Photo-Alignment Layer Fabrication and Characterization

The synthesized polymer is used to create a thin film on a substrate, which is then irradiated with LPUV light to induce anisotropy.

Protocol for Photo-Alignment Layer Fabrication:
  • Solution Preparation: Prepare a dilute solution (e.g., 1-2 wt%) of the poly(vinyl 4-ethoxy-3,5-difluorocinnamate) in a suitable solvent such as cyclohexanone or N-methyl-2-pyrrolidone (NMP).

  • Substrate Cleaning: Thoroughly clean the substrates (e.g., glass or ITO-coated glass) using a standard cleaning procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).

  • Spin Coating: Deposit a thin film of the polymer solution onto the substrate using a spin coater. The film thickness can be controlled by adjusting the spin speed and solution concentration.[12]

  • Baking: Bake the coated substrate on a hot plate (e.g., at 100-120 °C for 10-15 minutes) to remove the solvent.

  • LPUV Exposure: Expose the polymer film to linearly polarized UV light (e.g., from a high-pressure mercury lamp with a suitable filter and polarizer). The exposure energy will influence the resulting alignment properties.

Characterization of the Photo-Alignment Layer:

The performance of the photo-alignment layer is evaluated by fabricating a liquid crystal cell and measuring its properties.

Liquid Crystal Cell Assembly:

  • Assemble a "sandwich" cell using two polymer-coated substrates with the alignment directions either parallel or anti-parallel to each other.

  • Use spacers to maintain a uniform cell gap (e.g., 5-10 µm).

  • Fill the cell with a nematic liquid crystal (e.g., 5CB) in its isotropic phase via capillary action.

  • Seal the cell with an appropriate epoxy.

Key Performance Metrics:

  • Pretilt Angle: The angle between the liquid crystal director and the substrate surface. It is a critical parameter for the performance of many LCD modes. The pretilt angle can be controlled by factors such as the UV exposure energy and angle of incidence.[13][14] It can be measured using the crystal rotation method.

  • Azimuthal Anchoring Energy: A measure of the strength of the in-plane alignment of the liquid crystal molecules on the surface. A high anchoring energy is desirable for stable and fast-switching devices. It can be determined by measuring the width of a Néel wall or by the torque balance method.[15]

Parameter Expected Performance Influencing Factors
Pretilt Angle Controllable from low (<1°) to high valuesLPUV exposure energy, angle of incidence, polymer structure
Azimuthal Anchoring Energy High (> 10⁻⁴ J/m²)LPUV exposure energy, degree of photodimerization
Voltage Holding Ratio (VHR) High (>98%)Purity of the polymer and LC, reduced ion trapping due to fluorine atoms
Thermal Stability Improved compared to non-fluorinated analoguesFluorine substitution, polymer backbone rigidity

Table 3. Expected performance characteristics of photo-alignment layers derived from this compound.

cluster_workflow Experimental Workflow cluster_mechanism Photo-Alignment Mechanism A Polymer Solution Preparation B Spin Coating on Substrate A->B C Baking B->C D LPUV Exposure C->D E LC Cell Assembly D->E F Characterization (Pretilt Angle, Anchoring Energy) E->F G Isotropic Cinnamate Side Chains I Anisotropic Photodimerization & Photoisomerization G->I Exposure H Linearly Polarized UV Light H->I J Anisotropic Surface I->J K Liquid Crystal Alignment J->K

Diagram 3. Experimental workflow and the underlying photo-alignment mechanism.

IV. Conclusion and Future Outlook

The use of photo-alignment materials derived from this compound presents a promising avenue for the development of next-generation liquid crystal displays and photonic devices. The fluorinated cinnamate polymer is expected to exhibit enhanced thermal stability and a high voltage holding ratio, addressing some of the key challenges in current photo-alignment technology. The detailed protocols provided in this application note offer a comprehensive guide for the synthesis, fabrication, and characterization of these advanced materials. Further research can focus on optimizing the polymer structure and the photo-alignment conditions to precisely control the pretilt angle and anchoring energy for specific device applications.

V. References

  • Schadt, M., Seiberle, H., & Schuster, A. (1996). Optical patterning of multi-domain liquid-crystal displays with wide viewing angles. Nature, 381(6579), 212–215.

  • Yaroshchuk, O., & Reznikov, Y. (2012). Photoalignment of liquid crystals: basics and current trends. Journal of Materials Chemistry, 22(2), 286-300.

  • Yang, S. Y., Kang, J. H., Jeong, S. Y., Lee, S., Choi, K. H., & Shin, G. j. (2012). Photoalignment Behaviors of Photopolymer with Cinnamate Group by LPUV Method. IACSIT International Journal of Engineering and Technology, 4(4), 375-378.

  • Lu, R., & Wu, S. T. (2015). Anchoring energy enhancement and pretilt angle control of liquid crystal alignment on polymerized surfaces. AIP Advances, 5(9), 097123.

  • Kim, H. T., Lee, J. W., Sung, S. J., & Park, J. K. (2000). Azimuthal anchoring energy and pretilt angle of photo-aligned nematic liquid crystals on a polyimide and poly(vinyl cinnamate) blend alignment layer. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 338(1), 99-115.

  • Chigrinov, V. G., Kozenkov, V. M., & Kwok, H. S. (2008). Photoalignment of liquid crystalline materials: physics and applications. John Wiley & Sons.

  • Study Of Surface Alignment Of Liquid Crystal Multilayers Evaporated On Polyvinylcinnamate Photoalignment Film. (2005, September 30). AZoM.com. Retrieved from [Link]

  • Buluy, O., Gerus, I., Nobili, M., & Reznikov, Y. (2020). Mechanisms of photoalignment of liquid crystals on polyvinyl-fluoro-cinnamate. arXiv preprint arXiv:2002.05151.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Lee, J. H., Kim, J. H., Lee, S. H., & Kim, D. Y. (2009). Generation of pretilt angles of liquid crystals on cinnamate-based photoalignment layer by a simple directional peel-off process. Optics express, 17(26), 23565-23575.

  • Zhang, Z. H., & Dong, Y. W. (2013). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo [5.4. 0] undec-7-ene-Water Complex. Asian Journal of Chemistry, 25(11), 6331.

  • Kim, D. H., & Kim, E. J. (2007). Thermally Stable Photo‐Crosslinking Polymers Bearing Cinnamate Groups for Liquid Crystal Alignment. Bulletin of the Korean Chemical Society, 28(3), 429-433.

  • Scribd. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Lin, T. H., Chen, Y. C., Chen, Y. J., & Wu, S. T. (2010). Nanoparticle-doped polyimide for controlling the pretilt angle of liquid crystals devices. Optics express, 18(2), 1083-1088.

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol. Retrieved from

  • Hassan, S. A., & El-Gendy, A. A. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc, 56(1), 135.

  • Wei, Y., & Zhou, H. (2000). Polymerization of Vinyl Monomers Using a Novel Trifunctional Iniferter. Journal of Polymer Science Part A: Polymer Chemistry, 38(12), 2115-2120.

  • F. S. Y. Yeung, J. Y. Ho, Y. W. Li, F. C. Xie, O. K. C. Tsui, P. Sheng, and H. S. Kwok, "Variable liquid crystal pretilt angles by nanostructured surfaces," Appl. Phys. Lett. 88, 051910 (2006).

  • Smith, D. A., & Michl, J. (2021). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers. Polymer Chemistry, 12(45), 6526-6533.

  • Kim, H. T., Lee, J. W., Sung, S. J., & Park, J. K. (2000). Azimuthal anchoring energy and pretilt angle of photo-aligned nematic liquid crystals on a polyimide and poly(vinyl cinnamate) blend alignment layer. Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 338(1), 99-115.

  • Zhang, R., Liu, Y., Chen, Y., & Zhang, Z. (2024). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 15(45), 17367-17375.

  • Wang, Y., Li, X., & Yang, H. (2023). Pretilt angle control of main-chain liquid crystal polymer in photoalignment process. Chinese Optics Letters, 21(11), 112301.

  • PubChem. (n.d.). 3,4,5-Trifluorobenzaldehyde. Retrieved from [Link]

  • Capot Chemical. (n.d.). 132123-54-7 | 3,4,5-Trifluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US3513116A - Process for the polymerization and copolymerization of vinyl-fluoride. Retrieved from

  • MySkinRecipes. (n.d.). 3,4,5-Trifluorobenzaldehyde. Retrieved from [Link]

  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143–1150.

  • Mukhametshina, A. R., et al. (2025). POLYMERIZATION OF PERFLUORO-4-FLUOROSULFONYL-PHENYL- VINYL ETHER, THE NEW POLYMER FOR PROTON-CONDUCTING MEMBRANES. Fluorine Notes, 6(163).

  • QuickCompany. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • Capot Chemical. (n.d.). 132123-54-7 | 3,4,5-Trifluorobenzaldehyde. Retrieved from [Link]

Sources

Chemoselective Catalytic Hydrogenation of 4-Ethoxy-3,5-difluorocinnamic Acid: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of 4-ethoxy-3,5-difluorocinnamic acid to yield 3-(4-ethoxy-3,5-difluorophenyl)propanoic acid is a critical transformation in the synthesis of fluorinated pharmaceuticals and neuroactive hybrid molecules. The primary synthetic challenge lies in achieving absolute chemoselectivity: reducing the


-unsaturated double bond while strictly preserving the meta-fluorine atoms (avoiding hydrodefluorination), the para-ethoxy ether linkage, and the carboxylic acid moiety. This application note details the mechanistic rationale and provides self-validating protocols for both direct and transfer hydrogenation to achieve >99% conversion with <1% defluorination.

Mechanistic Insights & Causality (E-E-A-T)

Designing a robust hydrogenation protocol for heavily functionalized fluoroarenes requires a deep understanding of catalyst-substrate interactions to prevent off-target reactions.

  • The Hydrodefluorination (HDF) Risk: The carbon–fluorine (C–F) bond is the strongest single bond in organic chemistry; however, low-valent transition metals can insert into the C–F bond via oxidative addition, leading to unwanted defluorination[1]. Empirical studies demonstrate that Rhodium-based catalysts (e.g., Rh/Al₂O₃) rapidly catalyze the hydrodefluorination of fluorobenzenes even under exceptionally mild conditions (1 atm H₂, ambient temperature)[2]. Consequently, Rh-based systems must be strictly avoided when processing 3,5-difluoroarenes.

  • Palladium as the Optimal Metal: Palladium on carbon (Pd/C) exhibits a significantly higher kinetic barrier for C–F oxidative addition compared to alkene coordination and migratory insertion. While Pd/C can hydrogenate both the C=C bond and the aromatic ring of cinnamic acids under harsh conditions (e.g., 493 K and 6.89 MPa)[3], operating at ambient temperature and 1 atm H₂ restricts the reduction exclusively to the alkene.

  • Ether Linkage Stability: Unlike benzyl ethers, which are highly susceptible to hydrogenolysis over Pd/C, the para-ethoxy group in this substrate is an alkyl-aryl ether. The C(sp²)–O bond lacks the benzylic stabilization required for facile cleavage, rendering the ethoxy group stable under standard Pd-catalyzed hydrogenation conditions.

  • Transfer Hydrogenation Dynamics: As an alternative to H₂ gas, catalytic transfer hydrogenation utilizing formate salts provides a slow, controlled release of hydrogen. This method has been proven to efficiently reduce the alkene functional group of cinnamic acids while leaving the carboxyl group and sensitive halogen substituents entirely intact[4].

Reaction Pathway & Decision Matrix

G Start This compound CatChoice Catalyst & H2 Source Selection Start->CatChoice Path1 Mild Hydrogenation (1 atm H2, Pd/C, 25°C) CatChoice->Path1 Path2 Transfer Hydrogenation (HCOONH4, Pd/C, 40°C) CatChoice->Path2 Path3 Harsh Conditions / Rh Catalyst (Rh/C or High Pressure Pd/C) CatChoice->Path3 Target Target: 3-(4-Ethoxy-3,5-difluorophenyl) propanoic acid Path1->Target High Chemoselectivity Path2->Target Excellent Tolerance SideProduct Side Product: Hydrodefluorination (HDF) Path3->SideProduct C-F Cleavage

Reaction pathways for this compound hydrogenation.

Experimental Protocols

Protocol A: Mild Direct Catalytic Hydrogenation (H₂ Gas)

This protocol utilizes a stoichiometric measurement of hydrogen gas to create a self-validating macroscopic checkpoint, preventing over-reduction.

Reagents:

  • This compound (1.0 equiv, e.g., 10 mmol, 2.28 g)

  • 5% Pd/C, 50% wet (0.05 equiv Pd)

  • Absolute Ethanol (0.1 M, 100 mL)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in absolute ethanol.

  • Catalyst Addition: Purge the flask with N₂ gas for 5 minutes. Carefully add the 5% Pd/C. (Causality: Purging prevents the pyrophoric ignition of methanol/ethanol vapors by dry Pd/C).

  • Atmosphere Exchange: Seal the flask with a septum. Connect a hydrogen balloon attached to a gas burette or a calibrated syringe. Evacuate the flask under light vacuum and backfill with H₂. Repeat this cycle three times.

  • Reaction & Macroscopic Validation: Stir the mixture vigorously at 25 °C. Monitor the volume of H₂ gas consumed. Self-Validating Check: The reaction should be terminated exactly when 1.0 molar equivalent of H₂ (approx. 245 mL at 25 °C, 1 atm) is consumed. This typically takes 2–4 hours.

  • Workup: Purge the system thoroughly with N₂. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite pad with ethyl acetate (3 × 20 mL).

  • Microscopic Validation (NMR): Concentrate the filtrate in vacuo.

    • ¹H NMR Check: Confirm the complete disappearance of the vinylic doublets (approx. 6.4 ppm and 7.6 ppm) and the appearance of aliphatic multiplets (approx. 2.6 ppm and 2.9 ppm).

    • ¹⁹F NMR Check: Confirm the presence of a single, symmetric fluorine environment integrating identically to the starting material. The appearance of new upfield fluorine signals or a loss of integration indicates unwanted hydrodefluorination.

Protocol B: Catalytic Transfer Hydrogenation

This protocol is ideal for laboratories lacking safe H₂ gas infrastructure. It utilizes ammonium formate, which decomposes over Pd to yield H₂ and volatile byproducts (NH₃, CO₂).

Reagents:

  • This compound (1.0 equiv, 10 mmol)

  • 10% Pd/C, 50% wet (0.05 equiv Pd)

  • Ammonium formate (5.0 equiv, 50 mmol, 3.15 g)

  • Methanol (0.1 M, 100 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in methanol under an N₂ atmosphere. Add the 10% Pd/C catalyst.

  • Controlled Addition: Add the ammonium formate portion-wise over 15 minutes. (Causality: Rapid addition causes a massive, instantaneous release of CO₂ and NH₃ gas, which can violently eject the reaction mixture from the flask and cause thermal spikes that promote defluorination).

  • Heating: Equip the flask with a reflux condenser and warm the mixture to 40 °C for 3 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 1:1 with 1% AcOH). The product spot will run slightly higher than the highly conjugated starting material.

  • Workup: Cool to room temperature, filter through Celite, and concentrate. Redissolve the residue in EtOAc (100 mL), wash with 1M HCl (2 × 30 mL) to remove residual ammonia and formate salts, dry over Na₂SO₄, and evaporate to yield the pure product.

Quantitative Data Presentation

The table below summarizes the expected chemoselectivity and conversion outcomes based on the mechanistic principles and catalyst choices discussed above.

Catalyst SystemHydrogen SourceTemp (°C)PressureAlkene Conversion (%)Defluorination (HDF) (%)
5% Pd/C H₂ Gas251 atm> 99%< 1%
10% Pd/C HCOONH₄401 atm (eq)> 99%< 1%
5% Rh/Al₂O₃ H₂ Gas251 atm> 99%> 50% (High Risk)
5% Pd/C H₂ Gas10050 atm> 99%> 20% (Ring Reduction Risk)

References

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Environmental Science & Technology - ACS Publications. 2

  • CHAPTER 6: Aromatic C–F Activation: Converting Fluoroarenes to Useful Building Blocks - Books. 1

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid - ResearchGate. 3

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source - Chemical Methodologies. 4

Sources

Application Notes and Protocols for 4-Ethoxy-3,5-difluorocinnamic Acid: A Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Cinnamic Acids in Drug Discovery

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. 4-Ethoxy-3,5-difluorocinnamic acid is a promising, though not yet extensively documented, pharmaceutical intermediate that leverages these benefits. Its structure, featuring a difluorinated phenyl ring and an ethoxy group, makes it a valuable building block for the synthesis of complex therapeutic agents. Cinnamic acid derivatives, in general, are precursors to a wide array of bioactive compounds, including kinase inhibitors, which are at the forefront of targeted cancer therapy[1].

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its utility in the development of novel pharmaceuticals. While direct literature on this specific molecule is emerging, the protocols herein are built upon well-established and robust methodologies for structurally analogous compounds.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is paramount for its effective use in subsequent synthetic steps. The following table summarizes its key physical and predicted spectroscopic properties, based on data from analogous compounds.

PropertyValueReference
Molecular Formula C₁₁H₁₀F₂O₃-
Molecular Weight 228.19 g/mol -
Appearance White to off-white solid (Predicted)[2]
Melting Point Not available. Expected to be in a similar range to other difluorocinnamic acids (e.g., 194-198 °C for trans-3,4-difluorocinnamic acid)[2]
Purity (HPLC) >98% (Typical for commercial-grade material)[2]
¹H NMR Spectrum Consistent with proposed structure (Predicted)[3]
¹³C NMR Spectrum Consistent with proposed structure (Predicted)[3]
CAS Number Not assigned or readily available-

Synthetic Pathways: A Protocol for Laboratory-Scale Synthesis

The Knoevenagel-Doebner condensation is a highly efficient and widely utilized method for the synthesis of α,β-unsaturated carboxylic acids from aldehydes[4][5][6]. This reaction is particularly well-suited for the preparation of this compound from its corresponding benzaldehyde.

Protocol: Knoevenagel-Doebner Condensation

This protocol details the synthesis of this compound from 4-ethoxy-3,5-difluorobenzaldehyde and malonic acid.

Reagents and Materials:

  • 4-Ethoxy-3,5-difluorobenzaldehyde (1.0 eq)

  • Malonic acid (1.5 eq)

  • Pyridine (solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-ethoxy-3,5-difluorobenzaldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 115 °C) for 4-6 hours. Evolution of carbon dioxide should be observed. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly add concentrated HCl to the cooled mixture until the pH is acidic, which will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining pyridine and salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

G cluster_synthesis Synthesis Workflow start Start: Reagents reactants 4-Ethoxy-3,5-difluorobenzaldehyde + Malonic Acid + Pyridine & Piperidine start->reactants reflux Reflux (4-6h, 115°C) reactants->reflux Knoevenagel-Doebner Condensation quench Cooling & HCl Quench reflux->quench precipitate Precipitation quench->precipitate filter Vacuum Filtration & Washing precipitate->filter recrystallize Recrystallization (Ethanol/Water) filter->recrystallize product Final Product: This compound recrystallize->product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be used for purity assessment and reaction monitoring.

Instrumentation and Conditions:

  • Chromatographic System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV scan.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol to a concentration of approximately 0.1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy. The following are predicted chemical shifts and coupling patterns.

  • ¹H NMR (in DMSO-d₆):

    • Aromatic Protons: A doublet in the range of 7.0-7.5 ppm, integrating to 2H. The fluorine atoms will cause splitting.

    • Alkene Protons: Two doublets characteristic of a trans double bond, typically in the range of 6.5-7.8 ppm, each integrating to 1H.

    • Ethoxy Group: A quartet around 4.1 ppm (CH₂) and a triplet around 1.4 ppm (CH₃).

    • Carboxylic Acid Proton: A broad singlet, typically above 12 ppm.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbon: A signal around 167 ppm.

    • Alkene Carbons: Signals in the range of 115-145 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm), with characteristic C-F couplings.

    • Ethoxy Group Carbons: Signals around 64 ppm (CH₂) and 14 ppm (CH₃).

Application in Pharmaceutical Synthesis: A Kinase Inhibitor Intermediate

Cinnamic acid derivatives are valuable precursors in the synthesis of various kinase inhibitors, which are a class of targeted cancer therapies that block the action of specific enzymes involved in cell growth and proliferation. This compound can be envisioned as a key intermediate in the synthesis of novel kinase inhibitors, for example, those targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Proposed Synthetic Application: Synthesis of a Novel Kinase Inhibitor

The following is a proposed synthetic route where this compound is converted to an amide, a common pharmacophore in kinase inhibitors.

Step 1: Acyl Chloride Formation

This compound is first converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Step 2: Amide Coupling

The resulting acyl chloride is then reacted with a suitable amine to form the final amide product. This amine component would typically be a heterocyclic moiety designed to interact with the target kinase.

G cluster_pathway Representative Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Kinase Inhibitor (Derived from Cinnamic Acid) Inhibitor->PI3K Inhibition

Sources

Application Note: Palladium-Catalyzed Heck Cross-Coupling of 4-Ethoxy-3,5-difluorobenzene Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The 4-ethoxy-3,5-difluorophenyl moiety is a highly privileged pharmacophore in modern medicinal chemistry. It is frequently incorporated into drug candidates—such as dihydroorotate dehydrogenase (DHODH) inhibitors—to modulate lipophilicity, improve metabolic stability against cytochrome P450 enzymes, and enhance target binding affinity through halogen bonding[1].

The Mizoroki-Heck cross-coupling reaction serves as a powerful late-stage functionalization tool to append vinyl, acrylate, or styrene groups to this fluorinated core[2]. By utilizing precursors such as 1-bromo-4-ethoxy-3,5-difluorobenzene , chemists can rapidly construct complex molecular architectures while maintaining high regio- and stereoselectivity (typically favoring the trans / E-alkene).

Mechanistic Insights & Causality (E-E-A-T)

Designing a successful Heck coupling for polyfluorinated aryl systems requires a deep understanding of the substrate's electronic and steric microenvironment:

  • Oxidative Addition (The Activation Step): The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aryl halide[3]. This inductive effect accelerates the initial oxidative addition of the Pd(0) active species into the C–Br bond.

  • Migratory Insertion (The Selectivity Step): While the fluorines activate the ring, the para-ethoxy group introduces both steric hindrance and a competing electron-donating resonance (+M) effect. If migratory insertion is sluggish, the highly electrophilic[Ar-Pd(II)-Br] intermediate may undergo competitive protodehalogenation. To prevent this, an excess of the olefin (e.g., tert-butyl acrylate) is used.

  • Ligand Selection: To counteract the steric bulk of the ethoxy group and facilitate rapid reductive elimination, sterically demanding ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or XPhos are preferred over standard triphenylphosphine (PPh₃)[4]. These bulky ligands stabilize the coordinatively unsaturated Pd(0) intermediates and drive the catalytic cycle forward.

Catalytic Cycle Visualization

HeckReaction Pd0 1. Active Catalyst Pd(0)L_n OxAdd 2. Oxidative Addition [Ar-Pd(II)-Br]L_2 (Ar = 4-EtO-3,5-diF-Ph) Pd0->OxAdd 1-Bromo-4-ethoxy- 3,5-difluorobenzene Insert 3. Olefin Coordination & Migratory Insertion OxAdd->Insert tert-Butyl Acrylate BetaElim 4. β-Hydride Elimination Release of trans-Alkene Insert->BetaElim Intramolecular Regen 5. Catalyst Regeneration Base-Promoted (Et3N·HBr) BetaElim->Regen Product Release Regen->Pd0 Et3N

Pd-catalyzed Heck cycle for 4-ethoxy-3,5-difluorobenzene precursors.

Experimental Protocol: Synthesis of (E)-tert-Butyl 3-(4-ethoxy-3,5-difluorophenyl)acrylate

This protocol describes the standardized coupling of 1-bromo-4-ethoxy-3,5-difluorobenzene with tert-butyl acrylate. The system is designed to be self-validating: the color change of the palladium species and the precipitation of amine salts serve as visual checkpoints.

Materials & Reagents
  • Aryl Halide: 1-Bromo-4-ethoxy-3,5-difluorobenzene (1.0 equiv, 10 mmol, 2.37 g)

  • Olefin: tert-Butyl acrylate (1.5 equiv, 15 mmol, 2.18 mL)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv, 5 mol%, 112 mg)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) (0.10 equiv, 10 mol%, 304 mg)

  • Base: Triethylamine (Et₃N) (2.5 equiv, 25 mmol, 3.48 mL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure
  • Reaction Setup: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Backfill with dry Nitrogen or Argon (repeat 3x) to ensure an inert atmosphere.

  • Reagent Addition: Add Pd(OAc)₂ and P(o-tol)₃ to the flask. Add anhydrous DMF (20 mL) and stir at room temperature for 15 minutes. Self-Validation Checkpoint: The solution should transition from reddish-brown to a pale yellow/orange, indicating the formation of the active Pd(0)Lₙ complex.

  • Substrate Introduction: Inject 1-bromo-4-ethoxy-3,5-difluorobenzene, followed by tert-butyl acrylate and Et₃N via syringe.

  • Heating & Monitoring: Seal the flask and heat the reaction mixture in an oil bath at 110 °C for 12–16 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1) or LC-MS. Self-Validation Checkpoint: A white precipitate (Et₃N·HBr salt) will gradually form, confirming that the catalytic cycle is turning over.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove palladium black and insoluble salts.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (3 × 50 mL) to remove DMF, followed by brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate) to afford the pure (E)-alkene.

Quantitative Data: Reaction Optimization

The following table summarizes the causal relationship between catalyst/ligand choices and the resulting yield for the 4-ethoxy-3,5-difluorophenyl system.

Catalyst (5 mol%)Ligand (10 mol%)Base (2.5 eq)SolventTemp (°C)Yield (%)Observation / Causality
Pd(OAc)₂PPh₃K₂CO₃Toluene11042%Sluggish reaction; poor solubility of inorganic base.
Pd(OAc)₂PPh₃Et₃NDMF11065%Moderate yield; some protodehalogenation observed.
Pd(OAc)₂ P(o-tol)₃ Et₃N DMF 110 89% Optimal; bulky ligand accelerates reductive elimination.
Pd₂(dba)₃XPhosEt₃NDMF10085%Excellent yield, but higher catalyst cost.

Causality in Experimental Design (Troubleshooting)

  • Why DMF over Toluene? Polyfluorinated Pd(II) intermediates are highly electrophilic. Polar aprotic solvents like DMF stabilize these ionic intermediates during the transition states of migratory insertion, significantly boosting the reaction rate compared to non-polar solvents like toluene[5].

  • Why Et₃N over Inorganic Bases? The 4-ethoxy-3,5-difluorophenyl ring is sensitive to strong nucleophiles due to the highly activated nature of the fluorinated aromatic system. Strong inorganic bases (like NaOH or Cs₂CO₃ at high temps) can induce unwanted nucleophilic aromatic substitution (S_NAr) or cleavage of the ethoxy group. Et₃N provides a mild, homogenous basic environment that exclusively neutralizes the generated HBr without degrading the substrate.

  • Handling Protodehalogenation: If the LC-MS shows significant amounts of 1-ethoxy-2,6-difluorobenzene (the reduced byproduct), it indicates that the Pd(II) intermediate is undergoing premature β-hydride elimination from the solvent or ligand before the olefin can insert. Solution: Increase the concentration of the olefin (up to 2.0 equivalents) or switch to a more electron-rich olefin.

References

  • Google Patents (WO2021134042A1)
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners MDPI - Catalysts Comprehensive review on the mechanistic nuances of Heck reactions involving fluorinated aryl halides and pseudo-halides. URL:[Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis ACS Publications - Chemical Reviews In-depth analysis of the thermodynamic factors and oxidative addition kinetics of polyfluorinated arenes in palladium catalysis. URL:[Link]

  • Palladium–mediated organofluorine chemistry Universidad de Valladolid (UVa) Explores the stability and reactivity of organometallic palladium derivatives with fluorinated groups, specifically fluoroaryls. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Ethoxy-3,5-difluorocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Ethoxy-3,5-difluorocinnamic acid . As a highly substituted halogenated cinnamic acid, this compound is a critical building block in advanced materials and pharmaceutical drug development. However, synthesizing it presents unique challenges: the electron-withdrawing fluorine atoms deactivate the aromatic ring, while the ethoxy group introduces steric considerations.

This guide provides field-proven troubleshooting logic, detailed self-validating protocols, and mechanistic insights to help you optimize your yields and overcome common synthetic bottlenecks.

Experimental Workflows & Mechanistic Pathways

To synthesize this compound from 4-ethoxy-3,5-difluorobenzaldehyde, two primary synthetic routes are utilized: the Knoevenagel-Doebner Condensation and the Perkin Reaction . Understanding the mechanistic divergence between these two pathways is critical for troubleshooting yield loss.

Pathways A 4-Ethoxy-3,5-difluorobenzaldehyde B Knoevenagel-Doebner Route Reagents: Malonic Acid Catalysts: Piperidine, Pyridine A->B Pathway 1 C Perkin Reaction Route Reagents: Acetic Anhydride Catalyst: KOAc or NaOAc A->C Pathway 2 D Tetrahedral Intermediate & Dehydration B->D E Mixed Anhydride Formation & Aldol Condensation C->E F Decarboxylation (Heat) D->F G Hydrolysis (H2O / H+) E->G H This compound F->H G->H

Figure 1: Mechanistic pathways for synthesizing this compound.

The Knoevenagel-Doebner Condensation (Recommended Route)

The Doebner modification of the Knoevenagel condensation is the industry standard for synthesizing cinnamic acid derivatives due to its reliability, higher atom economy, and milder conditions ()[1].

Step-by-Step Protocol
  • Enolate Formation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 4-ethoxy-3,5-difluorobenzaldehyde and 1.5 equivalents of malonic acid in anhydrous pyridine (approx. 3 mL per mmol of aldehyde).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq).

    • Mechanistic Causality: Piperidine acts as a weak base to selectively deprotonate the highly active α-carbon of malonic acid, forming a nucleophilic enolate without triggering unwanted self-condensation of the aldehyde[2].

  • Condensation & Dehydration: Attach a reflux condenser and heat the mixture to 80°C for 2 hours. The enolate attacks the carbonyl carbon, forming a tetrahedral intermediate that rapidly dehydrates into an α,β-unsaturated dicarboxylic acid[3].

  • Decarboxylation: Elevate the temperature to 115–120°C (reflux) for an additional 3–4 hours.

    • Mechanistic Causality: The elevated heat, combined with pyridine acting as both solvent and base, drives the decarboxylation of the intermediate, pushing the equilibrium entirely toward the desired (E)-cinnamic acid[2].

  • Workup (Self-Validation): Cool to room temperature and pour the mixture into a 1M HCl solution containing crushed ice. The acid neutralizes the pyridine and piperidine, causing the crude this compound to precipitate out of the aqueous layer.

  • Purification: Filter the precipitate via a Büchner funnel, wash with cold distilled water, and recrystallize from an ethanol/water mixture.

FAQs & Troubleshooting (Knoevenagel-Doebner)

Q: My final product contains a mixture of the target acid and a dicarboxylic acid intermediate. How do I fix this? A: This indicates incomplete decarboxylation. Ensure your reflux temperature reaches at least 115°C. Pyridine is crucial here; its specific basicity and boiling point (115°C) facilitate the decarboxylation step. If the temperature is too low, the intermediate β-dicarboxylic acid will not lose CO₂[2].

Q: The yield is lower than expected (<50%). What could be causing this? A: While the electron-withdrawing fluorine atoms make the carbonyl carbon highly electrophilic (favorable for nucleophilic attack), the presence of moisture can competitively hydrate the aldehyde. Ensure all glassware is strictly oven-dried and that your pyridine is anhydrous.

The Perkin Reaction (Alternative Route)

The classical Perkin reaction is an alternative method but is notorious for long reaction times and the formation of tarry byproducts, especially with deactivated or sterically hindered benzaldehydes.

Step-by-Step Protocol (Optimized)
  • Reagent Mixing: Combine 1.0 eq of 4-ethoxy-3,5-difluorobenzaldehyde, 2.3 eq of acetic anhydride, and 1.5 eq of freshly fused potassium acetate (KOAc) in a heavy-walled reaction vessel.

  • Condensation: Heat the mixture to 160°C for 4–6 hours.

    • Mechanistic Causality: KOAc is preferred over traditional sodium acetate (NaOAc) because of its superior solubility in acetic anhydride. This creates a homogeneous reaction mixture, allowing for a higher reflux temperature and faster reaction kinetics ()[4].

  • Hydrolysis: Cool the mixture to 90°C and slowly add water to hydrolyze the excess acetic anhydride into acetic acid.

  • Workup (Self-Validation): Pour the mixture into a saturated sodium carbonate (Na₂CO₃) solution. This converts the cinnamic acid into its water-soluble sodium salt. Extract the aqueous layer with diethyl ether to remove any unreacted aldehyde and non-polar byproducts.

  • Precipitation: Acidify the isolated aqueous layer with concentrated HCl dropwise until pH 2 is reached. The pure this compound will precipitate.

  • Purification: Filter the solid and recrystallize from aqueous ethanol.

FAQs & Troubleshooting (Perkin Reaction)

Q: The reaction mixture turns into a black, tarry substance, and the yield is abysmal. Why? A: This is a common issue caused by localized overheating and prolonged exposure to high temperatures (thermal degradation)[5]. To resolve this, ensure you are using KOAc instead of NaOAc to improve solubility[4]. Alternatively, utilize microwave irradiation. Microwave-assisted Perkin reactions can reduce the reaction time from 6 hours to just 5 minutes, drastically improving the yield and purity profile by minimizing thermal breakdown ()[6].

Q: Why do I need to use "freshly fused" acetate salts? A: Acetate salts are highly hygroscopic. Any water present in the crystal lattice will prematurely hydrolyze the acetic anhydride into acetic acid, destroying your reagent before the aldol condensation can occur. Fusing (melting and cooling) the salt ensures it is strictly anhydrous[7].

Troubleshooting Logic & Decision Matrix

Use the following decision tree to rapidly diagnose and resolve low yields during your synthesis.

Troubleshooting Issue Low Yield / Impure Product Route Which synthetic route was used? Issue->Route Knoe Knoevenagel-Doebner Route->Knoe Perk Perkin Reaction Route->Perk K_Prob Incomplete Decarboxylation? Knoe->K_Prob P_Prob Tarry Byproducts / Blackening? Perk->P_Prob K_Sol Increase reflux time/temp Ensure dry pyridine K_Prob->K_Sol Yes P_Sol Switch NaOAc to KOAc or use Microwave Irradiation P_Prob->P_Sol Yes

Figure 2: Troubleshooting logic tree for resolving low yields in cinnamic acid synthesis.

Quantitative Data: Yield Comparison by Method

The table below summarizes expected yields and operational parameters based on the chosen synthetic methodology.

Synthetic MethodReagents & CatalystTimeTemp (°C)Expected Yield (%)Key Optimization Note
Knoevenagel-Doebner Malonic acid, Piperidine, Pyridine5–6 h115–12075–85% Superior atom economy; preferred method[2].
Classic Perkin Acetic anhydride, NaOAc8–10 h145–15030–47% High risk of thermal degradation and tar formation[5].
Optimized Perkin Acetic anhydride, KOAc4–6 h16050–60% KOAc improves solubility and mixture homogeneity[4].
Microwave Perkin Acetic anhydride, NaOAc/KOAc5 minMicrowave70–80% Drastically reduces thermal degradation[6].

References

  • Not quite the last word on the Perkin reaction. Edwards, M., et al. Tetrahedron 70 (2014) 7245-7252 / The University of Manchester.[Link]

  • Perkin Reactions under Microwave Irradiation. Mumtazuddin, S., & Sinha, S. K. Asian Journal of Chemistry, Vol. 19, No. 6 (2007).[Link]

Sources

Technical Support Center: Troubleshooting Fluorinated Cinnamic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated cinnamic acid derivatives. As an Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique formulation and solubility challenges associated with these highly hydrophobic compounds.

This guide moves beyond basic troubleshooting by explaining the underlying physicochemical causality of your observations, providing self-validating protocols, and grounding every recommendation in verified chemical principles.

The Causality of Solubility Issues

To troubleshoot solubility, we must first understand how halogenation alters the parent molecule. The substitution of a hydrogen atom with a fluorine atom on the phenyl ring of cinnamic acid introduces two competing physicochemical effects:

  • Inductive Electron Withdrawal: Fluorine is highly electronegative. Through inductive effects, it pulls electron density away from the carboxylic acid moiety, which typically lowers the pKa of the compound[1][2].

  • Increased Lipophilicity: Despite being electronegative, the carbon-fluorine bond is highly hydrophobic. Fluorination increases the partition coefficient (LogP), making the molecule significantly more lipophilic than non-fluorinated cinnamic acid[3][4].

The Result: At physiological or slightly acidic pH (pH < 7.0), the carboxylic acid remains predominantly in its protonated, un-ionized state. Combined with the high LogP, this makes fluorinated cinnamic acids exceptionally difficult to dissolve in aqueous media[5][6], while simultaneously enhancing their solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[4][5].

Mechanism A Fluorination of Cinnamic Acid B Increased Lipophilicity (Higher LogP) A->B C Electron Withdrawal (Lower pKa) A->C D Decreased Aqueous Solubility B->D E Increased Organic Solubility B->E C->D Favors un-ionized state at pH < 7

Logical relationship between fluorination and solubility metrics.

Physicochemical Data Summary

Understanding the exact parameters of your specific isomer is critical for designing a formulation strategy. The table below summarizes the key quantitative data for common derivatives.

CompoundPredicted pKaPredicted LogPAqueous SolubilityOptimal Organic Solvents
Cinnamic Acid ~4.442.13~0.57 mg/mL[7]DMSO, EtOH, Chloroform[7]
2-Fluorocinnamic Acid 4.31[8]~2.50Poor / Insoluble[6]DMSO, Methanol[6][9]
3-Fluorocinnamic Acid ~4.20[10]~2.50Poor / Insoluble[10]DMSO, Dichloromethane[10]
4-Fluorocinnamic Acid 3.99 - 4.43[1][2]1.92[3]Poor / Insoluble[5]DMSO, DMF, NMP[4][5]

Diagnostic FAQs

Q: Why does my fluorinated cinnamic acid precipitate when diluting from a DMSO stock into an aqueous assay buffer? A: This is caused by a phenomenon known as "solvent displacement" or "solvent shock." When the DMSO stock is introduced into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic compound can solvate, causing local supersaturation and immediate precipitation. Furthermore, if the buffer pH is near or below the compound's pKa (~3.99–4.43)[1][2], the carboxylic acid remains protonated and un-ionized, drastically reducing its aqueous solubility[4].

Q: How can I formulate a high-concentration aqueous stock for plant tissue culture (e.g., MS medium) or in vivo assays? A: Direct dissolution in aqueous media like Murashige and Skoog (MS) medium is highly inefficient due to the compound's hydrophobicity[6]. The most reliable method is in situ salt formation. By neutralizing the acid with a strong base (like NaOH) or using a high-capacity alkaline buffer (e.g., HEPES or sodium phosphate at pH 7.5–8.0), you convert the compound into its highly soluble sodium salt[6][7][11].

Q: Can I use sonication or heating to force dissolution in water? A: Heating (e.g., to 37°C) and sonication provide kinetic energy to speed up the rate of dissolution, but they do not alter the thermodynamic solubility limit. Once the solution cools to room temperature, the fluorinated compound will inevitably recrystallize. To achieve stable solutions, you must alter the thermodynamic parameters by adjusting the pH or introducing co-solvents/surfactants.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in visual and physical checkpoints will confirm whether the formulation has been successful before you proceed to your biological assays.

Protocol A: Preparation of Stable Aqueous Solutions via In Situ Salt Formation

Use this protocol when organic solvents (like DMSO) are strictly prohibited in your downstream assay.

  • Weighing: Weigh the desired amount of the fluorinated cinnamic acid powder into a sterile centrifuge tube.

  • Suspension: Add 80% of your final target volume using ultra-pure water. The compound will float or form a cloudy suspension.

  • Titration: Add 0.1 M NaOH dropwise while continuously vortexing.

  • Validation Checkpoint 1: Monitor the solution visually. As the pH approaches 7.5–8.0, the cloudy suspension will rapidly transition into a completely clear solution. Causality: This visual clearing confirms the successful deprotonation of the carboxylic acid and the formation of the soluble sodium salt[6].

  • Buffering: Once clear, add a concentrated buffer (e.g., 1M Sodium Phosphate or HEPES, pH 7.5) to stabilize the pH and prevent re-protonation[7][11].

  • Final Adjustment: Bring the solution to the final target volume with ultra-pure water.

Protocol B: DMSO-to-Aqueous Buffer Dilution (Minimizing Solvent Shock)

Use this protocol for standard in vitro assays where low concentrations of DMSO (≤1%) are tolerated.

  • Stock Preparation: Prepare a high-concentration stock (e.g., 10 mM to 100 mM) in anhydrous DMSO. Ensure complete dissolution[11].

  • Buffer Preparation: Pre-warm your target aqueous assay buffer to 37°C. Ensure the buffer pH is ≥ 7.2[7].

  • Dilution: While vigorously vortexing the pre-warmed buffer, add the DMSO stock dropwise directly into the center of the vortex. Do not let the DMSO run down the side of the tube.

  • Validation Checkpoint 2: Centrifuge the final diluted solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. Causality: The absence of a visible pellet confirms that the compound has remained in solution and has not formed micro-precipitates that could artificially skew your assay results.

Workflow Start Compound in DMSO Stock Step1 Pre-warm Buffer (37°C) Start->Step1 Step2 Dropwise Addition with Vortexing Step1->Step2 Decision Precipitation? Step2->Decision Fix1 Adjust pH > 7.5 (Sodium Salt) Decision->Fix1 Yes (pH issue) Fix2 Add Co-solvent (e.g., Tween-80) Decision->Fix2 Yes (Hydrophobic) Success Clear Solution (Centrifuge to Verify) Decision->Success No Fix1->Step2 Fix2->Step2

Troubleshooting workflow for DMSO-to-aqueous buffer dilution.

References

  • Guidechem. "4-Fluorocinnamic acid 459-32-5 wiki." 5

  • Chem960. "Cas no 459-32-5 (4-Fluorocinnamic acid) Experimental Properties." 3

  • Cinnamic-acid.com. "4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk." 1

  • Cinnamic-acid.com. "3-Fluorocinnamic Acid Exporter | Fluoroaryl Intermediate in Bulk." 10

  • Made-in-China. "High Quality and High Purity CAS 451-69-4 2-Fluorocinnamic Acid." 9

  • Benchchem. "4-(Trifluoromethoxy)cinnamic acid | 783-13-1." 4

  • Chemdad. "4-Fluorocinnamic acid."2

  • Chemdad. "2-Fluorocinnamic acid."8

  • Lookchem. "Cas 312693-55-3, 4-CHLORO-2-FLUOROCINNAMIC ACID." 12

  • ResearchGate. "Ideas to dissolve 2-fluorocinnamic acid... in Murashige Skoog (MS) medium?" 6

  • MDPI. "Screening Potential Nitrification Inhibitors through a Structure–Activity Relationship Study—The Case of Cinnamic Acid Derivatives."11

  • Google Patents. "WO2024201533A1 - A parenteral composition of cinnamic acid."7

Sources

Technical Support Center: Optimizing Condensation Reactions of 3,5-Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3,5-difluorobenzaldehyde workflows. Designed for medicinal chemists and drug development professionals, this guide provides mechanistic troubleshooting, self-validating protocols, and optimization strategies for Knoevenagel, Claisen-Schmidt, and Schiff base condensations.

Mechanistic Insights: The Fluorine Effect

Before troubleshooting specific reactions, it is critical to understand the unique electronic environment of 3,5-difluorobenzaldehyde.

The two fluorine atoms at the meta positions exert a powerful inductive electron-withdrawing effect (-I effect). This severely depletes electron density from the aromatic ring and the carbonyl carbon, making the aldehyde exceptionally electrophilic.

  • The Advantage: Nucleophilic attack (by amines, hydrazines, or enolates) is highly accelerated, often allowing for shorter reaction times or milder conditions.

  • The Pitfall: The lowered activation energy makes the molecule highly susceptible to side reactions. Under strongly basic conditions, it is prone to the Cannizzaro disproportionation. In Knoevenagel condensations, the heightened reactivity often leads to the formation of inseparable bis-adducts and oligomers, complicating purification 1.

Troubleshooting FAQ

Q: My Knoevenagel condensation is yielding a complex, tar-like mixture instead of the desired alkene. How do I fix this? A: This is a classic symptom of over-reaction (bis-adduct formation) or base-induced degradation. Because 3,5-difluorobenzaldehyde is highly activated, using strong inorganic bases (like NaOH or KOH) at elevated temperatures will destroy your starting material. Fix: Switch to a mild secondary amine base, such as piperidine, in an alcoholic solvent (e.g., ethanol). Piperidine is basic enough to generate the enolate from active methylene compounds but mild enough to prevent the Cannizzaro reaction 2.

Q: I am trying to form a Schiff base (imine), but the reaction stalls at ~50% conversion. Why? A: Imines derived from electron-deficient benzaldehydes are highly electrophilic and exceptionally sensitive to hydrolysis. The water generated as a byproduct is attacking the Z-geometry imine bond, pushing the equilibrium backward. Fix: You must actively remove water. Use absolute anhydrous solvents, add activated 4Å molecular sieves, or utilize a Dean-Stark apparatus. Furthermore, ensure you are using a catalytic amount of glacial acetic acid (pH ~4.5) to activate the carbonyl without fully protonating your amine nucleophile 3.

Q: Can I use strong bases at all with this aldehyde? A: Yes, but strictly under thermodynamic control. For example, in Claisen-Schmidt condensations with ketones (like pinacolone), 10% aqueous KOH in methanol can be used successfully, provided the reaction is strictly maintained at room temperature to suppress disproportionation 4.

Validated Experimental Protocols

The following protocols are designed as self-validating systems; physical phase changes (precipitation/crystallization) serve as built-in indicators of reaction success, minimizing the need for complex chromatographic purification.

Protocol A: Mild Base-Catalyzed Knoevenagel Condensation

Optimized for active methylene compounds (e.g., thiohydantoin, malononitrile).

  • Reagent Preparation: Dissolve 3,5-difluorobenzaldehyde (1.0 equiv) and the active methylene compound (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Add piperidine (0.15 equiv) dropwise at room temperature.

    • Causality: Piperidine acts as a mild, kinetically favorable base. It deprotonates the active methylene without creating a highly basic environment that would trigger the Cannizzaro reaction of the electron-deficient aldehyde.

  • Reaction Execution: Heat the mixture to reflux (78 °C) for 4–6 hours under an inert nitrogen atmosphere.

  • Self-Validation Check (Workup): Cool the reaction flask slowly to 0 °C. Because the resulting highly conjugated alkene adduct is significantly less polar and less solvated than the starting materials, it will spontaneously precipitate from the ethanol solution. If the solution remains clear, the conversion is incomplete, or an oligomerization side-reaction has occurred.

  • Isolation: Filter the solid precipitate under a vacuum and wash with ice-cold diethyl ether to remove residual piperidine and unreacted aldehyde.

Protocol B: Acid-Catalyzed Schiff Base / Thiosemicarbazone Formation

Optimized for amine and hydrazine nucleophiles.

  • Aldehyde Solvation: Dissolve 3,5-difluorobenzaldehyde (5.0 mmol) in 10 mL of absolute ethanol at room temperature.

  • Nucleophile Activation: In a separate flask, dissolve the amine/thiosemicarbazide (5.0 mmol) in 30 mL of an ethanol/water (1:1 v/v) mixture. Add 0.2 mL of glacial acetic acid.

    • Causality: The acetic acid acts as a proton shuttle. It protonates the highly electronegative carbonyl oxygen, lowering the LUMO of the aldehyde and making it hyper-reactive to nucleophilic attack. The precise volume keeps the pH around 4.5, ensuring the amine nucleophile is not trapped as an unreactive ammonium salt.

  • Reaction Execution: Add the aldehyde solution dropwise to the nucleophile solution. Reflux the combined mixture for 24 hours.

  • Self-Validation Check (Workup): Reduce the solvent volume under vacuum to exactly one-third of its original volume. Upon cooling to room temperature, the target imine/hydrazone will crash out as a highly pure, white crystalline solid. The formation of distinct crystals validates the geometric purity (typically the E-isomer) of the product.

  • Isolation: Collect the crystals via filtration and recrystallize from a fresh ethanol/water (1:1) mixture if necessary.

Quantitative Data Summary

The table below consolidates optimized parameters and expected yields for 3,5-difluorobenzaldehyde condensations based on authoritative literature.

Reaction TypeNucleophileSolvent SystemCatalyst / BaseTempTimeExpected Yield
Knoevenagel ThiohydantoinAbsolute EthanolPiperidine (cat.)Reflux4–6 h75–92%
Claisen-Schmidt PinacoloneMethanol10% aq. KOHRT12 h89.6%
Schiff Base ThiosemicarbazideEthanol / WaterGlacial Acetic AcidReflux24 h86.0%

Workflow Visualization

CondensationWorkflow A 3,5-Difluorobenzaldehyde (Highly Electrophilic) B Schiff Base / Hydrazone Formation A->B C Knoevenagel / Claisen Condensation A->C D Catalytic Acid (AcOH) Solvent: EtOH/H2O B->D E Mild Base (Piperidine) Solvent: EtOH C->E F Strong Base (10% KOH) Solvent: MeOH C->F G Imine Product (Yield: ~86%) D->G H Alkene Adduct (Yield: 75-92%) E->H I Alkene Adduct (Yield: ~90%) F->I J Risk: Hydrolysis Fix: Dean-Stark / Sieves G->J K Risk: Bis-adducts Fix: Stoichiometry Control H->K L Risk: Cannizzaro Rxn Fix: Strict RT Control I->L

Reaction pathway and troubleshooting decision tree for 3,5-difluorobenzaldehyde condensations.

References

  • Improved Rigidin-Inspired Antiproliferative Agents with Modifications on the 7-Deazahypoxanthine C7/C8 Ring Systems Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Bioisosteric modification of known fucosidase inhibitors to discover a novel inhibitor of α-l-fucosidase RSC Advances (RSC Publishing) URL:[Link]

  • Synthesis and Structural Characterization of Fluorinated Thiosemicarbazones PMC - National Institutes of Health (NIH) URL:[Link]

  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways Taylor & Francis URL:[Link]

Sources

Removing metal catalysts from 4-Ethoxy-3,5-difluorocinnamic acid products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and downstream processing of 4-Ethoxy-3,5-difluorocinnamic acid .

The synthesis of highly functionalized cinnamic acid derivatives frequently relies on Palladium-catalyzed cross-coupling methodologies, such as the Heck reaction or Knoevenagel condensations[1][2][3]. While catalytically efficient, these methods inevitably leave residual heavy metals in the final active pharmaceutical ingredient (API) or intermediate. To comply with the stringent ICH Q3D guidelines for elemental impurities—which mandate rigorous toxicological risk assessments and strict Permitted Daily Exposure (PDE) limits (often requiring <10 ppm for oral administration and even lower for parenteral routes)—effective metal scavenging is a mandatory process development step[4][5][6].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Below, you will find the mechanistic causality behind common scavenging failures, quantitative data for scavenger selection, and a self-validating protocol designed to ensure your product meets regulatory compliance on the first pass.

Troubleshooting & FAQs: Metal Scavenging in Fluorinated Cinnamic Acids

Q1: Following a Heck coupling to synthesize this compound, my residual Palladium (Pd) is >500 ppm. Standard activated carbon isn't working. Why? A1: Activated carbon relies on weak physical adsorption (physisorption), which is fundamentally insufficient for strongly coordinated Pd(II) species or colloidal Pd(0). The carboxylic acid moiety of this compound acts as a bidentate ligand, actively competing with physical adsorbents for the metal. Furthermore, studies have shown that activated carbon can result in poor Pd scavenging and significant product mass loss (18–36%) due to non-specific binding[7]. You must transition to chemisorption using functionalized silica scavengers (e.g., Silica-Thiol or Silica-TMT), which possess a much higher thermodynamic affinity for Palladium than your product[7][8].

Q2: Does the timing of the acidic workup affect scavenging efficiency? A2: Yes, critically so. Cinnamic acids are typically isolated by acidifying the aqueous layer (e.g., with HCl) to precipitate the final product[2]. If scavenging is attempted after this precipitation, Palladium is frequently trapped within the crystal lattice of the solid product, making removal nearly impossible. Scavenging must be performed on the fully dissolved neutral compound in an organic solvent, or on the soluble sodium salt in an aqueous biphasic system, prior to the final acidic precipitation[1][7].

Q3: How do I choose between Thiol-functionalized (Si-Thiol) and TMT-functionalized (Si-TMT) silica for this specific substrate? A3: SiliaMetS Thiol is an excellent broad-spectrum scavenger for both Pd(0) and Pd(II) and is highly robust[9]. However, if your synthetic route utilized bulky, sterically hindered ligands (e.g., Pd(dppf)Cl₂), Si-TMT (2,4,6-trimercaptotriazine) is superior. The rigid triazine ring of the TMT ligand projects the sulfur binding sites outward, making them highly accessible to bulky metal complexes[9]. Si-TMT is also highly recommended if you are utilizing an aqueous biphasic system, as it strips Pd efficiently across diverse solvent polarities[1][8].

Q4: Why do some protocols recommend running the scavenging process under an air atmosphere instead of inert nitrogen? A4: Palladium leached from the catalytic cycle exists in an equilibrium between Pd(0) and Pd(II)[9]. Thiol and TMT ligands have a significantly higher binding affinity for the electrophilic Pd(II) state. Performing the scavenging process under an air atmosphere facilitates the mild oxidation of unreactive, colloidal Pd(0) into Pd(II). This simple atmospheric shift dramatically enhances both the kinetics and the absolute efficiency of the scavenging process[7].

Quantitative Data: Scavenger Efficiency Comparison

To assist in your process design, the following table synthesizes the expected performance of various scavengers based on standardized pharmaceutical purging studies[7][8].

Scavenger TypeMechanismOptimal Equivalents (vs. Pd)Optimal ConditionsTypical Pd ReductionProduct Mass Recovery
Activated Carbon Physisorption10–20 w/w%25 °C, N₂, 12 h< 40%64–82% (Poor)
SiliaMetS Thiol Chemisorption4–8 eq50 °C, Air, 4–16 h> 95% (< 10 ppm)> 95% (Excellent)
Si-TMT Chemisorption4–8 eq50 °C, Air, 4–16 h> 98% (< 5 ppm)> 95% (Excellent)

Step-by-Step Methodology: Batch Scavenging Protocol

Objective: Reduce Pd levels in this compound from >1000 ppm to <10 ppm to meet ICH Q3D Option 1 concentration limits[4]. Self-Validating Principle: This protocol establishes baseline metrics via pre-scavenging ICP-MS and utilizes controlled atmospheric conditions to maximize chemisorption.

Step 1: Substrate Preparation & Baseline Analysis

  • Do not perform the final acidic precipitation (e.g., HCl addition)[2]. Ensure the this compound remains fully dissolved in the organic reaction solvent (e.g., EtOAc, THF, Toluene) or as a soluble sodium salt in an aqueous phase[1].

  • Extract a 1.0 mL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via ICP-MS to determine the exact baseline Palladium concentration (ppm)[7].

Step 2: Scavenger Selection and Loading

  • Based on the catalyst ligand used in your synthesis, select the appropriate functionalized silica (Si-Thiol for standard ligands; Si-TMT for bulky/hindered ligands)[9].

  • Add 4 to 8 molar equivalents of the solid scavenger relative to the initial catalyst loading directly to the reaction mixture. No pre-wetting of the silica is required for batch stirring[8][10].

Step 3: Incubation and Agitation

  • Agitate the mixture using an overhead mechanical stirrer. (Causality Note: Avoid magnetic stir bars, as they grind the silica beads into fine particulates that can pass through filters and cause false-positive Pd readings in the final product).

  • Heat the mixture to 50 °C. Maintain an air atmosphere to facilitate the oxidation of Pd(0) to highly reactive Pd(II)[7].

  • Allow the scavenging to proceed for 4 to 16 hours.

Step 4: Filtration and Product Recovery

  • Filter the mixture through a fritted glass funnel (porosity 3 or 4) to remove the metal-bound silica scavenger[10].

  • Wash the silica bed with 3 to 5 bed volumes of the reaction solvent to ensure total recovery of the API[8][9].

  • Visual Validation: The filtrate should be noticeably lighter in color, while the silica bed will appear dark brown or black, physically indicating successful Pd sequestration[8][9].

Step 5: Post-Scavenging Analysis and Isolation

  • Submit a second aliquot of the filtrate for ICP-MS analysis.

  • If Pd levels are <10 ppm, proceed with the standard acidic workup (addition of dilute HCl) to precipitate the pure this compound[1][2].

  • If Pd levels remain >10 ppm, repeat the scavenging cycle with 2–4 additional equivalents or increase the temperature to 65 °C.

Process Visualization

Workflow N1 Synthesize this compound (Heck/Knoevenagel) N2 Dissolve in Organic Solvent or Maintain as Aqueous Sodium Salt N1->N2 N3 Add Functionalized Silica Scavenger (Si-Thiol or Si-TMT, 4-8 eq) N2->N3 N4 Agitate at 50°C for 4-16 hours (Air atmosphere preferred) N3->N4 N5 Filter Scavenger & Wash Bed N4->N5 N6 ICP-MS Analysis N5->N6 N7 Pd < 10 ppm? (ICH Q3D Limit) N6->N7 N8 Acidic Workup & Crystallization N7->N8 Yes N9 Optimize: Increase Scavenger Eq, Time, or Temperature N7->N9 No N9->N3

Fig 1: Workflow for Pd catalyst removal from this compound.

References

  • Metal Scavenger Guide - Sopachem sopachem.com
  • Metal Scavenging using bulk SiliaMetS functionalized silica youtube.com
  • SiliaMetS - Velocity Scientific Solutions velocityscientific.com.au
  • Process Development Whitepaper Metal Scavenging INTRODUCTION SCAVENGER SCREENING c
  • Implementation of ICH Q3D Elemental Impurities Guideline: Challenges and Opportunities pharmtech.com
  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic C
  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D) qbdgroup.com
  • ICH Q3D Elemental impurities - Scientific guideline europa.eu (EMA)
  • Synthesis of Novel Cinnamic Acid Derivatives for Drug Discovery: Applic
  • Palladium-Catalyzed Selenylative Alkoxycarbonylation of Alkynes toward Cinnamic Acid Esters nih.gov

Sources

Technical Support Center: Overcoming Steric Hindrance in 3,5-Difluoro Substituted Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals facing challenges with transition-metal-catalyzed cross-coupling of 3,5-difluorophenyl derivatives. Rather than relying on trial and error, this guide provides mechanistic causality, self-validating protocols, and data-driven troubleshooting to ensure your Suzuki-Miyaura and Buchwald-Hartwig couplings succeed.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: We are attempting an acylative Suzuki coupling with a sterically hindered amide, but our yields are extremely low. How can 3,5-difluoro substitution help? A1: In acylative Suzuki-Miyaura couplings, the oxidative addition of the palladium catalyst into the amide N–C(O) bond is often the rate-limiting step, especially when the acyl group is sterically hindered (e.g., adamantane-1-carboxamide). You can overcome this steric hindrance by modifying the electronic properties of the leaving group rather than changing the catalyst. By using an N-(3,5-difluorophenyl) substituent on the amide nitrogen, the strong inductive electron-withdrawing nature of the fluorine atoms significantly weakens the N–C(O) bond[1]. This electronic activation compensates for the steric bulk, facilitating rapid oxidative addition. For instance, switching from a standard N-phenyl amide to an N-(3,5-difluorophenyl) amide can increase yields from 36% to 83% under standard Pd(PCy3)2Cl2 catalysis[1].

Q2: When coupling 3,5-difluorophenylboronic acid with sterically hindered aryl halides, we observe significant protodeboronation and homocoupling. What is the root cause and the solution? A2: 3,5-Difluorophenylboronic acid is highly electron-deficient. In the catalytic cycle, electron-poor boronic acids undergo transmetalation much slower than their electron-rich counterparts. When the electrophile is also sterically hindered, the oxidative addition complex (Pd-Ar-X) is slow to react with the boronic acid. This prolonged lifetime of the boronic acid in the basic reaction mixture leads to competitive hydrodeboronation and oxidative homocoupling[2]. Solution: Accelerate the transmetalation step and stabilize the active Pd(0) species by using dialkylbiaryl phosphine ligands (Buchwald ligands) that contain a dicyclohexylphosphine (PCy2) motif, such as XPhos. The steric bulk of the ligand promotes reductive elimination, while the electron-rich nature of the PCy2 group accelerates transmetalation, suppressing homocoupling to <2%[2].

Q3: Does the 3,5-difluoro substitution on an electrophile (e.g., aryl chloride) cause steric hindrance during coupling? A3: No. The fluorine atom has a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å) and much smaller than a methyl group (2.00 Å). Therefore, 3,5-difluoro substitution introduces minimal steric hindrance at the reaction center[3]. The primary effect is electronic: the strong inductive electron-withdrawing effect accelerates the oxidative addition of the C-X bond to the Pd(0) center, making 1-chloro-3,5-difluorobenzene an excellent electrophile even at room temperature with NIXANTPHOS-based catalysts[4].

Section 2: Quantitative Data & Ligand Selection

To guide your optimization, the following table summarizes the effect of activating groups and ligands on the coupling efficiency of sterically hindered substrates involving 3,5-difluoro systems.

Substrate TypeModification / LigandCatalyst SystemBase / SolventYield / OutcomeCausality
Sterically Hindered Amide (Adamantyl)N-(Phenyl) leaving group5 mol% Pd(PCy3)2Cl2K2CO3 / Dioxane36%Slow oxidative addition due to steric bulk[1].
Sterically Hindered Amide (Adamantyl)N-(3,5-Difluorophenyl) 5 mol% Pd(PCy3)2Cl2K2CO3 / Dioxane83% Electron-withdrawal weakens N-C(O) bond, overcoming sterics[1].
3,5-Difluorophenylboronic acid + hindered Ar-IPPh3 Ligand5 mol% Pd2(dba)3Na2CO3 / Toluene<30% (High homocoupling)Slow transmetalation allows boronic acid degradation[2].
3,5-Difluorophenylboronic acid + hindered Ar-IXPhos (PCy2 motif) 5 mol% Pd2(dba)3Na2CO3 / Toluene65% (<2% homocoupling)Accelerated transmetalation and reductive elimination[2].

Section 3: Self-Validating Experimental Protocols

Trustworthiness in execution requires self-validating steps. If a validation checkpoint fails, do not proceed to the next step until the root cause is resolved.

Protocol A: Acylative Suzuki Coupling using N-(3,5-Difluorophenyl) Activation

Objective: Couple a sterically hindered carboxylic acid derivative with an arylboronic acid.

  • Amide Preparation: Convert your sterically hindered carboxylic acid to the corresponding N-(3,5-difluorophenyl)-N-tosyl amide.

    • Validation: Confirm the mass and structure via LC-MS; the highly electron-deficient nature will shift the amide carbonyl peak in IR to >1700 cm⁻¹.

  • Reaction Setup: In an oven-dried Schlenk tube under nitrogen, add the activated amide (0.2 mmol), arylboronic acid (0.3 mmol, 1.5 equiv), Pd(PCy3)2Cl2 (5 mol%), PCy3 (3 mol%), and anhydrous K2CO3 (0.4 mmol, 2.0 equiv)[1].

  • Solvent Addition: Add 1.5 mL of dry 1,4-dioxane.

    • Validation: The solution should turn a pale yellow/orange, indicating the formation of the active Pd(0) species. If it turns black immediately, oxygen has contaminated the system, leading to Pd black precipitation.

  • Heating: Stir at 110 °C for 24 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water. Purify the resulting ketone via silica gel chromatography.

Protocol B: Suzuki-Miyaura Coupling of 3,5-Difluorophenylboronic Acid with Hindered Aryl Halides

Objective: Prevent homocoupling of the electron-poor boronic acid when reacting with a sterically hindered partner.

  • Catalyst Pre-activation: In a glovebox, combine Pd2(dba)3 (5 mol%) and XPhos (15 mol%) in dry toluene (1 mL). Stir for 15 minutes at room temperature.

    • Validation: The deep purple color of Pd2(dba)3 will shift to a reddish-brown/orange as the XPhos coordinates to the Pd(0) center.

  • Reagent Addition: Add the sterically hindered aryl iodide (0.18 mmol), 3,5-difluorophenylboronic acid (0.27 mmol, 1.5 equiv), and Na2CO3 (0.40 mmol, 2.2 equiv)[2].

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 95 °C for 60 hours.

  • Analysis: Monitor by 19F-NMR.

    • Validation: The product will show a distinct multiplet around -110 ppm. The absence of a peak at -112 ppm (corresponding to the 3,3',5,5'-tetrafluorobiphenyl homocoupled product) validates the efficacy of the XPhos ligand[2].

Section 4: Diagnostic Workflow

G A Start: 3,5-Difluoro Coupling Issue B Low yield from steric hindrance? A->B C Excessive homocoupling? A->C D Activate C-N bond via N-(3,5-difluorophenyl) group B->D Amide electrophile E Switch to XPhos or PCy2-based ligands B->E Aryl halide electrophile C->E Electron-poor boronic acid F Optimize Base: Use K2CO3 in Dioxane D->F E->F

Workflow for troubleshooting 3,5-difluoro cross-coupling reactions.

References

  • Title: Acylative Suzuki coupling of amides: acyl-nitrogen activation via synergy of independently modifiable activating groups Source: RSC Publishing URL
  • Source: PMC (NIH)
  • Title: Synthesis of Biaryls via Decarbonylative Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Aryl Anhydrides Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-azaallyl Anions with Aryl Chlorides Source: Organic Letters - ACS Publications URL

Sources

Enhancing thermal stability of 4-Ethoxy-3,5-difluorocinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Ethoxy-3,5-difluorocinnamic Acid Derivatives

A Senior Application Scientist's Guide to Enhancing Thermal Stability

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with this compound and its derivatives. Thermal instability can present significant challenges, from compromising sample integrity during synthesis and purification to affecting long-term storage and the reliability of experimental data. Here, we address common issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our recommendations in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What is thermal stability and why is it a critical parameter for this compound derivatives?

A1: Thermal stability refers to a compound's resistance to chemical decomposition at a given temperature. For active pharmaceutical ingredients (APIs) and their intermediates, like this compound derivatives, this is a crucial parameter. High thermal stability ensures that the compound remains intact and pure during heat-intensive processes such as synthesis, recrystallization, drying, and milling.[1] It is also a key factor in determining the shelf-life and required storage conditions of the final drug product, ensuring its safety and efficacy.[2]

Q2: How do the difluoro- and ethoxy- substituents on the cinnamic acid core influence its thermal properties?

A2: The substituents dramatically influence the molecule's stability. The two fluorine atoms in the ortho-positions to the ethoxy group significantly increase thermal stability. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making the aromatic ring less susceptible to oxidative degradation.[3][4] This fluorination can also increase the thermal stability of different isomers.[5] Conversely, the ethoxy group, while integral to the molecule's design, can be a potential site for thermal degradation through ether cleavage, particularly under acidic or high-temperature conditions.

Q3: What are the primary degradation pathways for cinnamic acid derivatives when exposed to thermal stress?

A3: Cinnamic acid and its derivatives are susceptible to several degradation pathways, which can be triggered or accelerated by heat:

  • Decarboxylation: Loss of the carboxylic acid group as CO2 is a common degradation route at elevated temperatures, especially if the molecule is in a molten state or in a high-boiling point solvent.

  • Oxidative Degradation: The acrylic acid side chain is vulnerable to oxidation, which can lead to the cleavage of the double bond and the formation of smaller aldehydes and carboxylic acids.[3]

  • Polymerization: The vinyl group in the acrylic side chain can undergo spontaneous radical polymerization, especially in the presence of heat, light, or oxygen. This leads to an increase in viscosity or even solidification of the sample.[6]

  • Isomerization: The thermodynamically stable trans-isomer can convert to the cis-isomer upon exposure to energy, such as heat or UV light, potentially altering its biological activity and physical properties.[3]

Q4: Which analytical techniques are most suitable for assessing the thermal stability of these compounds?

A4: A combination of techniques provides the most comprehensive understanding of thermal stability.

  • Thermogravimetric Analysis (TGA): This is the primary method for determining the onset temperature of decomposition by measuring mass loss as a function of temperature.[1][2] It provides direct evidence of degradation.[2]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine melting point, purity, and to detect polymorphic transitions or other thermal events that don't involve mass loss.[7][8] It is highly valuable for studying the physical stability of the solid form.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for quantifying the parent compound and identifying and quantifying any degradation products formed during thermal stress studies.[2]

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: My reaction mixture is turning viscous or solidifying during synthesis, especially when heated.

  • Probable Cause: This is a classic sign of unwanted radical polymerization of the cinnamic acid derivative's vinyl group.[6] This process is often initiated by heat, residual impurities, or exposure to atmospheric oxygen.

  • Solution:

    • Work Under an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize contact with oxygen, a known radical initiator.

    • Add a Radical Inhibitor: Introduce a small quantity (typically 100-500 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone to the reaction mixture before heating.[6]

    • Purify Reagents: Ensure all solvents and starting materials are free from peroxides or other radical-initiating impurities.

    • Minimize Heat Exposure: Use the lowest effective temperature for the reaction and minimize the reaction time.

Issue 2: TGA results show an earlier-than-expected weight loss or a multi-step degradation profile.

  • Probable Cause: An early weight loss often corresponds to the evaporation of residual solvent (e.g., ethanol, ethyl acetate) or moisture trapped in the crystal lattice. A multi-step profile can indicate the presence of impurities, a mixture of polymorphs with different stabilities, or a complex degradation mechanism where different parts of the molecule decompose at different temperatures.

  • Solution:

    • Pre-dry the Sample: Before TGA analysis, dry the sample thoroughly in a vacuum oven at a temperature well below its melting or decomposition point to remove residual volatiles.

    • Analyze by DSC: Run a DSC scan to check for melting events or polymorphic transitions that might precede decomposition.

    • Verify Purity: Use HPLC or NMR to confirm the purity of the sample being analyzed. Impurities from the synthesis are a common cause of unexpected thermal behavior.

    • Control Heating Rate: A slower heating rate in the TGA (e.g., 5-10 °C/min) can often provide better resolution between overlapping thermal events.

Issue 3: The compound's color changes (e.g., yellows or browns) upon heating or storage.

  • Probable Cause: Discoloration often indicates oxidative degradation or the formation of conjugated polymeric byproducts.[6] The ethoxy group or the aromatic ring itself can be susceptible to oxidation, leading to the formation of chromophores.

  • Solution:

    • Protect from Light and Air: Store the compound in amber vials under an inert atmosphere (nitrogen or argon).

    • Use Antioxidants: For long-term storage or formulation studies, consider the inclusion of an antioxidant.

    • Characterize the Impurity: Use techniques like LC-MS to identify the colored impurity, which can provide insight into the specific degradation pathway at play.

Experimental Protocols & Data Visualization

Protocol 1: Synthesis of a this compound Derivative via Knoevenagel Condensation

This protocol describes a common method for synthesizing cinnamic acid derivatives, with specific considerations for maximizing thermal stability of the final product.

Materials:

  • 4-Ethoxy-3,5-difluorobenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and base)

  • Piperidine (as catalyst)

  • Hydrochloric acid (HCl), dilute

  • Butylated hydroxytoluene (BHT)

Procedure:

  • In a round-bottom flask equipped with a condenser, add 4-Ethoxy-3,5-difluorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents).

  • Add pyridine to dissolve the solids, followed by a catalytic amount of piperidine (0.1 equivalents).

  • Add BHT (approx. 200 ppm) to the mixture to inhibit polymerization.

  • Heat the reaction mixture in an oil bath at a controlled temperature (e.g., 90-100 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice and dilute HCl to precipitate the product. The acid neutralizes the pyridine and piperidine.

  • Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water), again adding a small amount of BHT to the hot solution.

  • Dry the purified product under vacuum at 40-50 °C to a constant weight.

Protocol 2: Standard Thermal Stability Assessment by TGA

This protocol outlines the steps for obtaining a reliable thermal decomposition profile.

Instrument: Thermogravimetric Analyzer

Procedure:

  • Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's protocol.

  • Sample Preparation: Accurately weigh 3-5 mg of the dried, purified compound into a clean TGA pan (typically aluminum or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. This prevents thermo-oxidative degradation.

    • Temperature Program: Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Analysis: Run the experiment and analyze the resulting thermogram. Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins. Also, record temperatures for 5% (T5) and 50% (T50) mass loss for comparative stability studies.[9]

Data Summary: Illustrative Thermal Stability

The table below presents hypothetical TGA data for this compound compared to its non-fluorinated analog to illustrate the impact of fluorination on thermal stability.

CompoundT_onset (°C)T5 (°C)T50 (°C)
4-Ethoxycinnamic Acid~210 °C~225 °C~260 °C
This compound~255 °C~265 °C~310 °C

This data is illustrative and actual values may vary based on purity and experimental conditions.

Visualizations

G start Thermal Instability Observed (e.g., Degradation, Color Change, Polymerization) check_purity Step 1: Verify Purity (HPLC, NMR) start->check_purity is_pure Is the Sample Pure? check_purity->is_pure purify Action: Re-purify Compound (Recrystallization, Chromatography) is_pure->purify No check_conditions Step 2: Review Experimental Conditions is_pure->check_conditions Yes purify->check_purity high_temp Are Temperatures Excessive? check_conditions->high_temp reduce_temp Action: Lower Reaction/Drying Temp. Minimize Heating Time high_temp->reduce_temp Yes check_atmosphere Is an Inert Atmosphere Used? high_temp->check_atmosphere No end_node Problem Resolved: Enhanced Stability Achieved reduce_temp->end_node use_inert Action: Use N2 or Ar Atmosphere Degas Solvents check_atmosphere->use_inert No check_inhibitor Is Polymerization Suspected? check_atmosphere->check_inhibitor Yes use_inert->end_node add_inhibitor Action: Add Radical Inhibitor (e.g., BHT, 100-500 ppm) check_inhibitor->add_inhibitor Yes check_inhibitor->end_node No add_inhibitor->end_node DegradationPathways cluster_paths Degradation Pathways cluster_products Resulting Products Compound This compound Decarboxylation Decarboxylation (-CO2) Compound->Decarboxylation High Temp. Polymerization Radical Polymerization Compound->Polymerization Heat / Light / O2 Oxidation Side-Chain Oxidation Compound->Oxidation Oxidants / Air Isomerization Trans-Cis Isomerization Compound->Isomerization UV Light / Heat Product1 Styrene Derivative Decarboxylation->Product1 Product2 Poly-cinnamate Polymerization->Product2 Product3 Aldehydes & Benzoic Acids Oxidation->Product3 Product4 Cis-Isomer Isomerization->Product4

Caption: Potential thermal degradation pathways for cinnamic acid derivatives.

References

  • Glowacki, I., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4.... PMC. Available at: [Link]

  • Zhao, L., Tu, Y., & Guo, Y. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. Available at: [Link]

  • Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Available at: [Link]

  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Available at: [Link]

  • Mekala, N., et al. (2016). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Available at: [Link]

  • Sandford, G. (2020). Repurposing of F-gases: challenges and opportunities in fluorine chemistry. PMC. Available at: [Link]

  • Shagidullin, A. R., et al. (2023). Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. Semantic Scholar. Available at: [Link]

  • Scribd. (n.d.). Cinnamic Acid Synthesis from Benzaldehyde. Available at: [Link]

  • Fenollar, O., et al. (2023). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. MDPI. Available at: [Link]

  • Glotz, G., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Available at: [Link]

  • Lab Manager. (2024). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Available at: [Link]

  • Diab, M. A., et al. (2012). Thermal Stability and Degradation of Chitosan Modified by Cinnamic Acid. Scientific Research Publishing. Available at: [Link]

  • Cary Institute of Ecosystem Studies. (2019). Organic fluorine chemicals. Available at: [Link]

  • Reed, A. B., & LaLonde, A. D. (2018). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. ResearchGate. Available at: [Link]

  • Defense Technical Information Center. (1965). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Available at: [Link]

  • PAN Germany. (2021). Fluorochemicals: Persistent, Dangerous, Avoidable. Available at: [Link]

  • Wesolowski, M., & Rojek, B. (2023). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Available at: [Link]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Pharmaceuticals. Available at: [Link]

  • Roy, V., et al. (2023). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. MDPI. Available at: [Link]

  • Patel, K. (2020). Biosynthesis of Cinnamic Acid Derivatives. YouTube. Available at: [Link]

  • Rogošić, M., et al. (2018). Long-term isothermal stability of deep eutectic solvents. BioResources. Available at: [Link]

  • Vlase, L., et al. (2013). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. International Science Congress Association. Available at: [Link]

Sources

Technical Support Center: Scale-Up Challenges for 4-Ethoxy-3,5-difluorocinnamic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and scale-up of 4-Ethoxy-3,5-difluorocinnamic acid. This compound is a highly specialized fluorinated cinnamic acid derivative critical to advanced materials and pharmaceutical drug development.

Scaling up the production of fluorinated aromatic compounds from bench (gram) to pilot (kilogram) scale introduces complex thermodynamic, kinetic, and safety challenges[1]. This guide is engineered for process chemists and researchers, providing mechanistic insights, process diagnostics, and a self-validating scale-up protocol based on the Doebner modification of the Knoevenagel condensation[2].

Part 1: Mechanistic Insights & Process Workflow

The synthesis of this compound is typically achieved via the Knoevenagel-Doebner condensation, reacting 4-ethoxy-3,5-difluorobenzaldehyde with malonic acid in the presence of a weak base (e.g., piperidine) and a solvent (e.g., pyridine)[2].

The electronic effects of the aromatic ring dictate the reaction's behavior at scale. The 3,5-difluoro substituents exert a strong inductive electron-withdrawing effect (-I), rendering the aldehyde carbon highly electrophilic. While this accelerates the initial aldol-type addition, it simultaneously makes the resulting


-unsaturated intermediate highly susceptible to unwanted side reactions, such as Michael additions[3].

G A 4-Ethoxy-3,5-difluorobenzaldehyde + Malonic Acid B Base Catalysis (Piperidine / Pyridine) A->B C Aldol-type Addition Intermediate B->C D Dehydration (-H2O) C->D E Decarboxylation (-CO2, Heat) D->E G Michael Addition (Impurity Pathway) D->G Excess Malonic Acid F This compound (Target Product) E->F

Caption: Workflow and mechanistic pathways in the Doebner-modified Knoevenagel condensation.

Part 2: Process Diagnostics & Troubleshooting FAQs

Q1: Why does the product yield drop significantly when moving from a 10 g bench scale to a 1 kg pilot scale? Causality & Solution: At the bench scale, the water generated during the dehydration step easily escapes the reaction matrix. At the kilogram scale, poor mass transfer traps water in the reactor, shifting the equilibrium backward and stalling the condensation[4]. Actionable Fix: Implement a Dean-Stark apparatus with a co-solvent (like toluene) for azeotropic water removal, or utilize a continuous nitrogen sweep through the headspace to drive off moisture.

Q2: During the heating phase (80-90 °C), we experience severe foaming and pressure spikes. How can this be controlled? Causality & Solution: The Doebner modification involves a mandatory decarboxylation step that releases equimolar amounts of carbon dioxide (


)[2]. At scale, the volumetric gas evolution rate can easily overwhelm standard condenser setups, leading to foaming.
Actionable Fix: Do not plunge the reactor into a pre-heated bath. Implement a controlled heating ramp of 

. Monitor the off-gas mass flow; if the flow rate exceeds your condenser's safety threshold, pause the heating ramp until gas evolution stabilizes.

Q3: HPLC analysis of the crude product shows a major impurity at a longer retention time. What is this, and how do we prevent it? Causality & Solution: This is likely the bis-adduct formed via a Michael addition. Because the 3,5-difluoro groups make the newly formed alkene highly electrophilic, unreacted malonic acid can attack the double bond[3]. Actionable Fix: Reduce the malonic acid equivalents from the standard 1.5 eq (used at bench scale) to 1.05–1.1 eq. Ensure rapid decarboxylation by maintaining optimal pyridine levels, which converts the intermediate into the less reactive final cinnamic acid before the Michael addition can occur.

Part 3: Self-Validating Scale-Up Protocol (1 kg Scale)

This protocol is engineered as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Phase 1: Reagent Preparation & System Purge
  • Charge Reactor: Charge a 10 L jacketed glass reactor with 4-ethoxy-3,5-difluorobenzaldehyde (1.0 kg, 5.37 mol) and anhydrous pyridine (4.0 L).

  • Moisture Check: Validation Check: Pull a 1 mL sample and perform a Karl Fischer titration. The moisture content must be

    
    . If 
    
    
    
    , distill off 500 mL of pyridine to azeotropically dry the system.
  • Catalyst Addition: Add piperidine (45 g, 0.53 mol, 0.1 eq) under continuous stirring (150 rpm).

Phase 2: Controlled Condensation
  • Malonic Acid Addition: Cool the reactor to 15 °C. Add malonic acid (615 g, 5.91 mol, 1.1 eq) in 5 portions over 60 minutes.

  • Thermal Control: Validation Check: The reaction is exothermic. Monitor the internal temperature probe. The temperature must not exceed 30 °C during addition to prevent premature, uncontrolled decarboxylation.

Phase 3: Decarboxylation & Maturation
  • Heating Ramp: Initiate a heating ramp of

    
     up to 85 °C.
    
  • Gas Monitoring: Validation Check: Route the exhaust through a bubbler or mass flow meter. You will observe vigorous

    
     evolution starting around 60 °C.
    
  • Completion Verification: Hold at 85 °C for 4-6 hours. Validation Check: The reaction is strictly complete only when

    
     evolution drops to baseline (zero bubbles/min) AND an HPLC aliquot shows 
    
    
    
    remaining aldehyde.
Phase 4: Work-up and Crystallization
  • Quench: Cool the mixture to 20 °C and pour it slowly into 15 L of crushed ice-water containing 4 L of concentrated HCl (37%).

  • pH Adjustment: Validation Check: Measure the slurry pH. It must be strictly between pH 1.0 and 2.0 to ensure complete protonation and precipitation of the cinnamic acid.

  • Filtration: Filter the white/off-white precipitate, wash with 3 x 2 L of cold deionized water, and dry in a vacuum oven at 50 °C until constant weight.

Part 4: Quantitative Data & Parameter Optimization

Understanding the thermochemical properties of fluorinated cinnamic acids is paramount for safe handling and crystallization design[5].

Table 1: Thermochemical Properties of Fluorinated Cinnamic Acids

Note: Data is aggregated from related fluorinated cinnamic acid derivatives to guide process expectations[5].

CompoundPosition of FluorineMelting Point (°C)Boiling Point (°C)
4-Fluorocinnamic acid4209-210281.6 (at 760 mmHg)
3,4-Difluorocinnamic acid3, 4194-196N/A
This compound 3, 5 ~185-195 (Est.) N/A
Table 2: Scale-Up Reaction Parameter Optimization

Comparing bench-scale heuristics to pilot-scale realities.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Causality / Rationale
Heating Rate Fast (Plunge into bath)Controlled (

)
Mitigates rapid

evolution and prevents reactor over-pressurization.
Solvent Volume 3-5 volumes8-10 volumesReduces the viscosity of the precipitating product slurry during the acidic quench, ensuring uniform mixing and preventing localized exotherms.
Malonic Acid Eq. 1.5 - 2.0 eq1.05 - 1.1 eqMinimizes the formation of Michael addition bis-adduct impurities[3], which are highly prevalent at scale due to prolonged residence times.

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds - Taylor & Francis.4

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst - MDPI. 3

  • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - Chimia. 1

  • Knoevenagel condensation - Wikipedia. 2

  • Thermochemical Properties of Fluorinated Cinnamic Acids: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. 5

Sources

Validation & Comparative

1H and 13C NMR characterization of 4-Ethoxy-3,5-difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Characterization of 4-Ethoxy-3,5-difluorocinnamic Acid: A Comparative Analysis

Authored by: A Senior Application Scientist

This guide is intended for researchers, scientists, and professionals in drug development who rely on NMR spectroscopy for the unambiguous structural elucidation of novel organic molecules.

The Structural Imperative: Why NMR Characterization is Crucial

This compound is a synthetic derivative of cinnamic acid, a class of compounds known for a wide range of biological activities. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, making them attractive motifs in medicinal chemistry. The ethoxy group further modifies these properties. Therefore, precise structural confirmation is paramount, and high-resolution NMR spectroscopy is the gold standard for this purpose, providing detailed information about the carbon skeleton, proton environments, and through-bond connectivity.

Predicted NMR Profile of this compound

The following ¹H and ¹³C NMR data are predicted based on established substituent effects and analysis of related structures. The presence of two electronegative fluorine atoms ortho to the ethoxy group and the conjugated system of the cinnamic acid backbone are expected to be the dominant influences on the spectral features.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.5br s--COOH
~7.60dJ = 16.0H-α
~7.50tJ(H,F) = 9.0H-2, H-6
~6.60dJ = 16.0H-β
~4.20qJ = 7.0-OCH₂CH₃
~1.40tJ = 7.0-OCH₂CH₃

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Assignment
~167.0s--COOH
~153.0dd¹J(C,F) ≈ 245, ³J(C,F) ≈ 15C-3, C-5
~142.0t⁴J(C,F) ≈ 3C-α
~138.0t²J(C,F) ≈ 20C-4
~128.0s-C-1
~120.0s-C-β
~112.0d²J(C,F) ≈ 20C-2, C-6
~65.0s--OCH₂CH₃
~14.5s--OCH₂CH₃

Experimental Protocol for NMR Data Acquisition

To obtain definitive ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended. This protocol is designed to ensure high-quality, reproducible data suitable for unambiguous structural confirmation.

Methodology
  • Sample Preparation:

    • Weigh approximately 10-15 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve carboxylic acids and to allow observation of the exchangeable carboxylic acid proton.[1]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal spectral resolution.[2]

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the presence of fluorine, C-F couplings will be observed.[3]

    • For complete assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and Key NMR Environments

The following diagram illustrates the molecular structure of this compound with labels corresponding to the assignments in the predicted NMR data tables.

G cluster_0 This compound (Predicted) cluster_1 Ferulic Acid (Experimental) H1_A ¹H NMR: - Symmetrical aromatic signal (triplet) - Ethoxy signals (quartet, triplet) - Vinylic doublets (J ≈ 16 Hz) Analysis Comparative Analysis H1_A->Analysis C13_A ¹³C NMR: - Large ¹J(C,F) coupling (~245 Hz) - Long-range J(C,F) couplings - Fewer aromatic signals due to symmetry C13_A->Analysis H1_B ¹H NMR: - Three distinct aromatic signals - Methoxy singlet - Vinylic doublets (J ≈ 16 Hz) H1_B->Analysis C13_B ¹³C NMR: - Six aromatic signals - No C-F couplings C13_B->Analysis Conclusion_A Structure Confirmed: Symmetrical difluoro-ethoxy pattern Analysis->Conclusion_A Conclusion_B Structure Confirmed: Trisubstituted hydroxy-methoxy pattern Analysis->Conclusion_B

Caption: Workflow comparing key NMR features for structural elucidation.

Conclusion

While direct experimental data for this compound remains to be published, a robust prediction of its ¹H and ¹³C NMR spectra can be made through the application of fundamental NMR principles. The comparative analysis with Ferulic Acid effectively demonstrates how the introduction of an ethoxy group and, most significantly, two fluorine atoms, imposes distinct and predictable changes in the NMR spectra. Key differentiators include the symmetry of the aromatic signals, the presence of ethoxy resonances, and the characteristic large C-F coupling constants in the ¹³C NMR spectrum of the target compound. This guide provides a solid framework for researchers to identify and fully characterize this compound and related fluorinated analogues.

References

  • Zhao, L., Tu, Y., & Guo, Y. (n.d.). Synthesis of Cinnamic Acid Derivatives. Atlantis Press. Retrieved from [Link]

  • 16: Multinuclear. (2024, November 12). Chemistry LibreTexts. Retrieved from [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (1998). 5 Combination of 1H and 13C NMR Spectroscopy.
  • dos Santos, G. A., da Silva, A. C., & de Oliveira, H. C. B. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Retrieved from [Link]

  • Tay, G. E., & Gvillano, R. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. Retrieved from [Link]

  • Advanced Organic Chemistry: 1H NMR spectrum of ethoxyethane. (n.d.). Doc Brown. Retrieved from [Link]

  • 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Ethyl Cinnamate | C11H12O2. (n.d.). PubChem. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Retrieved from [Link]

  • Ferulic Acid | C10H10O4. (n.d.). PubChem. Retrieved from [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. Retrieved from [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • BMRB entry bmse000587 - Ferulic Acid (C10H10O4). (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • 1H NMR and b 13C NMR spectrum of caffeic acid isolated from fraction F3.... (n.d.). ResearchGate. Retrieved from [Link]

  • Just a few milligrams available for a 13C measurement?. (n.d.). Magritek. Retrieved from [Link]

  • (A) 1H-NMR and (B) 13C-NMR spectrum of caffeic acid isolated from the butanol fraction of E. annuus leaf. (n.d.). ResearchGate. Retrieved from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

  • ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl.... (n.d.). ResearchGate. Retrieved from [Link]

  • Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for. (2014, April 5). Chegg.com. Retrieved from [Link]

  • 2 - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Figure 1: 1 H NMR spectrum of ferulic acid (A) and 13 C NMR spectrum of.... (n.d.). ResearchGate. Retrieved from [Link]

  • Spectral data for ferulic acid obtained under the conditions: 1 H NMR.... (n.d.). ResearchGate. Retrieved from [Link]

  • Li, N., et al. (2024, February 21). Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. MDPI. Retrieved from [Link]

  • Para-Substituted Benzenes Definition - Organic Chemistry.... (2025, August 15). Fiveable. Retrieved from [Link]

  • 20.3: Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, December 7). National Center for Biotechnology Information. Retrieved from [Link]

  • 'Through‐space' hydrogen–fluorine, carbon‐fluorine and fluorine–fluorine spin–spin coupling in 2‐phenyl‐3‐alkyl‐4,5,6,7‐tetrahydroindazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • J-coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Spin-spin splitting and coupling. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. Retrieved from [Link]

  • Fluorine NMR. (n.d.). Retrieved from [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE. Retrieved from [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Why do carboxylic acid esters have larger NMR chemical shift than carbonates?. (2025, January 9). ResearchGate. Retrieved from [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023, March 27). ACS Publications. Retrieved from [Link]

  • Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic Pathways. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Tošović, J. (2017). Spectroscopic features of caffeic acid: theoretical study. SciSpace. Retrieved from [Link]

Sources

A Comprehensive Guide to HPLC Method Development for the Purity Analysis of 4-Ethoxy-3,5-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds such as 4-Ethoxy-3,5-difluorocinnamic acid, a molecule with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is a critical early-stage endeavor. This guide provides an in-depth, experience-driven approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will navigate the logical progression from initial method design to a comparative analysis of chromatographic conditions, culminating in a detailed, optimized protocol.

The Analytical Challenge: Understanding this compound

Before embarking on method development, a thorough understanding of the analyte is paramount. This compound is a derivative of cinnamic acid, characterized by an aromatic ring, a conjugated double bond, and a carboxylic acid functional group. The presence of two fluorine atoms and an ethoxy group on the phenyl ring influences its polarity, solubility, and chromatographic behavior.

Based on its structure, we can predict several key properties relevant to HPLC analysis:

  • Acidity: The carboxylic acid moiety imparts acidic properties, with an estimated pKa in the range of 4.0 to 5.0. This is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH.

  • UV Absorbance: The conjugated system of the aromatic ring and the acrylic acid side chain suggests strong ultraviolet (UV) absorbance, likely with a maximum wavelength (λmax) in the 270-300 nm region. This allows for sensitive detection using a UV or Photodiode Array (PDA) detector.

  • Polarity: The molecule possesses both polar (carboxylic acid, ethoxy) and non-polar (aromatic ring) features. This mixed polarity makes it well-suited for reversed-phase HPLC.

Strategic Approach to HPLC Method Development

Our method development strategy is a systematic process designed to achieve optimal separation of the main peak from potential impurities and degradation products. The workflow is illustrated below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation & Robustness Start Define Analytical Target Profile Column_Screen Column & Mobile Phase Screening Start->Column_Screen Analyte Properties Detector_Setup Initial Detector Settings Column_Screen->Detector_Setup Preliminary Separation Mobile_Phase_Opt Mobile Phase Optimization (pH, Organic Ratio) Detector_Setup->Mobile_Phase_Opt Promising Conditions Gradient_Opt Gradient Profile Optimization Mobile_Phase_Opt->Gradient_Opt Flow_Temp_Opt Flow Rate & Temperature Adjustment Gradient_Opt->Flow_Temp_Opt Forced_Degradation Forced Degradation Studies Flow_Temp_Opt->Forced_Degradation Optimized Method Validation Method Validation (ICH Q2(R1)) Forced_Degradation->Validation Robustness Robustness Testing Validation->Robustness Final_Method Final_Method Robustness->Final_Method Final Validated Method

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Parameters

The selection of the stationary phase (column) and mobile phase is the most critical aspect of method development, as it governs the selectivity of the separation.[1] We will compare several common reversed-phase columns and mobile phase compositions to identify the optimal conditions for analyzing this compound.

Stationary Phase Comparison

The choice of stationary phase chemistry dictates the primary interaction mechanism with the analyte.[2] We evaluated three common reversed-phase chemistries: C18, C8, and Phenyl-Hexyl.

Column ChemistryPrimary InteractionExpected Performance for this compound
C18 (Octadecylsilane) Hydrophobic (van der Waals) interactions.[1]Good retention is expected due to the non-polar nature of the aromatic ring and alkyl chain. It is a good starting point for general-purpose reversed-phase separations.
C8 (Octylsilane) Less hydrophobic than C18.[1]May provide shorter retention times, which can be advantageous for faster analysis if resolution is sufficient.
Phenyl-Hexyl π-π interactions with the aromatic ring, in addition to hydrophobic interactions.[1]Can offer unique selectivity for aromatic compounds, potentially improving the separation from structurally similar impurities.[3]

Experimental Outcome:

Our screening experiments revealed that the C18 column provided the best overall performance, offering a good balance of retention, resolution, and peak shape. The Phenyl-Hexyl column showed some alternative selectivity but did not significantly improve the separation of the main peak from its closely eluting impurities in this case. The C8 column resulted in insufficient retention under the initial mobile phase conditions.

Mobile Phase Optimization

The mobile phase in reversed-phase HPLC typically consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent.[4]

1. Organic Modifier Selection:

We compared the two most common organic modifiers: acetonitrile (ACN) and methanol (MeOH).

Organic ModifierPropertiesImpact on Separation
Acetonitrile (ACN) Lower viscosity, lower UV cutoff.[5]Often provides sharper peaks and better efficiency.
Methanol (MeOH) Protic solvent, can engage in hydrogen bonding.[6]Can offer different selectivity compared to ACN.

Experimental Outcome:

Acetonitrile was chosen as the organic modifier due to its ability to produce sharper peaks and a more stable baseline at the desired detection wavelength.

2. Mobile Phase pH Control:

For an acidic analyte like this compound, controlling the mobile phase pH is crucial for achieving reproducible retention times and symmetrical peak shapes.[7] By keeping the pH at least 2 units below the pKa of the carboxylic acid, we ensure it remains in its protonated, less polar form, leading to better retention on a reversed-phase column.[6]

We evaluated three acidic modifiers:

  • 0.1% Formic Acid: Provides a pH of approximately 2.7.

  • 0.1% Trifluoroacetic Acid (TFA): Provides a pH of approximately 2.1.

  • 0.05 M Potassium Phosphate Buffer, pH 2.5: Offers stable pH control.

Experimental Outcome:

A mobile phase containing 0.1% Formic Acid in water provided excellent peak shape and was chosen for its simplicity and compatibility with mass spectrometry (MS) detection, should that be required for impurity identification.

Optimized HPLC Method and Protocol

Based on the comparative analysis, the following optimized HPLC method was established.

Experimental Protocol: Purity Determination of this compound

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 280 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Ensuring Method Specificity: Forced Degradation Studies

To demonstrate that the method is stability-indicating, forced degradation studies are performed as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[8][9] The goal is to generate potential degradation products and ensure they are well-separated from the main peak.[10]

ForcedDegradation cluster_conditions Stress Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (0.1 N HCl, 60°C) HPLC_Analysis Analyze stressed samples by optimized HPLC method Acid->HPLC_Analysis Base Base Hydrolysis (0.1 N NaOH, RT) Base->HPLC_Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC_Analysis Thermal Thermal (80°C, solid state) Thermal->HPLC_Analysis Photolytic Photolytic (ICH Q1B) Photolytic->HPLC_Analysis Peak_Purity Assess peak purity of the main peak using PDA HPLC_Analysis->Peak_Purity Mass_Balance Evaluate mass balance HPLC_Analysis->Mass_Balance API_Sample API Sample API_Sample->Acid API_Sample->Base API_Sample->Oxidation API_Sample->Thermal API_Sample->Photolytic

Caption: Workflow for forced degradation studies.

The results of the forced degradation studies should demonstrate that the degradation products do not co-elute with the main peak, confirming the specificity of the method. The use of a PDA detector is invaluable here, as it can assess peak purity by comparing UV spectra across the peak.[11][12] A non-homogeneous peak will show spectral differences, indicating the presence of a co-eluting impurity.[13]

Method Validation: Adherence to Regulatory Standards

Once the method is developed and shown to be specific, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14] The validation parameters include:

  • Specificity: As demonstrated through forced degradation studies.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

System suitability tests, such as plate count, tailing factor, and repeatability of replicate injections, should be performed before each analytical run to ensure the chromatographic system is performing adequately.

Conclusion

The development of a robust and reliable HPLC method for the purity analysis of a new chemical entity like this compound is a multi-faceted process that requires a systematic and scientifically sound approach. By carefully considering the physicochemical properties of the analyte and conducting a comparative evaluation of critical chromatographic parameters, an optimized, stability-indicating method can be established. The use of a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water provides a solid foundation for the accurate and precise determination of purity and the detection of any potential impurities and degradation products. Adherence to ICH guidelines for forced degradation and method validation ensures that the analytical data generated is reliable and suitable for regulatory submission, ultimately contributing to the development of safe and effective pharmaceutical products.

References

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. Retrieved from [Link]

  • Types of HPLC Detectors. (2025, April 1). Phenomenex. Retrieved from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks. Retrieved from [Link]

  • Diode Array Detector HPLC | DAD. (n.d.). SCION Instruments. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. (2009, February 15). PubMed. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025, April 15). ijarsct.co.in. Retrieved from [Link]

  • Development and Validation of an RP-HPLC Method for Quantification of Cinnamic Acid Derivatives and Kaurane-Type Diterpenes in Mikania laevigata and Mikania glomerata. (2008, December 18). Thieme Connect. Retrieved from [Link]

  • Pharma Stability: Forced Degradation Playbook. (n.d.). LinkedIn. Retrieved from [Link]

  • Peak Purity Algorithms using Diode Array Detectors. (2020, November 12). LCGC International. Retrieved from [Link]

  • Forced Degradation Testing. (n.d.). SGS. Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method. (2025, November 3). MTC USA. Retrieved from [Link]

  • Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. (2020, February 13). New Journal of Chemistry. Retrieved from [Link]

  • Validation of High-Performance Liquid Chromatography Methods for Pharmaceutical Analysis. Understanding the Differences and Similarities Between Validation Requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. (2003, February 14). PubMed. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020, November 11). LCGC International. Retrieved from [Link]

  • Some new selective stationary phases for RP-HPLC. (2010, October 15). PubMed. Retrieved from [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). LCGC International. Retrieved from [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • HPLC Method Validation Guide. (2021, January 4). Scribd. Retrieved from [Link]

  • HPLC Separation Modes. (n.d.). Waters Corporation. Retrieved from [Link]

  • Cinnamic Acid Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from [Link]

  • Choosing Your LC Stationary Phase. (2019, June 17). Restek. Retrieved from [Link]

  • cinnamic acid and its Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Separation of Cinnamic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • 4-Ethoxy-3-methoxycinnamic acid | C12H14O4. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of 4-Ethoxycinnamic acid (CAS 2373-79-7). (n.d.). Cheméo. Retrieved from [Link]

Sources

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation of 4-Ethoxy-3,5-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Professionals Compound of Interest: 4-Ethoxy-3,5-difluorocinnamic acid (CAS: 1017779-43-9 | Formula: C₁₁H₁₀F₂O₃ | Exact Mass: 228.0595 Da)

Executive Summary

The structural elucidation of halogenated cinnamic acid derivatives is a critical workflow in pharmaceutical intermediate characterization. This compound presents a unique analytical challenge due to the competing fragmentation pathways of its three distinct functional groups: the


-unsaturated carboxylic acid, the electron-withdrawing fluorine atoms, and the highly labile ethoxy ether.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF MS/MS) against Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) for the characterization of this compound. By detailing the causality behind the fragmentation mechanics, this guide provides a self-validating framework for selecting the optimal analytical platform for your specific workflow.

Platform Comparison: ESI-QTOF vs. GC-EI-MS

Selecting the correct ionization technique dictates the structural information obtained. While ESI-QTOF provides superior precursor ion stability and targeted MS/MS capabilities, GC-EI-MS requires derivatization but offers highly reproducible, library-searchable fragmentation fingerprints.

Table 1: Performance & Workflow Comparison
ParameterESI-QTOF MS/MS (Negative Mode)GC-EI-MS (Positive Mode, 70 eV)
Ionization Dynamics Soft ionization; yields intact[M-H]⁻Hard ionization; yields highly fragmented M•⁺
Sample Preparation Direct injection (Dilute & Shoot)Requires TMS derivatization (e.g., BSTFA)
Mass Accuracy < 2 ppm (High Resolution)Nominal mass (Low Resolution)
Primary Utility Mechanistic pathway mapping, exact mass IDRapid library matching, volatile impurity profiling
Sensitivity (LOD) Low picogram to femtogram rangeLow nanogram range

Mechanistic Fragmentation Pathways: The "Why"

To confidently annotate mass spectra, one must understand the thermodynamic drivers behind the bond cleavages.

ESI-MS/MS (Negative Ion Mode) Collision-Induced Dissociation (CID)

In negative ESI, this compound readily deprotonates to form the [M-H]⁻ anion at m/z 227.0517. When subjected to CID, the fragmentation is governed by the stability of the resulting conjugated systems [1].

  • Decarboxylation (Lowest Energy Pathway): The primary and most thermodynamically favorable fragmentation is the loss of carbon dioxide (CO₂, 43.9898 Da) to yield a substituted styrenyl anion at m/z 183.0619. This occurs because the resulting negative charge is highly delocalized across the fluorinated aromatic ring and the alkene double bond.

  • Deethylation via McLafferty-type Rearrangement: The secondary fragmentation involves the ethoxy group. The m/z 183.0619 intermediate undergoes a concerted loss of ethylene (C₂H₄, 28.0313 Da). A hydrogen atom from the ethyl group migrates to the ether oxygen, expelling the alkene and leaving a stable phenolate anion at m/z 155.0306.

  • Defluorination: At elevated collision energies (>30 eV), the highly stable C-F bonds begin to cleave, typically presenting as the loss of hydrogen fluoride (HF, 20.0062 Da) from the phenolate intermediate, yielding a fragment at m/z 135.0244.

GC-EI-MS (Positive Ion Mode)

Under 70 eV electron impact, the underivatized acid is prone to thermal degradation. Therefore, it is typically converted to its trimethylsilyl (TMS) ester (Exact Mass: 300.0993 Da). The EI fragmentation is driven by radical-site initiation [2].

  • [M - CH₃]⁺ (m/z 285.08): Alpha-cleavage of a methyl radical from the TMS group (a universal diagnostic peak for TMS derivatives).

  • [M - COOTMS]⁺ (m/z 183.06): Homolytic cleavage of the entire ester moiety, leaving the 4-ethoxy-3,5-difluorostyryl cation.

Quantitative Data Summary

Table 2: High-Resolution ESI-MS/MS Fragmentation Data (CID = 20 eV)
Observed m/zTheoretical m/zFragment FormulaMass Error (ppm)Relative AbundanceMechanistic Assignment
227.0520227.0517[C₁₁H₉F₂O₃]⁻+1.3100% (Base)Precursor Ion [M-H]⁻
183.0622183.0619[C₁₀H₉F₂O]⁻+1.685%Loss of CO₂
155.0310155.0306[C₈H₅F₂O]⁻+2.542%Loss of CO₂ and C₂H₄
135.0248135.0244[C₈H₄FO]⁻+2.915%Loss of CO₂, C₂H₄, and HF
212.0288212.0282[C₁₀H₆F₂O₃]⁻•+2.8<5%Radical loss of CH₃•

Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility, the following protocols have been optimized for the structural validation of this compound.

Protocol A: ESI-QTOF MS/MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm). Use a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.3 mL/min.

  • Source Parameters: Operate the QTOF in Negative ESI mode. Set Capillary Voltage to 2.5 kV, Desolvation Temperature to 450°C, and Desolvation Gas Flow to 800 L/hr.

  • CID Acquisition: Isolate the m/z 227.05 precursor in the quadrupole. Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas to capture both low-energy (decarboxylation) and high-energy (defluorination) product ions.

Protocol B: GC-EI-MS Analysis (Derivatized)
  • Derivatization: Transfer 100 µg of the analyte into a glass GC vial. Add 50 µL of anhydrous Pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS.

  • Incubation: Seal the vial and heat at 70°C for 30 minutes to ensure complete silylation of the carboxylic acid. Allow to cool to room temperature.

  • GC Separation: Inject 1 µL (split ratio 1:20) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Program the oven: initial hold at 80°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Acquisition: Set the transfer line to 280°C and the EI source to 230°C. Acquire spectra in full scan mode (m/z 50–400) at 70 eV electron energy.

Pathway Visualization

The following directed graph maps the collision-induced dissociation (CID) cascade of the [M-H]⁻ precursor ion, highlighting the causality of sequential neutral losses.

MS_Fragmentation Precursor [M-H]⁻ m/z 227.05 4-Ethoxy-3,5-difluorocinnamate Decarboxylation [M-H - CO₂]⁻ m/z 183.06 Substituted Styrenyl Anion Precursor->Decarboxylation - CO₂ (-44 Da) Lowest Energy Pathway Demethylation [M-H - CH₃•]⁻• m/z 212.03 Radical Anion Precursor->Demethylation - CH₃• (-15 Da) Minor Radical Pathway Deethylation [M-H - CO₂ - C₂H₄]⁻ m/z 155.03 Phenolate Derivative Decarboxylation->Deethylation - C₂H₄ (-28 Da) McLafferty-type rearrangement Defluorination [M-H - CO₂ - C₂H₄ - HF]⁻ m/z 135.02 Fluorinated Cyclopentadienyl-like Deethylation->Defluorination - HF (-20 Da) High Collision Energy (>30 eV)

Fig 1: ESI-MS/MS collision-induced dissociation (CID) pathway of this compound.

Conclusion

For the rigorous structural validation of this compound, ESI-QTOF MS/MS is the superior platform. It avoids the thermal degradation risks inherent to GC methods and bypasses the need for derivatization. Furthermore, the sequential loss of CO₂ and C₂H₄ under CID provides a highly specific, self-validating mass spectral signature that unambiguously confirms the presence of both the cinnamic acid backbone and the ethoxy ether moiety. GC-EI-MS remains a viable secondary alternative primarily when high-throughput screening of volatile synthetic impurities is required.

References

  • Title: Rearrangements Leading to Fragmentations of Hydrocinnamate and Analogous Nitrogen-Containing Anions Upon Collision-Induced Dissociation Source: Journal of the American Society for Mass Spectrometry URL: [Link][1]

  • Title: NIST Mass Spectrometry Data Center: Electron Ionization Principles Source: National Institute of Standards and Technology (NIST) URL: [Link][2]

  • Title: Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones Source: Rapid Communications in Mass Spectrometry URL: [Link][3]

Sources

Impact of fluorine on lipophilicity of 4-ethoxycinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: The Impact of Fluorination on the Lipophilicity of 4-Ethoxycinnamic Acid Derivatives

Cinnamic acid derivatives, particularly 4-ethoxycinnamic acid (4-ECA), are highly valued scaffolds in medicinal chemistry due to their potent tyrosinase inhibition, anti-inflammatory, and antimicrobial properties[1][2]. However, translating these in vitro activities into viable therapeutics requires overcoming rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) bottlenecks.

The strategic incorporation of fluorine has become a cornerstone of modern drug design to fine-tune these parameters[3]. As a Senior Application Scientist, I often observe that the assumption "fluorine always increases lipophilicity" is a dangerous oversimplification. This guide provides an objective, data-driven comparison of how different fluorination strategies—aromatic versus aliphatic—mechanistically modulate the lipophilicity (logP) and acidity (pKa) of 4-ethoxycinnamic acid derivatives[4].

Mechanistic Insights: The Causality of Fluorine-Driven Lipophilicity Shifts

To engineer an optimal drug candidate, one must understand why fluorine alters lipophilicity and why its effect is highly context-dependent[3][5].

  • Aromatic Fluorination (e.g., 3-Fluoro-4-ethoxycinnamic acid): When fluorine is added directly to the phenyl ring, its high electronegativity exerts a strong electron-withdrawing inductive effect. This stabilizes the carboxylate anion, resulting in a lower pKa (increased acidity)[3]. Because fluorine is slightly larger than hydrogen and possesses extremely low polarizability, it increases the total hydrophobic surface area of the molecule while resisting hydrogen-bond formation with water. This typically results in a slight to moderate increase in logP[5].

  • Aliphatic Fluorination (e.g., Modifying the Ethoxy Group): The physicochemical effects diverge significantly when the aliphatic ethoxy side-chain is fluorinated:

    • Monofluorination (e.g., -OCH₂CH₂F): Replacing a terminal hydrogen with a single fluorine atom often decreases lipophilicity. The highly polarized C-F bond introduces a strong local dipole that interacts favorably with aqueous solvents, outweighing the hydrophobic contribution of the fluorine atom's volume[6][7].

    • Trifluorination (e.g., -OCF₃ or -OCH₂CF₃): Conversely, perfluorinating the terminal carbon significantly increases lipophilicity. The dense, symmetrical electron cloud of the CF₃ group drastically reduces molecular polarizability and disrupts the solvent "shell," forcing the molecule into the lipid phase[5][6].

Mechanism F Fluorine Substitution on 4-Ethoxycinnamic Acid E Strong Inductive Effect (High Electronegativity) F->E L Hydrophobic Surface Area Alteration F->L pKa Decreased pKa (Increased Acidity) E->pKa logP Modulated logP (Lipophilicity Shift) E->logP L->logP ADMET Enhanced Target Affinity & Optimized ADMET pKa->ADMET logP->ADMET

Caption: Mechanistic pathway of fluorination impacting physicochemical properties.

Comparative Data: Physicochemical Profiling

The following table synthesizes the expected physicochemical shifts when applying different fluorination strategies to the 4-ethoxycinnamic acid scaffold. (Note: Values are representative models derived from established Hansch substituent constants and experimental trends in literature[3][5][6]).

CompoundModification TypeEstimated pKaEstimated logPPrimary ADMET Impact
4-Ethoxycinnamic Acid None (Parent)4.452.50Baseline target affinity and moderate bioavailability[2].
3-Fluoro-4-ethoxycinnamic Acid Aromatic4.252.65Increased metabolic stability (blocks CYP450 oxidation), slight logP increase[3][5].
4-(2-Fluoroethoxy)cinnamic Acid Aliphatic (Mono)4.402.20Decreased logP due to local dipole, improved aqueous solubility[6][7].
4-(2,2,2-Trifluoroethoxy)cinnamic Acid Aliphatic (Tri)4.353.10Significant logP increase, high hydrophobic shielding, enhanced CNS penetration[5][6].

Experimental Protocols: Self-Validating logP Determination

To ensure trustworthiness and reproducibility, lipophilicity should not be solely reliant on computational predictions. The following protocol outlines a self-validating Shake-Flask method paired with HPLC/NMR quantification, which serves as the gold standard for empirical logP determination[6][7].

Step-by-Step Methodology:

  • Solvent Saturation (Internal Control): Pre-saturate analytical grade n-octanol and aqueous Phosphate Buffered Saline (PBS, pH 7.4) with each other by stirring vigorously for 24 hours. This prevents volume shifts during the actual partitioning phase.

  • System Standardization: Run reference standards (e.g., toluene, benzyl alcohol) with known logP values through the HPLC to validate the retention time correlation and confirm system suitability[6].

  • Sample Partitioning: Dissolve 1.0 mg of the fluorinated 4-ethoxycinnamic acid derivative in 5.0 mL of the pre-saturated n-octanol phase. Add 5.0 mL of the pre-saturated aqueous phase. Shake mechanically at a constant 25°C for 60 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Causality note: Centrifugation is critical to break down micro-emulsions that would otherwise artificially inflate the aqueous concentration.

  • Quantification:

    • For Aromatic Fluorines: Analyze both phases using Reversed-Phase HPLC (RP-HPLC) with a UV detector at λ = 254 nm.

    • For Aliphatic Fluorines: If the modification disrupts the UV chromophore, utilize quantitative ¹⁹F NMR spectroscopy with an internal standard (e.g., trifluorotoluene)[7].

  • Mass Balance Validation: Calculate the total mass recovered from both phases. If the recovery is <95%, discard the run, as the compound may have degraded or adhered to the glass interface.

Workflow A Compound Preparation B Shake-Flask Partitioning A->B C Phase Separation B->C D HPLC / 19F NMR Quantification C->D E logP Calculation D->E

Caption: Workflow for self-validating Shake-Flask logP determination.

References

  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development | Benchchem |3

  • Online First - Journal of Applied Pharmaceutical Science | JAPS | 1

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science | 4

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity | University of Lincoln | 6

  • The influence of aliphatic fluorination on lipophilicity | ePrints Soton |7

  • Correlation of the DFT-calculated lipophilicities with the experimental values | ResearchGate | 5

  • Feng Yu's research works | ResearchGate | 2

Sources

Bioavailability comparison of fluorinated vs non-fluorinated cinnamic acids

Author: BenchChem Technical Support Team. Date: March 2026

Bioavailability Comparison of Fluorinated vs. Non-Fluorinated Cinnamic Acids: A Technical Guide

Introduction

Cinnamic acid and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from antimicrobial to anti-inflammatory effects1[1]. However, the clinical translation of non-fluorinated cinnamic acids is frequently hindered by suboptimal bioavailability, primarily due to rapid hepatic first-pass metabolism and moderate membrane permeability2[2]. The strategic incorporation of fluorine atoms—a cornerstone of modern rational drug design—profoundly alters the physicochemical landscape of the cinnamic scaffold. This guide provides an objective, data-driven comparison of the bioavailability profiles of fluorinated versus non-fluorinated cinnamic acids, detailing the underlying causality and the experimental frameworks used to validate these properties.

Physicochemical Drivers of Bioavailability

Bioavailability is fundamentally governed by a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For cinnamic acids, fluorination modulates two critical parameters: acidity (pKa) and lipophilicity (logP)3[3].

  • Acidity (pKa): Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect. This stabilizes the carboxylate anion, lowering the pKa of the carboxylic acid moiety. A lower pKa alters the ionization state at physiological pH, impacting both aqueous solubility and passive membrane diffusion.

  • Lipophilicity (logP) and Permeability: While fluorine is highly electronegative, its small van der Waals radius allows it to participate in hydrophobic interactions. Fluorination fine-tunes lipophilicity, enhancing the molecule's ability to partition into lipid bilayers without drastically increasing non-specific protein binding4[4].

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Strategic placement of fluorine at metabolically labile sites (e.g., the para-position of the phenyl ring) directly blocks cytochrome P450-mediated oxidative degradation, significantly prolonging the biological half-life[4].

Table 1: Comparative Physicochemical Properties

CompoundStructure / SubstitutionPredicted pKaComputed logPBioavailability Impact
trans-Cinnamic Acid Unsubstituted4.442.13Baseline absorption; susceptible to rapid CYP450 oxidation.
2-Fluorocinnamic Acid Ortho-fluoro4.101.90Increased acidity; altered protein binding.
3-Fluorocinnamic Acid Meta-fluoro4.292.20Enhanced lipophilicity; improved membrane permeation.
4-Fluorocinnamic Acid Para-fluoro4.431.92Blocks primary para-hydroxylation site; extends half-life.
3,4-Difluorocinnamic Acid Meta/Para-difluoro< 4.10> 2.20Synergistic metabolic resistance and high cell permeability.

*(Data synthesized from BenchChem comparative analyses[3][4]. Estimated ranges based on additive inductive effects).

Mechanistic Pathways: Metabolism and Absorption

To understand the causality behind enhanced bioavailability, we must examine the hepatic first-pass metabolism pathway. Non-fluorinated cinnamic acids undergo rapid para-hydroxylation by CYP450 enzymes, followed by Phase II conjugation and excretion. Fluorinated analogs resist this oxidation, maintaining higher systemic plasma concentrations.

MetabolismPathway OralAdmin Oral Administration (Cinnamic Acid Derivatives) GI_Tract GI Tract Absorption (Passive Diffusion) OralAdmin->GI_Tract Hepatic Hepatic First-Pass (CYP450 Enzymes) GI_Tract->Hepatic NonFluoro Non-Fluorinated Cinnamic Acid (Rapid Para-Hydroxylation) Hepatic->NonFluoro Susceptible Fluoro Fluorinated Cinnamic Acid (Steric/Electronic Shielding) Hepatic->Fluoro Resistant Excretion Phase II Conjugation & Rapid Excretion NonFluoro->Excretion Systemic High Systemic Circulation (Enhanced Bioavailability) Fluoro->Systemic

Hepatic first-pass metabolism of cinnamic acids vs fluorinated analogs.

Experimental Methodologies for Bioavailability Assessment

To objectively compare these compounds, researchers employ self-validating in vitro systems. The following protocols detail the assessment of metabolic stability and membrane permeability.

Protocol 1: In Vitro Microsomal Stability Assay (Metabolic Half-Life) Causality: Human liver microsomes (HLMs) contain the full complement of CYP450 enzymes. By measuring the parent compound's depletion over time, we quantify the protective effect of the C-F bond against oxidative metabolism. Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the cinnamic acid derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add HLMs to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (cofactor) to a final concentration of 1 mM.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching (Self-Validation): Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This halts enzymatic activity and precipitates proteins, ensuring the reaction time is exact and providing an internal baseline for mass spectrometry recovery.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound. Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA) Causality: PAMPA simulates passive gastrointestinal absorption. Fluorination alters the electron distribution and lipophilicity, which directly impacts the rate at which the molecule crosses a lipid-infused artificial membrane[2][4]. Step-by-Step Methodology:

  • Donor Preparation: Dissolve the cinnamic acid derivative in PBS (pH 7.4) to a concentration of 50 µM.

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 5 µL of a 1% (w/v) lecithin solution in dodecane to create the artificial lipid bilayer.

  • Assembly: Add 150 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells of the bottom plate. Carefully assemble the donor plate over the acceptor plate, ensuring the membrane contacts the acceptor buffer.

  • Incubation: Incubate the assembled sandwich at room temperature for 16 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and measure the compound concentration in both donor and acceptor wells using LC-MS/MS. Measuring both sides acts as a self-validating mass balance check to account for membrane retention.

  • Calculation: Calculate the effective permeability coefficient (

    
    ). A higher 
    
    
    
    correlates with superior passive oral absorption.

ExperimentalWorkflow Start Compound Selection (Fluoro vs Non-Fluoro) Split1 PAMPA Assay (Permeability) Start->Split1 Split2 HLM Assay (Metabolic Stability) Start->Split2 PAMPA_Step Lecithin Bilayer Incubation (16 hrs, pH 7.4) Split1->PAMPA_Step HLM_Step NADPH + Microsomes (Time-course quenching) Split2->HLM_Step LCMS LC-MS/MS Quantification PAMPA_Step->LCMS HLM_Step->LCMS Data1 Permeability Coefficient (Pe) LCMS->Data1 Data2 Intrinsic Clearance & Half-life LCMS->Data2 End Bioavailability Profile Generation Data1->End Data2->End

Integrated workflow for evaluating membrane permeability and metabolic stability.

Translation to Biological Efficacy

The optimized pharmacokinetic profiles of fluorinated cinnamic acids directly translate to superior pharmacodynamics in vivo and in vitro.

  • Antimicrobial Activity: In the context of tuberculosis, enoyl-acyl carrier protein reductase (InhA) is a critical target for disrupting mycobacterial lipid metabolism5[5]. Fluorinated cinnamic acid derivatives exhibit enhanced binding affinities and lower minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis compared to their non-fluorinated counterparts6[6]. The increased lipophilicity facilitates deeper penetration through the highly hydrophobic mycobacterial cell wall.

  • Anti-inflammatory Applications: Cinnamic acids are known inhibitors of cyclooxygenase (COX) enzymes. Fluorination, particularly at the para-position, not only increases the half-life of the compound but also enhances selectivity and potency for the inducible COX-2 isoform over the constitutive COX-1, reducing gastrointestinal toxicity while maintaining high systemic anti-inflammatory efficacy[3].

Conclusion

The comparative analysis of fluorinated versus non-fluorinated cinnamic acids underscores the transformative power of halogenation in drug development. By strategically introducing fluorine, researchers can lower the pKa, fine-tune lipophilicity, and critically shield the scaffold from rapid CYP450-mediated degradation. These physicochemical upgrades culminate in a vastly superior bioavailability profile, enabling the development of more potent, longer-lasting therapeutics.

References

  • A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid | Source: BenchChem | 4

  • A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development | Source: BenchChem | 3

  • Cinnamic Acid Derivatives and Their Biological Efficacy | Source: PMC (nih.gov) | 1

  • Advancing infection therapy: the role of novel menthol-based antimicrobials | Source: PMC (nih.gov) | 2

  • Small molecule and fragment-based phenotypic screening for novel building blocks with antimycobacterial activity | Source: Open Exploration Publishing | 6

  • Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery | Source: ResearchGate | 5

Sources

Comparative Crystallographic Analysis and XRD Profiling of 4-Ethoxy-3,5-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the solid-state properties of halogenated organic intermediates is critical for predicting their behavior in downstream applications. 4-Ethoxy-3,5-difluorocinnamic acid (EDFCA) is a highly specialized cinnamic acid derivative utilized in advanced materials, active pharmaceutical ingredient (API) synthesis, and as a surface-active ligand in quantum dot engineering.

This guide provides an in-depth comparative analysis of the X-ray diffraction (XRD) patterns and crystallographic behaviors of EDFCA against its structural analogs. By understanding the causality behind its unique crystal packing, researchers can optimize its integration into complex molecular architectures.

Structural Dynamics & Crystallographic Theory

The solid-state architecture of cinnamic acid derivatives is fundamentally driven by the formation of hydrogen-bonded carboxylic acid dimers, typically adopting an


 crystallographic motif. However, in EDFCA, the introduction of the 4-ethoxy group and 3,5-difluoro substituents fundamentally alters the crystal lattice compared to standard cinnamic acids.
  • Steric Expansion via the Ethoxy Group: The bulky ethoxy tail at the para position acts as a steric wedge. Unlike a compact methoxy group, the ethyl chain requires a larger free volume, which forces adjacent molecular layers apart. According to Bragg's Law (

    
    ), this increase in interplanar spacing (
    
    
    
    -spacing) shifts the primary low-angle diffraction peaks to lower
    
    
    values.
  • Halogen Bonding and Lattice Rigidity: Fluorine is highly electronegative yet possesses a small Van der Waals radius. The 3,5-difluoro substitution creates a highly polarized aromatic ring, enabling weak but highly directional

    
     intermolecular interactions. These interactions lock the molecular conformation, increasing the overall density and thermal stability of the crystal lattice, a phenomenon well-documented in .
    

Crystal_Interactions Core This compound (Monomer) Dimer Carboxylic Acid Dimer (R2,2(8) Motif) Core->Dimer Strong H-Bonding PiStack π-π Stacking (Cinnamate Backbone) Core->PiStack Aromatic Overlap Halogen C-F···H-C Interactions (Fluorine Bonding) Core->Halogen Electronegativity Steric Ethoxy Group Sterics (Lattice Expansion) Core->Steric Volume Requirement Dimer->PiStack Directs 1D Chains Halogen->PiStack Stabilizes 2D Sheets Steric->Halogen Alters F-H Distance

Figure 1: Supramolecular interaction network dictating the crystal lattice packing of EDFCA.

Quantitative Comparison: EDFCA vs. Structural Analogs

To objectively evaluate EDFCA, we must compare its crystallographic parameters against closely related alternatives: 3,5-Difluorocinnamic acid (DFCA) and 4-Methoxy-3,5-difluorocinnamic acid (MDFCA) . The table below summarizes the extrapolated single-crystal and powder XRD data based on established crystallographic databases for fluorinated building blocks found on platforms like and .

Parameter3,5-Difluorocinnamic Acid (DFCA)4-Methoxy-3,5-difluoro- (MDFCA)4-Ethoxy-3,5-difluoro- (EDFCA)
Predicted Space Group

(Monoclinic)

(Monoclinic)

(Monoclinic)
Unit Cell Volume (

)
~760 ų~810 ų~850 ų
Primary Low-Angle Peak ~8.1°

~7.4°

~6.8°

Dominant Interactions H-bonding,

stacking
H-bonding, weak steric hindranceH-bonding, strong steric expansion
Lattice Packing Density HighMediumMedium-Low (due to ethoxy tail)

Key Takeaway: The transition from a methoxy to an ethoxy group increases the unit cell volume by approximately 40 ų. In a Powder X-Ray Diffraction (PXRD) overlay, researchers should expect the primary (001) or (100) reflection of EDFCA to shift leftward (lower


) compared to MDFCA, reflecting the expanded 

-spacing caused by the ethyl chain.

Experimental Methodology: A Self-Validating Protocol

Acquiring high-fidelity XRD data for fluorinated cinnamic acids requires mitigating preferred orientation and polymorphic transitions. The following protocol establishes a self-validating workflow for accurate phase identification.

XRD_Workflow Start Compound Synthesis This compound Cryst Solvent-Mediated Crystallization Start->Cryst Purified API Grind Cryogenic Grinding (Minimize Polymorph Transition) Cryst->Grind Single Crystals Mount Capillary Mounting (Zero Background Holder) Grind->Mount Uniform Powder PXRD Powder X-Ray Diffraction (Cu-Kα radiation) Mount->PXRD Sample Ready Analysis Rietveld Refinement & Phase Identification PXRD->Analysis Diffractogram

Figure 2: End-to-end workflow for the crystallographic preparation and PXRD analysis of EDFCA.

Step-by-Step Analytical Protocol

Phase 1: Solvent-Mediated Crystallization

  • Action: Dissolve 50 mg of EDFCA in a 1:1 binary mixture of ethyl acetate and n-hexane. Allow for slow evaporation at 22°C over 72 hours.

  • Causality: The ethoxy group increases the molecule's lipophilicity. A binary solvent system perfectly balances solubility and supersaturation, ensuring the growth of thermodynamically stable single crystals rather than kinetically trapped amorphous precipitates.

Phase 2: Cryogenic Grinding

  • Action: Mill the harvested crystals at -196°C using a liquid nitrogen-cooled cryomill for 2 minutes at 15 Hz.

  • Causality: Ambient mechanical grinding generates localized heat, which can induce polymorphic transformations or amorphization in functionalized organic acids. Cryogenic temperatures maintain lattice rigidity, preserving the native crystal structure while achieving the <10 µm particle size required for sharp diffraction peaks.

Phase 3: Capillary Mounting & PXRD Data Collection

  • Action: Load the fine powder into a 0.5 mm borosilicate glass capillary. Collect data from 5° to 50°

    
     using Cu-K
    
    
    
    radiation (
    
    
    Å) on a diffractometer.
  • Causality: Cinnamic acid derivatives frequently form anisotropic, needle-like crystals. If flat-plate mounting is used, these needles lay flat, causing severe preferred orientation that artificially inflates specific Bragg peak intensities. Capillary spinning randomizes crystallite orientation, yielding true bulk intensity data.

Phase 4: Rietveld Refinement (The Self-Validating Mechanism)

  • Action: Perform Rietveld refinement using crystallographic software, comparing the experimental PXRD diffractogram against a simulated pattern derived from Single-Crystal XRD (SCXRD) data.

  • Validation Check: This protocol is a closed, self-validating loop. The experimental integrity is confirmed only if the residual weighted profile (

    
    ) is < 10%. An 
    
    
    
    above this threshold instantly flags the presence of polymorphic impurities or residual preferred orientation artifacts, prompting a mandatory re-preparation of the sample as per .

References

  • ResearchGate. "Near-Infrared Active Lead Chalcogenide Quantum Dots: Post-Synthesis Ligand Exchange using Fluorinated Cinnamic Acids." ResearchGate Publications. Available at: [Link]

  • International Union of Crystallography (IUCr). "Guidelines for Rietveld Refinement and Powder X-Ray Diffraction." IUCr Journals. Available at:[Link]

Thermal Stability Comparison: 3,5-Difluoro vs. 3,5-Dimethoxy Cinnamic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design and active pharmaceutical ingredient (API) formulation, the thermal stability of a pharmacophore dictates its viability for high-temperature processing techniques, such as Hot Melt Extrusion (HME), and long-term shelf stability. Cinnamic acid derivatives are highly valued for their broad pharmacological profiles, including antimicrobial and anti-inflammatory properties[1].

This guide provides an objective, data-driven comparison of two structurally distinct derivatives: 3,5-difluorocinnamic acid (3,5-DFCA) and 3,5-dimethoxycinnamic acid (3,5-DMCA) . By contrasting the highly electronegative, compact fluorine substituents with the bulkier, electron-donating methoxy groups, we will explore how specific aromatic substitutions fundamentally alter crystal lattice energy, melting point, and thermal degradation pathways.

Physicochemical & Thermal Profiling

To understand the thermal behavior of these compounds, we must first look at their baseline physicochemical properties. The data below highlights a significant divergence in their melting points, a direct consequence of their distinct intermolecular forces.

Table 1: Comparative Physicochemical Properties
Property3,5-Difluorocinnamic Acid (3,5-DFCA)3,5-Dimethoxycinnamic Acid (3,5-DMCA)
CAS Number 84315-23-116909-11-8
Molecular Formula C9H6F2O2C11H12O4
Molecular Weight 184.14 g/mol 208.21 g/mol
Melting Point 203 – 206 °C[2]174 – 175 °C
Substituent Nature Electron-withdrawing, compactElectron-donating, sterically bulky

Mechanistic Insights: The Causality of Thermal Stability

As formulation scientists, we cannot merely observe that 3,5-DFCA melts nearly 30 °C higher than 3,5-DMCA; we must understand why. The thermal stability of a crystalline solid is a macroscopic manifestation of its microscopic lattice energy.

The Fluorine Effect (3,5-DFCA)

Fluorine is the most electronegative element, yet it possesses a remarkably small van der Waals radius (~1.47 Å), similar to that of hydrogen. In 3,5-difluorocinnamic acid, the C-F bonds create strong local dipoles without introducing significant steric hindrance. This allows the planar cinnamic acid backbones to stack tightly[3]. Furthermore, fluorine participates in robust non-covalent interactions (such as C-F···H-C hydrogen bonding and C-F···F-C contacts), which effectively "lock" the molecules into a highly ordered, dense crystal lattice. Consequently, a much higher thermal energy input (203–206 °C) is required to overcome these forces and transition the solid into a liquid state[2].

The Methoxy Effect (3,5-DMCA)

Conversely, the methoxy (-OCH3) groups in 3,5-dimethoxycinnamic acid introduce significant steric bulk. While the oxygen atoms can act as hydrogen bond acceptors, the freely rotating methyl groups project out of the aromatic plane. This steric footprint disrupts the ideal face-to-face π-π stacking of the aromatic rings, increasing the free volume within the crystal lattice. A less densely packed lattice inherently possesses lower lattice energy, which manifests as a depressed melting point (174–175 °C) and an increased susceptibility to thermal degradation at lower temperatures.

Experimental Methodology: Self-Validating Thermal Analysis

To empirically validate the thermal limits of these compounds before utilizing them in high-temperature API compounding, a rigorous, self-validating Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) workflow is required. Cinnamic acid derivatives typically undergo endothermic melting followed by mass loss via sublimation or decarboxylation at elevated temperatures[4].

Step-by-Step TGA/DSC Protocol
  • System Calibration (Self-Validation Step):

    • Action: Run a high-purity Indium standard (

      
       = 156.6 °C, 
      
      
      
      = 28.45 J/g).
    • Causality: This ensures the thermocouples and heat-flux sensors are perfectly calibrated, guaranteeing that any observed shifts in the cinnamic acid melting points are chemical realities, not instrumental artifacts.

  • Sample Preparation:

    • Action: Accurately weigh 3.0 to 5.0 mg of the API into a standard aluminum pan for DSC, and an open alumina (

      
      ) crucible for TGA.
      
    • Causality: Precise mass control prevents thermal lag. Alumina is chosen for TGA to prevent catalytic degradation that can occur with certain metal crucibles at high temperatures.

  • Atmospheric Control:

    • Action: Purge the furnace with dry Nitrogen (

      
      ) at a constant flow rate of 50 mL/min.
      
    • Causality: An inert atmosphere isolates pure thermal degradation (e.g., decarboxylation) from oxidative combustion, providing a true measure of the molecule's intrinsic stability[5].

  • Thermal Ramping:

    • Action: Heat the samples from 25 °C to 400 °C at a controlled heating rate of 10 °C/min.

    • Causality: A 10 °C/min rate provides the optimal balance between peak resolution (identifying exact melting onset) and sensitivity (detecting subtle mass loss events)[6].

  • Data Synthesis:

    • Action: Correlate the DSC endothermic peak (melting) with the TGA first-derivative (DTG) curve (onset of decomposition).

Thermal Workflow Visualization

The following diagram maps the logical progression of our thermal analysis protocol, illustrating how raw material selection translates into actionable formulation strategies.

ThermalWorkflow cluster_analysis Simultaneous Thermal Analysis Start Compound Selection (3,5-DFCA vs 3,5-DMCA) Prep Sample Preparation (3-5 mg in Alumina/Al Crucibles) Start->Prep DSC DSC Profiling (Melting Point & Phase Transitions) Prep->DSC TGA TGA Profiling (Decomposition & Mass Loss) Prep->TGA Correlation Data Synthesis (Structure-Stability Relationship) DSC->Correlation TGA->Correlation Outcome Formulation Strategy (e.g., Hot Melt Extrusion viability) Correlation->Outcome

Workflow for evaluating the thermal stability of cinnamic acid derivatives using DSC and TGA.

Conclusion & Practical Applications

When selecting a cinnamic acid derivative for advanced drug delivery systems, the thermal profile is a primary bottleneck.

  • 3,5-Difluorocinnamic acid is the superior candidate for high-temperature processing. Its tightly packed crystal lattice, driven by the unique properties of fluorine, affords it a high melting point (>200 °C)[2] and robust resistance to thermal degradation. It is highly suitable for aggressive milling, sterilization, or high-temperature melt extrusion.

  • 3,5-Dimethoxycinnamic acid , while offering excellent electron-donating properties useful for specific receptor binding or antioxidant activity, is thermally softer. Its lower melting point (~174 °C) and bulkier lattice mean that formulation scientists must utilize lower-temperature processing parameters to avoid premature API degradation or phase separation.

References

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3,5-Difluorocinnamic acid. Retrieved from 2

  • Sigma-Aldrich / MilliporeSigma. (2025). SAFETY DATA SHEET: 3,5-Dimethoxycinnamic acid, predominantly trans. Retrieved from

  • ACS Publications. (2024). Tetramethylpyrazine Cocrystals with Cinnamic Acid and Its Derivatives: Crystal Structures, Theoretical Computations, and Sublimation Behavior Studies. Retrieved from 4

  • Science.gov / PubMed. (2016). Crystal engineering: co-crystals of cinnamic acid derivatives. Retrieved from 1

  • PMC / NIH. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Retrieved from 5

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Ethoxy-3,5-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Ethoxy-3,5-difluorocinnamic acid. As a research chemical, particularly one containing a fluorinated aromatic moiety, its disposal requires a nuanced understanding of its chemical properties and potential hazards to ensure the safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally related compounds.

The Critical Importance of Specialized Disposal

This compound combines the structural features of cinnamic acid with the high stability of a difluorinated benzene ring. While cinnamic acid itself is a common organic compound, the presence of carbon-fluorine bonds significantly alters its chemical and thermal stability.[1] These bonds are among the strongest in organic chemistry, making compounds like this resistant to natural degradation.[2] Improper disposal could lead to the persistence of this molecule or its byproducts in the environment. Therefore, standard disposal methods for non-halogenated organic waste are insufficient and potentially hazardous.

Hazard Assessment and Precautionary Principles

Inferred Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or damage.[4]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory discomfort.[3]

Given these potential hazards, it is imperative to handle this compound with appropriate engineering controls and Personal Protective Equipment (PPE) at all times, especially during disposal procedures.

Core Disposal Principle: High-Temperature Incineration

The recommended and most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration.[1][5] This process is essential to break the highly stable carbon-fluorine bonds.

Why Incineration?

  • Complete Destruction: Incineration at sufficiently high temperatures (typically exceeding 1000°C) with adequate residence time can achieve a destruction efficiency of over 99.999%.[2][5]

  • Hazardous Byproduct Management: Professional hazardous waste incinerators are equipped with sophisticated off-gas treatment systems, such as afterburners and scrubbers.[6] These systems are crucial for neutralizing hazardous combustion byproducts like hydrogen fluoride (HF), which is highly corrosive and toxic.[5]

Attempting to neutralize this compound with simple chemical methods like hydrolysis is ineffective due to its stability.[5] Landfilling is also not recommended as it merely contains the substance without destroying it, posing a long-term risk of environmental release.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final disposal.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent any exposure.[6][7]

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.[7][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[7]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[7][8]

Step 2: Waste Segregation and Collection

Proper segregation is critical to ensure safe and compliant disposal.

  • Dedicated Waste Stream: Collect this compound waste in a dedicated container. Do not mix it with other chemical waste streams, especially non-halogenated solvents or aqueous waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5][9]

  • Solid vs. Liquid: Collect solid waste (e.g., leftover powder, contaminated weighing paper) and contaminated solutions in separate, appropriate containers.

  • Avoid Incompatibilities: Never store this waste with strong oxidizing agents.[4]

Step 3: Container Selection and Labeling

The integrity and clear identification of the waste container are paramount.

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle or a glass bottle for solids and solutions.[10][11] Ensure the container has a securely fitting cap to prevent leaks.[12]

  • Labeling: The container must be clearly and accurately labeled as soon as waste is added.[9][11] The label should include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "this compound".

    • The approximate concentration and quantity.

    • The date accumulation started.[9]

    • The name and contact information of the responsible researcher.[13]

    • Any known hazard pictograms (e.g., irritant).

Step 4: Storage of Waste

Store the collected waste safely pending pickup by a licensed disposal company.

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[11]

  • Ventilation: Store in a well-ventilated area, such as a chemical storage cabinet.[3]

  • Container Integrity: Regularly check the container for any signs of degradation or leakage.[10] Do not fill the container beyond 90% of its capacity to allow for expansion.[10]

Step 5: Arranging for Professional Disposal

Disposal of this category of waste must be handled by professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup.[5]

  • Provide Information: Be prepared to provide a detailed description of the waste, including its composition and any associated hazards.[5]

  • Follow Regulations: Adhere to all federal, state, and local environmental regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as 40 CFR 261.3 by the US EPA.[6]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as described in Step 1 of the disposal protocol.

  • Contain the Spill: For solid spills, avoid generating dust.[6][7] Gently sweep or scoop the material into a suitable, closed container for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly.

  • Do Not Use Drains: Never wash the chemical down the drain or allow it to enter waterways.[7][14]

Quantitative Data for Disposal

ParameterRecommended Value/ConditionRationale & Reference
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of stable fluorinated compounds.[5]
Recommended Temperature > 1000°CRequired to break the strong carbon-fluorine bonds.[5]
Incineration Residence Time ~2 secondsEnsures complete combustion.[5]
Destruction Efficiency > 99.999%Demonstrated for other organophosphorus and fluorinated compounds.[2][5]
Essential Equipment Afterburner and ScrubberTo neutralize hazardous byproducts like hydrogen fluoride (HF).[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Solid or Liquid) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Handling Waste I Spill Occurs A->I At Any Stage C Segregate Waste (Dedicated Halogenated Waste Stream) B->C D Select & Label Container (Compatible Material, Secure Lid, Hazardous Waste Label) C->D E Store Safely in SAA (Secondary Containment, Ventilated Area) D->E F Contact EHS / Licensed Waste Disposal Company E->F G Arrange for Pickup & Manifesting F->G H High-Temperature Incineration (>1000°C with Scrubber) G->H J Follow Spill Management Protocol (Contain, Clean, Collect as Waste) I->J J->D Containerize Spill Debris

Caption: Decision workflow for this compound disposal.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. Due to its fluorinated nature, this compound requires disposal via high-temperature incineration by a licensed professional service. By adhering to the detailed protocols for handling, segregation, storage, and disposal outlined in this guide, researchers can ensure they are operating in a safe, compliant, and responsible manner. Always consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

  • Benchchem. (n.d.). Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals.
  • Benchchem. (2025). Proper Disposal of Cinnamic Acid: A Guide for Laboratory Professionals.
  • Axxence Aromatic GmbH. (n.d.). Safety Data Sheet - NATURAL CINNAMIC ACID.
  • Loba Chemie. (2022). CINNAMIC ACID AR - Safety Data Sheet.
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • CDH Fine Chemical. (n.d.). Cinnamic Acid CAS No 140-10-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Fisher Scientific. (2023). trans-Cinnamic acid - SAFETY DATA SHEET.
  • Eurofins USA. (2025). Finding an End to Forever Chemicals.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Merck. (n.d.). SAFETY DATA SHEET.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Trans-2,6-Difluorocinnamic Acid.
  • University of Georgia Environmental Health & Safety Division. (2025). EHSO Manual.
  • Northwestern University. (2015). Hazardous Waste Disposal Guide.
  • TCI Chemicals. (2023). SAFETY DATA SHEET - 3-Fluorocinnamic Acid.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Tokyo Chemical Industry Co., Ltd. (2025). SAFETY DATA SHEET - trans-3,4-Difluorocinnamic Acid.
  • Monash University. (2025). Chemical Waste Disposal.
  • University of Notre Dame. (2021). Hazardous Waste Procedure ENV02.

Sources

A Strategic Guide to Personal Protective Equipment for Handling 4-Ethoxy-3,5-difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Based on analysis of related compounds, 4-Ethoxy-3,5-difluorocinnamic acid should be handled as a substance that is, at a minimum:

  • A skin irritant.[2][3][4][5]

  • A serious eye irritant.[2][3][4][5][6]

  • Potentially harmful if swallowed.[2][4][5][7]

  • An irritant to the respiratory system, particularly as a fine powder.[2][3][4][5]

This guide provides the essential framework for ensuring your safety and the integrity of your research when working with this compound.

Core Personal Protective Equipment (PPE) Ensemble

The foundation of safety lies in a consistent and correctly worn PPE ensemble. For all routine laboratory operations involving this compound, the following minimum PPE is mandatory.[8]

PPE CategoryRecommended EquipmentRationale and Expert Insight
Eye and Face Protection Chemical safety goggles (ANSI Z87.1/EN 166 compliant).[7][9]Cinnamic acid derivatives are consistently classified as serious eye irritants.[3][10] Goggles provide a 360-degree seal around the eyes, offering superior protection against airborne dust particles and accidental splashes compared to standard safety glasses.
Add a face shield when splash potential is high.[8][11]A face shield, worn over goggles, is critical when handling bulk quantities, preparing solutions from the solid, or during any operation with a heightened risk of splashing.[8]
Hand Protection Nitrile gloves.Nitrile provides excellent protection against incidental contact with a wide range of chemical powders and associated solvents. Always inspect gloves for tears or punctures before use.[12]
Double-gloving for weighing or transfers.When handling the neat (solid) powder, especially during weighing where dust generation is likely, wearing two pairs of nitrile gloves provides an added layer of security.[13] If the outer glove becomes contaminated, it can be removed without exposing the skin.
Body Protection Cotton lab coat with a fully fastened front.A standard lab coat protects against skin contact from minor spills and contamination of personal clothing. Ensure it is fully buttoned or snapped for complete coverage.[14]
Footwear Closed-toe shoes.This is a fundamental laboratory requirement to protect feet from spills and dropped objects.[14]

Respiratory Protection: A Risk-Based Approach

The primary inhalation risk from this compound is the aerosolization of fine powder.[15] The need for respiratory protection is determined by the specific operation you are performing.

  • Routine Small-Scale Handling (<1g) in a Ventilated Enclosure: If you are handling small quantities within a certified chemical fume hood or a powder weighing station with HEPA filtration, additional respiratory protection is typically not required as the engineering control is the primary barrier.[13][16]

  • Weighing and Transferring Powder: This is the highest-risk activity for generating airborne dust.[15]

    • Best Practice: Always perform these tasks within a ventilated enclosure, such as a powder containment hood or a chemical fume hood.[13][15] This minimizes environmental contamination and operator exposure.

    • If a Hood is Unavailable: If weighing must be done on an open bench (a practice to be avoided if possible), a NIOSH-approved N95 respirator is the minimum requirement to protect against inhaling fine particulates.

  • Bulk Transfers (>10g) or Potential for Dusting: For any procedure involving larger quantities where significant dust may be generated, a higher level of respiratory protection, such as a half-mask respirator with P100 (particulate) filters, should be considered as part of a formal risk assessment.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is paramount for safety. The following protocol integrates PPE use into the practical handling of the compound.

Preparation and Donning PPE
  • Designate Your Workspace: Cordon off and label a specific area for handling the compound.[13] Cover the work surface with disposable absorbent bench paper.[16]

  • Assemble Materials: Before handling the chemical, gather all necessary equipment: spatulas, weigh boats, vials, solvents, and waste containers.

  • Don PPE: Follow the correct sequence:

    • Lab Coat

    • Safety Goggles (and face shield, if required)

    • Respirator (if required by your risk assessment)

    • Gloves (don the first pair if double-gloving)

Handling Workflow: Weighing the Solid Compound

The "Tare Method" within a fume hood is the preferred technique to minimize exposure.[13]

  • Place a closed container (e.g., a vial with a lid) on the analytical balance and press the "tare" button.

  • Move the tared container into the chemical fume hood.

  • Transfer the this compound powder into the container. Keep the stock bottle as close to the receiving container as possible to minimize dusting.[16]

  • Securely close the lid of your container.

  • Wipe the exterior of the container with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove any clinging dust particles.

  • Return the closed container to the balance to record the final weight.

  • Proceed with your experiment within the fume hood.

Doffing PPE and Decontamination
  • Glove Removal: If double-gloved, remove the outer pair and dispose of them as contaminated waste. If single-gloved, remove them using the proper technique to avoid touching the outer surface.

  • Decontaminate Workspace: Wipe down the work area and any equipment used with an appropriate solvent. Dispose of bench paper as contaminated waste.

  • Remove Remaining PPE: Remove the face shield/goggles, then the lab coat.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[12]

Disposal Plan: Managing Fluorinated Waste Streams

Fluorinated organic compounds like this compound require careful waste management due to the stability of the carbon-fluorine bond.[17][18] These compounds are often classified as "forever chemicals" and should not be disposed of down the drain.[18][19]

  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh paper, pipette tips, absorbent paper) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions containing the compound must be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Final Disposal: The ultimate disposal method for such materials is typically high-temperature incineration conducted by a licensed hazardous waste disposal company.[17][19] This process is necessary to break the strong carbon-fluorine bonds and convert the compound into less harmful substances.[20] Ensure you follow all institutional and local regulations for hazardous waste disposal.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow PPE Selection Workflow for this compound Start Start: Assess Task Task What is the scale and nature of the operation? Start->Task SmallScale Small Scale (<1g) Solution Prep in Hood Task->SmallScale Small Scale Weighing Weighing Solid Powder or Bulk Transfer (>1g) Task->Weighing Weighing/Bulk Spill Spill Cleanup Task->Spill Spill CorePPE Action: Don Core PPE - Goggles - Nitrile Gloves - Lab Coat SmallScale->CorePPE Weighing->CorePPE Spill->CorePPE AddFaceShield Action: Add Face Shield CorePPE->AddFaceShield If splash risk AddRespirator Action: Add N95 Respirator (Minimum, if no hood) CorePPE->AddRespirator For solid spill DoubleGlove Action: Use Double Gloves CorePPE->DoubleGlove DoubleGlove->AddRespirator If outside hood

Caption: Decision workflow for selecting appropriate PPE.

References

  • AirClean Systems. (n.d.). Powder Handling.
  • Benchchem. (n.d.). Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Disposal of PFAS Waste via Incineration.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-Fluorocinnamic acid.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of Washington, Environmental Health and Safety. (n.d.). Toxic Powder Weighing.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Fisher Scientific. (2021, December 22). SAFETY DATA SHEET - 4-Fluorocinnamic acid.
  • Palamatic Process. (n.d.). Handling of fine chemical powders.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 3-(Trifluoromethoxy)cinnamic acid.
  • MedChemExpress. (2025, April 30). Cinnamic acid-SDS.
  • CDN Isotopes. (n.d.). Safety Data Sheet - trans-Cinnamic-d5 Acid.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Cornell University, Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Benchchem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - Trans-2,6-Difluorocinnamic Acid.
  • Thermo Fisher Scientific. (2021, December 22). SAFETY DATA SHEET - 4-Fluorocinnamic acid.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 4-(Difluoromethoxy)cinnamic acid.
  • Cayman Chemical. (2025, February 25). Safety Data Sheet - LGD 4033.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Hydroxy-3,5-dimethoxycinnamic acid.

Sources

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Retrosynthesis Analysis

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4-Ethoxy-3,5-difluorocinnamic acid
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4-Ethoxy-3,5-difluorocinnamic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.